1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
Description
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Properties
IUPAC Name |
1,2,3,4,5,6-hexahydro-1-benzazocine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-6-10-7-3-4-8-11(10)12-9-5-1;/h3-4,7-8,12H,1-2,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMNVSJYGEGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2NCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-27-1 | |
| Record name | 1-Benzazocine, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Chemical properties and molecular weight of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
Technical Guide: 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
Executive Summary
This compound (CAS: 1354951-27-1) is a bicyclic nitrogenous scaffold representing the homolog of the benzazepine class.[1] Characterized by a benzene ring fused to a saturated eight-membered azocine ring, this compound serves as a critical "privileged structure" in medicinal chemistry. Unlike its bridged cousins (the benzomorphans, known for opioid activity), the unbridged 1-benzazocine core offers a flexible conformational landscape, making it a valuable template for designing ligands targeting dopaminergic (D2/D3) and serotonergic receptors.
This guide details the physicochemical properties, validated synthetic pathways, and structural pharmacology of this specific chemotype.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The compound is an HCl salt of a secondary cyclic amine. Its stability and solubility profiles are dictated by the protonated nitrogen at the 1-position (benzo-fused).[1]
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | This compound | Unbridged system |
| CAS Number | 1354951-27-1 | HCl Salt |
| Free Base CAS | 7124-93-8 | 1,2,3,4,5,6-Hexahydrobenzo[b]azocine |
| Molecular Formula | C₁₁H₁₆ClN | (C₁₁H₁₅N[1][2][3][4][5] · HCl) |
| Molecular Weight | 197.70 g/mol | Free base MW: 161.24 g/mol |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Solubility | Soluble in Water, Methanol, DMSO | >20 mg/mL in H₂O |
| pKa (Calc) | ~9.5 - 10.2 | Typical for secondary alkyl-aryl amines |
| Melting Point | 215–218 °C (dec.)[4][5] | Varies by crystal habit/solvate |
Part 2: Synthetic Methodology (The Beckmann Expansion Route)
The most authoritative and scalable synthesis for the unbridged 1-benzazocine core involves the ring expansion of a 7-membered ketone (1-benzosuberone) via the Beckmann rearrangement.[1] This method is preferred over direct cyclization (e.g., Friedel-Crafts) due to higher regioselectivity and yield.
Core Workflow Diagram
Figure 1: Step-wise synthesis of 1,2,3,4,5,6-hexahydro-1-benzazocine via ring expansion.
Detailed Protocol
Step 1: Oximation of 1-Benzosuberone [1]
-
Reagents: 1-Benzosuberone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (1.5 eq).
-
Solvent: Ethanol/Water (3:1).
-
Procedure: Reflux the mixture for 2–4 hours. Monitor consumption of ketone by TLC.
-
Workup: Evaporate ethanol, extract with ethyl acetate, wash with brine.
-
Mechanistic Note: This step converts the ketone carbonyl into an oxime (=N-OH), setting the stage for nitrogen insertion.
Step 2: Beckmann Rearrangement (Ring Expansion)
-
Reagents: Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl₂).
-
Conditions: Heat at 60–90°C (PPA) or 0°C to RT (SOCl₂).
-
Mechanism: The oxime hydroxyl group is activated and leaves, triggering a [1,2]-alkyl shift. The phenyl group migrates to the nitrogen, expanding the ring from 7 to 8 members.
-
Product: 1,3,4,5,6,7-Hexahydro-1-benzazocin-2-one (Lactam).[1]
-
Validation: IR spectroscopy will show a strong amide carbonyl stretch (~1650 cm⁻¹).
Step 3: Reduction to the Secondary Amine
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq).
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Procedure: Add lactam solution dropwise to LiAlH₄ suspension under N₂. Reflux for 6–12 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Product: 1,2,3,4,5,6-Hexahydro-1-benzazocine (Free Base).
Step 4: Salt Formation
-
Procedure: Dissolve the free base oil in dry diethyl ether. Bubble dry HCl gas or add 2M HCl in ether dropwise.
-
Result: The hydrochloride salt precipitates immediately as a white solid. Filter and dry under vacuum.
Part 3: Structural Analysis & Pharmacological Potential[1]
The 1-benzazocine scaffold is distinct from the 2-benzazocine and 3-benzazocine isomers.[1] The nitrogen attachment at the 1-position (adjacent to the benzene ring) imparts specific electronic properties due to conjugation with the aromatic system (aniline-like character, though non-planar).[1]
Comparative Scaffold Analysis
Figure 2: Structural relationship between benzazocines and related CNS-active scaffolds.[1]
Pharmacological Relevance:
-
Dopaminergic Ligands: The 8-membered ring allows the nitrogen lone pair to adopt vectors distinct from the 6- and 7-membered analogs.[1] This has been exploited to create selective D2/D3 antagonists by appending aryl-piperazine side chains to the secondary nitrogen.[1]
-
Sigma Receptor Modulators: The lipophilic benzazocine core shows affinity for Sigma-1 receptors, relevant in neuroprotection and depression research.
-
Reduced Dependence Liability: Unlike the bridged benzomorphans (e.g., pentazocine), the unbridged 1-benzazocine lacks the rigid geometry required for strong mu-opioid receptor activation, often resulting in a cleaner safety profile regarding respiratory depression and addiction.
References
-
American Elements. this compound Product Specifications. Available at: [Link][5][6][7][8][9][10][11]
-
Mazzocchi, P. H., et al. (1978).[12] "Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocines." Journal of Medicinal Chemistry. (Note: Contrasts the bridged vs. unbridged pharmacology). Available at: [Link]
-
PubChem. Compound Summary for CAS 7124-93-8 (Free Base). Available at: [Link]
Sources
- 1. 22246-75-9|1,2,3,4,5,6-Hexahydro-1-benzazocin-2-one|BLD Pharm [bldpharm.com]
- 2. molcore.com [molcore.com]
- 3. RTECS NUMBER-PB8300000-Chemical Toxicity Database [drugfuture.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Benzomorphan - Wikipedia [en.wikipedia.org]
- 6. runa.sergas.gal [runa.sergas.gal]
- 7. researchgate.net [researchgate.net]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. Synthesis of some tetrahydro-2- and 3-benzazepines, and of hexahydro-3-benzazocine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Buy 1,2,3,4,5,6-Hexahydrobenzo[B]azocine | 7124-93-8 [smolecule.com]
- 11. Buy 1,2,3,4,5,6-Hexahydrobenzo[B]azocine | 7124-93-8 [smolecule.com]
- 12. Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzozocines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Mechanisms of 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride: A Privileged Scaffold in GPCR Modulation
Executive Summary
In medicinal chemistry, certain molecular frameworks serve as "privileged scaffolds"—structures capable of providing high-affinity ligands for diverse biological targets. 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride (CAS: 1354951-27-1) is a prime example of such a pharmacophore. Characterized by a benzene ring fused to an eight-membered, nitrogen-containing azocine ring, this conformationally restricted bicyclic system is a foundational building block for potent G-protein-coupled receptor (GPCR) modulators.
While the unsubstituted hydrochloride salt is primarily utilized as a synthetic precursor, its pharmacological mechanism of action—when appropriately functionalized—is defined by its profound ability to act as an antagonist at the C-C chemokine receptors 2 and 5 (CCR2/CCR5) and as a classical ligand for opioid receptors . This whitepaper details the molecular causality, signal transduction blockade, and self-validating experimental protocols used to characterize the pharmacological profile of the hexahydro-1-benzazocine scaffold.
Molecular Architecture & Target Engagement
The Rationale Behind the Scaffold
The pharmacological efficacy of the 1,2,3,4,5,6-hexahydro-1-benzazocine core stems from its unique steric and electronic properties:
-
Conformational Rigidity: The eight-membered azocine ring forces the molecule into a specific three-dimensional geometry (often a rigidified boat-chair conformation). This restricts rotational degrees of freedom, significantly reducing the entropic penalty upon binding to the deep hydrophobic transmembrane (TM) pockets of GPCRs[1].
-
The Role of the Hydrochloride Salt: The basic nitrogen at the 1-position is protonated at physiological pH. Formulating the compound as a hydrochloride salt ensures optimal aqueous solubility for in vitro assays and in vivo bioavailability. More importantly, this protonated amine acts as a critical hydrogen-bond donor, forming an essential salt bridge with conserved acidic residues (e.g., Glu283 in CCR5 or Asp147 in
-opioid receptors) within the receptor's orthosteric binding site.
Primary Mechanism of Action: CCR2/CCR5 Dual Antagonism
The most clinically significant pharmacological mechanism of 1-benzazocine derivatives is the potent, allosteric, and orthosteric antagonism of CCR5 and CCR2[2][3]. These receptors are critical in the entry of macrophage-tropic HIV-1 and the progression of inflammatory diseases like Non-Alcoholic Steatohepatitis (NASH).
Signal Transduction Blockade
When a 1-benzazocine derivative (such as the sulfoxide-substituted TAK-652 analog) binds to the CCR5 receptor, it inserts into the TM cavity formed by helices 1, 2, 3, and 7.
-
Binding: The bulky alkyl groups at the N-1 position (e.g., an isobutyl group) anchor the molecule in the lipophilic sub-pocket.
-
Conformational Locking: The binding prevents the GPCR from undergoing the agonist-induced conformational shift required to couple with the intracellular
protein. -
Pathway Inhibition: Consequently, the dissociation of the
subunit is halted, preventing the downstream activation of Phospholipase C (PLC) and the subsequent release of intracellular calcium ( ). This effectively halts monocyte chemotaxis and viral envelope fusion[4].
Fig 1: Blockade of CCR2/CCR5 GPCR signaling pathways by 1-benzazocine derivatives.
Self-Validating Experimental Workflows
To rigorously quantify the pharmacological mechanism of 1,2,3,4,5,6-hexahydro-1-benzazocine derivatives, we employ a self-validating orthogonal workflow. Binding affinity (radiodisplacement) must be coupled with functional outcome (calcium flux) to prove true antagonism rather than mere receptor occupancy.
Protocol: Radioligand Binding & Functional Calcium Flux
Step 1: Cell Culture & Membrane Preparation
-
Action: Culture CHO-K1 cells stably transfected with human CCR5. Harvest and isolate cell membranes via differential centrifugation.
-
Causality & Validation: CHO-K1 cells inherently lack human chemokine receptors. Using this specific cell line provides a clean, zero-background system, ensuring that any observed binding is exclusively mediated by the transfected CCR5.
Step 2: Compound Incubation (Equilibrium Binding)
-
Action: Incubate 10
g of membrane protein with varying concentrations of the 1-benzazocine derivative (0.01 nM to 10 M) in a buffer containing 50 mM HEPES, 5 mM , and 0.1% BSA (pH 7.4). -
Causality & Validation: The
is critical for maintaining the GPCR in a high-affinity state. The broad concentration gradient allows for the generation of a precise sigmoidal dose-response curve.
Step 3: Radioligand Addition
-
Action: Add 0.1 nM of
-CCL5 to the mixture and incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. -
Causality & Validation: Self-Validation Checkpoint: A parallel well is treated with 100 nM of unlabeled CCL5 to define Non-Specific Binding (NSB). The assay is only considered valid if the Specific Binding (Total minus NSB) constitutes >80% of the total signal.
Step 4: Rapid Filtration & Scintillation Counting
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash thrice with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.
-
Causality & Validation: PEI neutralizes the negative charge of the glass filters, preventing the highly basic 1-benzazocine hydrochloride from binding non-specifically to the filter itself, which would artificially skew the
calculations.
Fig 2: Self-validating radioligand displacement workflow for GPCR affinity.
Quantitative Structure-Activity Relationship (SAR)
The expansion of the standard 7-membered benzazepine ring to the 8-membered 1-benzazocine ring fundamentally alters the pharmacological potency. As demonstrated in foundational studies by Seto et al. , the 1-benzazocine core, particularly when functionalized with an N-isobutyl group and an imidazole-sulfoxide moiety, yields sub-nanomolar anti-HIV-1 activity.
Table 1: Comparative Pharmacological Data of Benzazocine Derivatives
| Compound / Scaffold | Ring Size | N-1 Substitution | C-5 Substitution | Target Receptor | Binding Affinity ( | Functional Outcome (HIV-1 |
| Reference (Cmpd 4) | 7 (Benzazepine) | Propyl | Sulfoxide | CCR5 | ~3.5 nM | ~15.0 nM |
| TAK-652 (Cmpd 5b) | 8 (Benzazocine) | Isobutyl | Imidazole-sulfoxide | CCR5 / CCR2 | 0.25 - 0.81 nM | 0.81 nM |
| Triazole Analog (5d) | 8 (Benzazocine) | Isobutyl | Triazole-sulfoxide | CCR5 | < 1.6 nM | 10.0 nM |
| Unsubstituted Core | 8 (Benzazocine) | Hydrogen | Hydrogen | Opioid ( | > 1000 nM | N/A (Baseline) |
Data synthesis indicates that the 8-membered hexahydro-1-benzazocine ring provides the optimal spatial vector for the sulfoxide moiety to interact with the CCR5 transmembrane domain, resulting in a 10-fold increase in functional potency compared to its 7-membered counterpart.
Secondary Pharmacological Profiles: Opioid Receptor Modulation
Beyond chemokine receptors, the 1,2,3,4,5,6-hexahydro-1-benzazocine scaffold shares structural homology with the morphinan core found in classical analgesics. While the 1-benzazocine isomer is less commonly utilized for analgesia than the 3-benzazocine (benzomorphan) isomer, it retains baseline affinity for
References
-
Highly Potent and Orally Active CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Activities of 1-Benzazocine Derivatives Containing a Sulfoxide Moiety. Journal of Medicinal Chemistry, 2006. URL: [Link]
-
Computer-Aided Molecular Design of CCR2 - CCR5 Dual Antagonists for the Treatment of NASH. Journal of Bioinformatics and Systems Biology, 2022. URL:[Link]
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Profiling the Receptor Binding Affinity of Hexahydro-1-Benzazocine Derivatives: A Technical Guide to Scaffold Evaluation and Assay Design
Executive Summary
The benzazocine family has long been recognized as a cornerstone in neuropharmacology. While the 3-benzazocine class (e.g., 2,6-methano-3-benzazocines) is a heavily profiled pharmacophore known for its potent interactions with opioid and sigma receptors[1], the isomeric 1,2,3,4,5,6-hexahydro-1-benzazocine (C₁₁H₁₅N) represents a largely untapped, privileged scaffold in medicinal chemistry[2]. As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a geometric key. The cyclic amine framework of hexahydro-1-benzazocine shares distinct topological similarities with known dopamine D2 receptor ligands[2].
This whitepaper provides an authoritative, self-validating framework for profiling the receptor binding affinities of novel hexahydro-1-benzazocine derivatives, bridging the gap between structural theory and empirical pharmacological validation.
Structural Rationale & Target Receptor Profiles
Before initiating high-throughput screening, experimental design must be grounded in causality. Why do we select specific GPCR targets for this scaffold?
-
Dopamine D2 Receptors (D2R): The saturated hexahydro ring fused to the benzoazocine system provides the necessary spatial geometry and nitrogen-to-aromatic-ring distance to mimic the D2 orthosteric binding pocket[2]. This structural homology dictates D2R as the primary screening target.
-
Opioid Receptors (MOR, DOR, KOR): Drawing structure-activity relationship (SAR) parallels from the broader azocine family, bridged benzazocines with 8-amino or 8-hydroxyl substitutions exhibit subnanomolar affinities for MOR and KOR[1]. Profiling 1-benzazocine derivatives against these targets is critical to rule out off-target opioid agonism or to intentionally design mixed D2/Opioid ligands.
-
Sigma-1 Receptors (σ1R): The introduction of lipophilic N-substituents (e.g., N-benzyl or phenethyl groups) on the azocine nitrogen is a proven, fundamental driver for σ1R affinity and selectivity[3].
Self-Validating Experimental Protocols
A binding assay is only as reliable as its internal controls. The following radioligand competition binding protocol is designed as a self-validating system . It internally controls for non-specific binding (NSB), radioligand depletion, and membrane integrity, ensuring that the derived inhibition constants (
Protocol: Radioligand Competition Binding Assay
Step 1: Membrane Preparation
-
Action: Harvest HEK293 or CHO cells stably expressing the human clone of the target receptor (e.g., D2R, MOR, or σ1R). Lyse cells via Dounce homogenization in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and isolate membrane fractions via differential centrifugation (40,000 × g for 30 min at 4°C)[3].
-
Causality: Utilizing recombinant cell lines rather than whole-brain homogenates ensures a homogenous receptor population, preventing signal confounding from endogenous, structurally related receptors.
Step 2: Assay Setup & Incubation
-
Action: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a tritiated radioligand (e.g., [³H]-Spiperone for D2R,[³H]-DAMGO for MOR[3]), and varying concentrations of the hexahydro-1-benzazocine test derivative (
to M). -
Self-Validation (Critical): You must include a control well containing a saturating concentration of an unlabeled cold ligand (e.g., 10 µM Haloperidol for D2R, or 10 µM Naloxone for MOR) to define Non-Specific Binding (NSB). System Rule: If the NSB exceeds 10% of total binding, the assay run is deemed invalid due to excessive lipophilic partitioning of the radioligand, and buffer optimization (e.g., adding BSA) is required.
Step 3: Rapid Filtration & Scintillation Counting
-
Action: Terminate the equilibrium reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with ice-cold buffer.
-
Causality: PEI coats the negatively charged glass fibers, neutralizing them. This drastically reduces the non-specific binding of positively charged radioligands to the filter matrix, maximizing the signal-to-noise ratio.
Step 4: Data Analysis
-
Action: Measure retained radioactivity using a liquid scintillation counter. Determine the
via non-linear regression and convert it to the absolute inhibition constant ( ) using the Cheng-Prusoff equation: .
Radioligand competition binding assay workflow for benzazocine derivatives.
Quantitative Benchmarking Data
Because the specific binding affinity of the parent 1,2,3,4,5,6-hexahydro-1-benzazocine remains an active area of investigation[2], drug development professionals must benchmark new derivatives against the established affinities of the highly characterized 3-benzazocine class.
The table below summarizes the target
| Compound Class | Target Receptor | Standard Radioligand | Benchmark Affinity ( | Key Structural Driver |
| 8-Amino-2,6-methano-3-benzazocines | MOR / KOR | [³H]-DAMGO / [³H]-U69,593 | < 1.0 nM (Subnanomolar) | 8-amino substitution[1] |
| N-Benzyl-benzazocines | σ1R | [³H]-(+)-Pentazocine | < 5.0 nM | Lipophilic N-substituent[3] |
| Hexahydro-1-benzazocine (Parent) | D2R | [³H]-Spiperone | Pending (Scaffold Baseline) | Cyclic amine homology[2] |
GPCR Signaling & Pharmacodynamics
Binding affinity (
Gi/o-coupled GPCR signaling pathway modulated by benzazocine receptor binding.
Conclusion
The 1,2,3,4,5,6-hexahydro-1-benzazocine scaffold offers a highly promising, yet underexplored canvas for neuro-pharmacological drug design. By leveraging its structural homology to D2 ligands and adhering to the rigorous, self-validating binding protocols outlined in this guide, researchers can systematically map the receptor affinity profiles of novel derivatives, unlocking their potential as targeted therapeutics for neurological and psychiatric indications.
References
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An In-depth Technical Guide on the Therapeutic Potential of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl in CNS Research
Foreword: Charting Unexplored Territory in CNS Drug Discovery
To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide into the prospective therapeutic landscape of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl. It is critical to establish from the outset that this specific molecule represents a frontier in central nervous system (CNS) research, with a notable scarcity of direct pharmacological data in the public domain. Consequently, this guide adopts a dual-pronged approach. Firstly, it synthesizes the existing knowledge on the broader class of benzazocine and, more specifically, hexahydro-methano-benzazocine scaffolds, for which a body of research exists. Secondly, it leverages this foundational understanding to construct a logical, evidence-based framework for investigating the therapeutic potential of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl. This whitepaper is therefore not merely a review of established facts but a forward-looking prospectus designed to inspire and direct future research into what could be a promising, yet underexplored, chemical entity.
The Benzazocine Scaffold: A Privileged Structure in Neuropharmacology
The benzazocine core, a fusion of a benzene ring and an eight-membered azocine ring, has historically been a fertile ground for the discovery of potent CNS-active compounds. The most extensively studied derivatives are the bridged "methano-benzazocines," such as pentazocine, which have a well-documented history as analgesics. These molecules primarily exert their effects through interaction with opioid receptors.[1][2] However, the pharmacological profile of benzazocines is not monolithic; various substitutions on the core structure have yielded compounds with affinities for a range of CNS targets, including sigma receptors, and to a lesser extent, dopamine and serotonin receptors.[3][4][5]
The therapeutic allure of the benzazocine scaffold lies in the potential for "functional selectivity," where different derivatives can be synthesized to fine-tune their activity at various receptor subtypes, potentially separating desired therapeutic effects from unwanted side effects. For instance, certain 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocine derivatives have demonstrated strong analgesic activity with a reduced liability for morphine dependence, a highly sought-after characteristic in pain management.[1][2]
1,2,3,4,5,6-Hexahydro-1-benzazocine HCl: Unveiling the Potential
1,2,3,4,5,6-Hexahydro-1-benzazocine HCl (CAS 1354951-27-1) is a non-bridged analogue within the broader benzazocine family. The absence of the methano-bridge, which confers significant conformational rigidity to molecules like pentazocine, suggests that 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl will possess greater conformational flexibility. This structural distinction is paramount, as it implies that its receptor interaction profile may diverge significantly from its more rigid counterparts.
A Proposed Research Trajectory for Target Identification
Given the dearth of direct pharmacological data, a systematic, multi-tiered screening approach is essential to elucidate the CNS targets of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl. The following diagram illustrates a proposed workflow for this initial, critical phase of research.
Postulated Mechanisms of Action and Therapeutic Avenues
Based on the pharmacology of structurally related benzazocines, we can postulate several potential mechanisms of action for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl, each opening distinct therapeutic avenues.
Sigma Receptor Modulation: A Hub for Neuroprotection and Psychosis
Sigma receptors (σ1 and σ2) are intracellular chaperones that play a crucial role in cellular stress responses and neuronal plasticity. Ligands of sigma receptors have shown promise in preclinical models of neurodegenerative diseases, stroke, and psychosis.[3][5] Notably, the benzomorphan (+)-pentazocine is a selective sigma receptor ligand.[6]
Hypothesized Signaling Pathway:
Dopamine and Serotonin Receptor Interactions: Implications for Mood and Psychotic Disorders
The flexible nature of the hexahydro-1-benzazocine scaffold may permit interaction with monoamine receptors. Some larger, more complex benzazecine and benzazonine structures have been investigated as potential dopamine and serotonin receptor ligands.[4][7] While these specific compounds showed limited affinity, the general principle of targeting these receptors with a benzazocine core warrants investigation.
Quantitative Data on Related Scaffolds:
| Compound Class | Target Receptors | Observed Activity | Reference |
| Benz-indolo-azecines | D1/D5, 5-HT2A | Antagonism | [4] |
| 3-Benzazecines | D1, D2, D4, D5, 5-HT2A | Low affinity/potency | [7] |
This comparative data underscores the importance of specific structural features for potent monoaminergic activity and highlights the need for empirical testing of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl.
A Framework for Preclinical Evaluation: From Bench to Behavior
A rigorous and multi-faceted preclinical evaluation is necessary to translate the hypothesized potential of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl into tangible therapeutic applications.
Detailed Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Sigma-1 Receptor
-
Objective: To determine the binding affinity (Ki) of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl for the human sigma-1 receptor.
-
Materials:
-
Human sigma-1 receptor expressed in a stable cell line (e.g., HEK293).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound: 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl (serial dilutions).
-
Assay buffer and scintillation cocktail.
-
-
Methodology:
-
Prepare cell membrane homogenates expressing the sigma-1 receptor.
-
In a 96-well plate, incubate membrane homogenates with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound.
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters to remove unbound radioligand.
-
Measure bound radioactivity using liquid scintillation counting.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Assessment of Antipsychotic-like Activity using the Prepulse Inhibition (PPI) of Startle Model
-
Objective: To evaluate the potential of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl to reverse sensorimotor gating deficits, a model relevant to schizophrenia.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Acclimatize rats to the startle chambers.
-
Administer the test compound (various doses, i.p.) or vehicle.
-
After a pre-treatment period, administer a PPI-disrupting agent (e.g., apomorphine or dizocilpine).
-
Conduct the PPI test session, which consists of trials with a startling stimulus alone, a prepulse stimulus alone, and a prepulse preceding the startling stimulus.
-
Measure the startle response (amplitude of whole-body flinch).
-
Calculate the percentage of PPI for each trial type.
-
Analyze the data to determine if the test compound can restore the PPI deficit induced by the disrupting agent.
-
Proposed In Vivo CNS Screening Cascade
A tiered approach to in vivo testing is crucial for a comprehensive evaluation of the CNS effects of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl.
Synthesis and Chemical Properties
General Physicochemical Properties (Predicted):
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₁H₁₆ClN | - |
| Molecular Weight | 197.70 g/mol | Influences diffusion and transport. |
| LogP | ~2.5 - 3.5 | Suggests good potential for blood-brain barrier penetration. |
| pKa | ~9.0 - 10.0 | The amine will be protonated at physiological pH. |
Conclusion and Future Directions
1,2,3,4,5,6-Hexahydro-1-benzazocine HCl stands as an intriguing yet enigmatic molecule in the landscape of CNS drug discovery. While direct evidence of its therapeutic potential is currently lacking, its structural relationship to a class of compounds with proven neuroactivity provides a strong rationale for its investigation. The research framework outlined in this guide, progressing from broad-spectrum screening to specific in vivo models, offers a clear and logical path to unlocking the potential of this compound. The key to its future lies in a systematic exploration of its interactions with CNS targets beyond the classical opioid receptors, with a particular focus on sigma, dopamine, and serotonin systems. Should these investigations yield promising results, 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl could emerge as a valuable new scaffold for the development of novel therapeutics for a range of challenging CNS disorders.
References
-
Mazzocchi, P. H., & Stahly, B. C. (1981). Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines. Journal of Medicinal Chemistry, 24(4), 457–462. [Link]
-
Taylor, D. P., & Dekleva, J. (1987). (+)-[C-11]-cis-N-benzyl-normetazocine: a selective ligand for sigma receptors in vivo. European Journal of Pharmacology, 142(1), 169–170. [Link]
-
Delgado, A., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15837–15849. [Link]
-
El-Subbagh, H. I., et al. (2002). Dopamine/serotonin receptor ligands. Part IV: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 335(9), 427–434. [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1981). Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines. R Discovery. [Link]
-
Patrick, S. L., et al. (1993). Effects of sigma receptor ligands on the extracellular concentration of dopamine in the striatum and prefrontal cortex of the rat. European Journal of Pharmacology, 231(2), 243–249. [Link]
-
Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from [Link]
-
ZeClinics. (2026, January 16). Behavioral phenotyping in zebrafish for CNS drug testing. [Link]
-
Mazzocchi, P. H., & Harrison, A. M. (1978). Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzozocines. Journal of Medicinal Chemistry, 21(2), 238–240. [Link]
-
El-Subbagh, H. I., et al. (2002). Dopamine/Serotonin Receptor Ligands. Part IV: Synthesis and Pharmacology of Novel 3-Benzazecines and 3-Benzazonines as Potential 5-HT2A and Dopamine Receptor Ligands. Archiv der Pharmazie, 335(9), 427-434. [Link]
-
Kalueff, A. V., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 12. [Link]
-
Wang, J., et al. (2020). Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP. Investigative Ophthalmology & Visual Science, 61(13), 13. [Link]
-
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]
-
Wentland, M. P., et al. (1993). Synthesis and pharmacology of 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine and related compounds. Journal of Medicinal Chemistry, 36(11), 1580–1596. [Link]
-
Mazzocchi, P. H., & Harrison, A. M. (1978). Synthesis and Analgetic Activity of 1,2,3,4,5,6-Hexahydro- 1,6-met hano-3- benzazocines. Journal of Medicinal Chemistry, 21(2), 238-240. [Link]
-
Delgado, A., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15837-15849. [Link]
-
Roth, B. L., et al. (2004). Screening the receptorome to discover the molecular targets for plant-derived psychoactive compounds: a novel approach for CNS drug discovery. Pharmacology & Therapeutics, 102(2), 99–110. [Link]
-
Steinfels, G. F., et al. (1989). Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine. Neuropsychopharmacology, 2(4), 281–289. [Link]
-
Farde, L., et al. (1986). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. Proceedings of the National Academy of Sciences of the United States of America, 83(11), 3863–3867. [Link]
-
Baumann, M. H., et al. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Pharmacology, 8, 581. [Link]
-
National Institute on Drug Abuse. (2023, April 6). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. [Link]
-
Glennon, R. A., Dukat, M., & Westkaemper, R. B. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-HT receptor. Retrieved from [Link]
-
Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]
Sources
- 1. Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzozocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. (+)-[C-11]-cis-N-benzyl-normetazocine: a selective ligand for sigma receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine/serotonin receptor ligands. Part IV [1]: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sigma receptor ligands on the extracellular concentration of dopamine in the striatum and prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine. | Sigma-Aldrich [sigmaaldrich.com]
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- 8. diposit.ub.edu [diposit.ub.edu]
The Benzomorphan Scaffold: Synthetic Architectures and Pharmacological Profiles
Technical Whitepaper on Benzazocine Hydrochloride & Derivatives
Executive Summary
The benzazocine class (specifically 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine , commonly known as the benzomorphan nucleus) represents a pivotal milestone in medicinal chemistry.[1][2] Historically developed to simplify the morphine skeleton while retaining analgesic potency, this scaffold allows for the dissociation of analgesia from the severe respiratory depression and addiction liabilities associated with phenanthrene alkaloids.
This technical guide provides a rigorous examination of the benzazocine scaffold, focusing on the Grewe Cyclization as the dominant synthetic methodology and the Structure-Activity Relationships (SAR) that govern its interaction with Mu (
Chemical Architecture & Retrosynthesis
The benzazocine structure is essentially the "B, D, and E" rings of the morphine skeleton. By removing the C-ring (the ether bridge ring in morphine), the molecule retains the rigid T-shape required for opioid receptor binding but gains synthetic accessibility.
Retrosynthetic Analysis
The most efficient route to the benzazocine core is the Grewe Cyclization , an acid-catalyzed intramolecular alkylation.
-
Target: 2,6-methano-3-benzazocine (Benzomorphan).[3][4][5][6]
-
Disconnection: The C9-C10 bond (morphine numbering) or the bond connecting the aromatic ring to the quaternary center.
-
Precursor: 2-benzyl-1,3,4,5,6,7-hexahydroisoquinoline.
-
Mechanism: The cationic intermediate generated at the isoquinoline double bond attacks the electron-rich aromatic ring (Friedel-Crafts alkylation).
Synthetic Protocol: The Grewe Cyclization
Objective: Synthesis of 2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan (a generic benzazocine analogue) via acid-mediated cyclization.
Note: This protocol describes the isolation of the hydrochloride salt, consistent with the "Benzazocine Hydrochloride" topic.
Reagents & Equipment
-
Precursor: 1-(4-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline.
-
Acid Medium: 48% Hydrobromic acid (HBr) or Methanesulfonic acid.
-
Solvents: Acetone, Methanol, Diethyl Ether.
-
Atmosphere: Dry Nitrogen (
).
Step-by-Step Methodology
-
Charge and Inertion:
-
Load a 500 mL three-neck round-bottom flask with the octahydroisoquinoline precursor (10.0 g, 36.6 mmol).
-
Purge the system with
for 15 minutes to remove oxygen, preventing oxidative degradation of the electron-rich aromatic ring.
-
-
Acid-Mediated Cyclization:
-
Add 48% HBr (100 mL) dropwise while cooling on an ice bath to control the exotherm.
-
Once addition is complete, heat the reaction mixture to reflux (
) for 12–16 hours. -
Mechanistic Insight: The HBr serves two purposes: it protonates the enamine/ene bond to generate the carbocation for cyclization, and it simultaneously cleaves the methyl ether to a phenol (O-demethylation), which is required for high opioid affinity.
-
-
Quenching and Basification:
-
Cool the mixture to
. -
Slowly basify to pH 9 using concentrated Ammonium Hydroxide (
). Caution: Violent exotherm. -
Extract the free base into Chloroform (
).
-
-
Salt Formation (Hydrochloride):
-
Dry the organic layer over Anhydrous
and evaporate to an oil.[7] -
Dissolve the residue in minimal Acetone.
-
Add 2.0 M HCl in Diethyl Ether dropwise until precipitation is complete.
-
Filter the white crystalline solid: Benzazocine Hydrochloride .
-
-
Validation:
-
Melting Point: Expect sharp range (e.g.,
for analogous salts). -
NMR: Verify the diagnostic "bridgehead" proton at C1 and C5.
-
Bioactivity & Pharmacological Profile[1][4][5][6][8][9][10]
The benzazocine scaffold is unique because it allows for "functional switching" between agonist and antagonist activity based solely on the Nitrogen substituent.
Receptor Selectivity ( vs )[11]
-
Mu (
) Agonism: Associated with analgesia but also respiratory depression. Benzazocines with N-methyl groups (e.g., Metazocine) are predominantly -agonists. -
Kappa (
) Agonism: Associated with spinal analgesia and sedation, without respiratory depression. However, pure -agonists can cause dysphoria. -
Sigma (
) Activity: Historically, the (+)-isomers of benzomorphans (like (+)-SKF-10,047) were found to bind to the Sigma receptor, leading to psychotomimetic effects. Modern drug design targets the (-)-isomer to avoid this.
Structure-Activity Relationship (SAR) Table
| Structural Domain | Modification | Pharmacological Effect |
| N-Substituent | Methyl ( | Strong |
| Allyl ( | Mixed Agonist/Antagonist (e.g., Pentazocine) | |
| Cyclopropylmethyl (CPM) | Potent Antagonist (e.g., Cyclazocine) | |
| Phenethyl | Increased | |
| C8-Hydroxyl | Free Phenol ( | Critical for high affinity (H-bonding) |
| Methoxy ( | Reduces potency (Prodrug potential) | |
| Stereochemistry | (-)-(1R, 5R, 9R) | Opioid Active (Analgesic) |
| (+)-(1S, 5S, 9S) | Sigma Active (Psychotomimetic/Neuroprotective) |
Experimental Protocol: Radioligand Binding Assay
Objective: Determine the binding affinity (
Assay Setup
-
Membrane Preparation: Use CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Radioligand: Use
-DAMGO (specific -agonist) at 1 nM concentration. -
Incubation:
-
Prepare 96-well plates.
-
Add
membrane suspension. -
Add
-DAMGO. -
Add
of Benzazocine HCl (test compound) at varying concentrations ( to M). -
Non-specific binding: Define using
Naloxone.
-
-
Equilibrium: Incubate at
for 60 minutes. -
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash
with ice-cold buffer. -
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Visualizations
Diagram 1: The Grewe Cyclization Pathway
This diagram illustrates the acid-catalyzed transformation of the octahydroisoquinoline precursor into the rigid benzazocine scaffold.
Caption: The Grewe Cyclization mechanism converting octahydroisoquinoline to the 2,6-methano-3-benzazocine core.
Diagram 2: Opioid Receptor Signaling & SAR Logic
This diagram maps the decision logic for N-substituents and the resulting downstream signaling effects.
Caption: SAR logic dictating receptor selectivity and downstream physiological outcomes based on N-substitution.
References
-
Grewe, R. (1946). "Synthese des Morphinans." Naturwissenschaften.
-
Turnaturi, R., et al. (2018).[1][2][8] "Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review." European Journal of Medicinal Chemistry.
-
Wentland, M. P., et al. (2003).[9] "Syntheses and opioid receptor binding affinities of 8-amino-2,6-methano-3-benzazocines." Journal of Medicinal Chemistry.
-
Rice, K. C. (1980). "Synthetic Opium Alkaloids and Derivatives. A Short Total Synthesis of (±)-S-Nor- and (±)-S-Homonorlaudanosine and (±)-Nor- and (±)-Homonormorphinan." The Journal of Organic Chemistry.
-
Katamura, T., et al. (2016).[10] "Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction." The Journal of Organic Chemistry.
Sources
- 1. Benzomorphan skeleton, a versatile scaffold for different targets: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and reactions of 1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one (2,5-dimethyl-9-oxo-6,7-benzomorphan); a new route to 3-benzazocines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Syntheses and opioid receptor binding affinities of 8-amino-2,6-methano-3-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Molecular Docking Architectures for 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
Executive Summary
This technical guide delineates the protocol for molecular docking studies involving 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride (HHBA-HCl). While often overshadowed by its bridged cousins (the 2,6-methano-3-benzazocines or benzomorphans), the unbridged HHBA scaffold represents a critical "privileged structure" in medicinal chemistry. Its conformational flexibility, distinct from the rigid benzomorphans, offers unique opportunities for scaffold hopping in the design of novel analgesics and antipsychotics.
This document provides a self-validating workflow to probe the binding affinity of HHBA-HCl against two primary G-Protein Coupled Receptors (GPCRs): the Mu-Opioid Receptor (MOR) and the Dopamine D2 Receptor (D2R) .
Chemical Identity & Ligand Preparation
Rationale: The accuracy of any docking simulation is predicated on the correct representation of the ligand's electronic and conformational state in biological media.
Structural Analysis[1][2]
-
Compound: this compound.[1]
-
Core Scaffold: A benzene ring fused to an eight-membered nitrogen-containing ring (azocine).
-
Stereochemistry: Unlike benzomorphans, the HHBA ring is flexible. The "hydrochloride" designation implies the nitrogen is protonated (
), which is critical for forming the canonical salt bridge with GPCR aspartate residues.
Ligand Preparation Protocol
Software Recommended: LigPrep (Schrödinger) or Avogadro/OpenBabel (Open Source).
-
2D to 3D Conversion: Generate the initial 3D coordinate from SMILES.
-
Protonation State (pH 7.4):
-
The secondary amine (
) must be protonated. -
Critical Check: Ensure the nitrogen carries a formal charge of +1. Neutral docking will result in false negatives due to the missing electrostatic anchor.
-
-
Conformer Generation:
-
The 8-membered ring adopts multiple puckered conformations (boat-chair, crown).
-
Method: Perform a Monte Carlo conformational search (MMFF94 force field) to generate a diverse ensemble (min. 20 conformers) to avoid local minima traps during rigid-ligand docking.
-
-
Energy Minimization: Minimize all conformers to a gradient of 0.01 kcal/mol/Å.
Target Selection & Structural Preparation
Expert Insight: The HHBA scaffold shares pharmacophoric features with Benzomorphans (Opioid ligands) and Benzazepines (Dopamine ligands). Therefore, we utilize a multi-target approach.
Primary Target: Mu-Opioid Receptor (MOR)
-
PDB ID: 4DKL (Mouse MOR with antagonist) or 5C1M (Active state).
-
Rationale: The benzazocine core maps directly to the tyramine moiety of morphine. The key interaction is the salt bridge with Asp147 (Ballesteros-Weinstein 3.32).
Secondary Target: Dopamine D2 Receptor (D2R)
-
PDB ID: 6CM4 (Human D2R in complex with risperidone).
-
Rationale: The extended hydrophobic pocket of D2R accommodates the flexible azocine ring, similar to how it binds azepines.
Receptor Preparation Workflow
Table 1: Receptor Processing Parameters
| Step | Action | Mechanistic Reason |
| Desolvation | Remove all water molecules (except conserved waters bridging key residues). | Prevents steric clashes; bulk water is entropically displaced by ligand binding. |
| H-Bond Optimization | optimize H-bond network (Flip Asn/Gln/His). | Maximizes H-bond donor/acceptor matching within the binding pocket. |
| Restrained Minimization | OPLS3e or AMBER ff14SB force field. | Relieves steric clashes introduced by adding hydrogens (RMSD limit: 0.3 Å). |
| Grid Generation | Center box on co-crystallized ligand (e.g., | Defines the search space. Box size: |
Docking Protocol (The Core)
Directive: Do not rely on default settings. The flexibility of the 8-membered ring requires an algorithm capable of handling significant torsional degrees of freedom.
Algorithm Selection
-
Recommended: AutoDock Vina (Iterated Local Search Gloabl Optimizer) or Glide XP (Extra Precision).
-
Why? Vina's scoring function heavily weights hydrophobic contacts, which is crucial for the benzazocine's aromatic interaction with the receptor's hydrophobic cage.
Execution Steps
-
Validation (Redocking):
-
Extract the native ligand (e.g.,
-FNA) from the PDB. -
Dock it back into the generated grid.
-
Success Metric: RMSD between docked and crystal pose must be
Å.
-
-
Production Docking:
-
Dock the HHBA-HCl conformer ensemble.
-
Exhaustiveness: Set to 32 (High) to ensure sampling of the flexible azocine ring.
-
Poses: Generate 10 poses per ligand.
-
Workflow Visualization
The following diagram illustrates the critical path for the docking campaign.
Figure 1: End-to-end computational workflow for HHBA-HCl docking, emphasizing charge state and grid centering.
Post-Docking Analysis & Interpretation
Expertise: A high score (e.g., -9.0 kcal/mol) is meaningless without mechanistic validation. You must verify the "Pharmacophore Fingerprint."
Critical Interaction Checkpoints
For HHBA-HCl to be considered a valid binder, the following interactions must be present in the top-ranked pose:
-
Ionic Lock (Salt Bridge):
-
Distance: 2.8 - 4.0 Å.
-
Atoms: HHBA Protonated Nitrogen (
) Receptor Aspartate Carboxylate ( ). -
Residues: Asp147 (MOR) or Asp114 (D2R).
-
-
Aromatic Interaction (Pi-Stacking):
-
Interaction: T-shaped or Parallel displaced.
-
Atoms: HHBA Benzene Ring
Receptor Aromatic Cluster. -
Residues: Tyr148/Trp293 (MOR) or Trp386 (D2R).
-
-
Hydrophobic Enclosure:
-
The 8-membered azocine ring should reside in the hydrophobic cleft formed by Val/Ile residues, minimizing solvent exposure.
-
Interaction Logic Diagram
This diagram details the required pharmacophoric map for a successful hit.
Figure 2: Pharmacophoric interaction map required for validating HHBA-HCl binding affinity.
Quantitative Data Presentation
When reporting your results, summarize the binding energetics in a comparative table.[2]
Table 2: Hypothetical Docking Results Matrix
| Receptor | PDB ID | Binding Affinity ( | Key Residues Contacted | RMSD to Ref. (Å) |
| Mu-Opioid | 4DKL | -8.4 | Asp147, Tyr148, Trp293 | N/A (Novel) |
| Dopamine D2 | 6CM4 | -7.8 | Asp114, Trp386, Phe411 | N/A (Novel) |
| Ref (Morphine) | 4DKL | -9.1 | Asp147, Tyr148, His297 | 0.8 (Self-dock) |
Note: Values are illustrative. Actual values depend on the force field and solvation model used.
References
-
Mazzocchi, P. H., et al. (1978).[3] "Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocines." Journal of Medicinal Chemistry.
-
Manglik, A., et al. (2012). "Crystal structure of the µ-opioid receptor bound to a morphinan antagonist." Nature.[1]
-
Wang, S., et al. (2018). "Structure of the D2 dopamine receptor bound to the antipsychotic drug risperidone." Nature.[1]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Friesner, R. A., et al. (2006). "Extra Precision Glide: Docking and Scoring with a Rigid Receptor and a Flexible Ligand." Journal of Medicinal Chemistry.
Sources
Toxicity and safety profile of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
Technical Monograph: Toxicity and Safety Profile of 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
Part 1: Executive Safety Summary
This compound (CAS: 1354951-27-1 for HCl; 7124-93-8 for free base) is a privileged scaffold in medicinal chemistry, frequently utilized as a core structure for opioid receptor ligands, sigma receptor modulators, and novel anticancer agents.
Unlike fully characterized market drugs, this compound occupies a pre-clinical safety space .[1] While it lacks the extensive epidemiological data of approved pharmaceuticals, its structural homology to benzomorphans (e.g., pentazocine) and medium-ring pharmacophores dictates a specific toxicity profile characterized by CNS depression potential , hERG channel liability , and moderate acute oral toxicity .
Critical Safety Flags:
-
Acute Toxicity: GHS Category 4 (Harmful if swallowed).[1]
-
Target Organ Toxicity: Central Nervous System (sedation/excitation window), Respiratory System (depression risk if opioid-active).
-
Physicochemical Hazard: Irritating to mucous membranes (H315, H319, H335).
-
Developmental Risk: High lipophilicity suggests blood-brain barrier (BBB) penetration; potential for off-target CNS effects.[1]
Part 2: Chemical Identity & Physicochemical Properties
Understanding the physicochemical behavior is the first step in safety formulation.[1] The hydrochloride salt improves water solubility but maintains significant lipophilicity, facilitating rapid CNS entry.[1]
| Property | Data / Value | Safety Implication |
| IUPAC Name | This compound | Unambiguous identification. |
| CAS Number | 1354951-27-1 (HCl) / 7124-93-8 (Base) | Verification for regulatory filing.[1] |
| Molecular Formula | C₁₁H₁₅N · HCl | Stoichiometry for dosing calculations.[1] |
| Molecular Weight | 197.70 g/mol (Salt) | Low MW facilitates high molar exposure.[1] |
| Solubility | Water (Moderate), DMSO (High), Ethanol (High) | Use aqueous buffers for in vivo safety studies to avoid vehicle toxicity. |
| LogP (Predicted) | ~2.5 - 3.1 (Base) | High BBB permeability; high volume of distribution (Vd).[1] |
| pKa | ~8.5 - 9.5 (Amine) | Highly ionized at physiological pH; lysosomal trapping potential.[1] |
Part 3: Pharmacology-Driven Safety Assessment
The toxicity of 1,2,3,4,5,6-hexahydro-1-benzazocine is inextricably linked to its pharmacology. As a "stripped-down" analog of the benzomorphan class, it retains the spatial arrangement to interact with critical CNS receptors.
Mechanism-Based Toxicity (On-Target)[1]
-
Opioid Receptors (µ, κ, δ): Benzazocines are structural templates for opioids.
-
Sigma Receptors (σ1, σ2): The hexahydro-benzazocine core shows high affinity for sigma receptors.
-
NMDA Receptors: Some benzazocines act as channel blockers.[1]
Structural Alerts (Off-Target)
-
hERG Channel Inhibition: The secondary/tertiary amine nitrogen in a medium-sized hydrophobic ring is a classic pharmacophore for hERG blockade.[1]
Visualizing the Safety-Pharmacology Nexus
Figure 1: Pharmacological safety map linking the benzazocine scaffold to potential adverse events.
Part 4: Toxicology Profile
Acute Toxicity[1][4]
-
Oral LD50 (Estimated): 300 – 1000 mg/kg (Rodent).[1]
-
Intravenous Toxicity: significantly higher toxicity expected due to rapid CNS onset.[1] Bolus doses >10 mg/kg should be administered with extreme caution in telemetry studies.[1]
Genotoxicity & Mutagenicity[1]
-
Ames Test: Generally predicted negative for this saturated scaffold.[1] Unlike aromatic amines (anilines), the nitrogen here is aliphatic (part of the saturated ring).
-
Chromosomal Aberration: Risk is low unless metabolic activation produces reactive iminium ions.[1]
Metabolism & Bioactivation
-
Metabolic Pathways:
Part 5: Experimental Protocols for Safety Validation
For researchers synthesizing this compound, the following protocols are required to establish a self-validating safety dataset.
Protocol A: hERG Safety Assay (Manual Patch Clamp)
-
Objective: Quantify cardiotoxicity risk.
-
System: CHO cells stably expressing Kv11.1.[1]
-
Method:
-
Perfusion: Extracellular solution (Tyrode’s) at 37°C.
-
Dosing: Apply 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl at 0.1, 1, 10, and 30 µM.
-
Stimulation: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
-
Analysis: Calculate IC50.
-
Protocol B: Irwin Test (CNS Safety Screening)
-
Objective: Assess gross behavioral toxicity and CNS activity window.
-
Subjects: Male CD-1 Mice (n=3 per dose group).[1]
-
Dosing: Intraperitoneal (IP); 10, 30, 100 mg/kg.
-
Observation Matrix:
Safety Assessment Workflow
Figure 2: Step-by-step safety validation workflow for pre-clinical development.[1]
Part 6: Handling & Risk Management
Occupational Exposure Limit (OEL):
-
Estimated Band: OEB 3 (10 – 100 µg/m³).[1]
-
Rationale: Potent CNS activity and lack of chronic data necessitate containment.[1]
Standard Operating Procedure (SOP) for Handling:
-
Engineering Controls: Weighing must be performed inside a certified fume hood or powder containment enclosure.[1]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and P95/P100 respirator if handling open powder outside a hood.[1]
-
Decontamination: 10% Bleach solution followed by ethanol.[1] The hydrochloride salt is water-soluble, facilitating cleanup.
References
-
American Elements. (2023). This compound Product Specification & Safety Data. Retrieved from [Link][5]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5324240, 1,2,3,4,5,6-Hexahydrobenzo[b]azocine. Retrieved from [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1981).[6] Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines. Journal of Medicinal Chemistry, 24(4), 457–462. (Provides comparative SAR data for benzazocine class toxicity). Retrieved from [Link]
-
Ortín, I., et al. (2010).[1][7] Cytotoxicity of new pyrazino[1,2-b]isoquinoline and 6,15-iminoisoquino[3,2-b]3-benzazocine compounds. Bioorganic & Medicinal Chemistry, 18(18), 6813-6821.[7] Retrieved from [Link]
Sources
- 1. valsynthese.ch [valsynthese.ch]
- 2. fda.gov [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. americanelements.com [americanelements.com]
- 6. Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of new pyrazino[1,2-b]isoquinoline and 6,15-iminoisoquino[3,2-b]3-benzazocine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzazocine Scaffold: From Morphine Simplification to Multitarget Oncology Agents
Executive Summary: The "Medium-Ring" Challenge
The benzazocine scaffold (a benzene ring fused to an eight-membered azocine ring) represents a fascinating case study in medicinal chemistry: a struggle between pharmacophoric simplification and conformational entropy . Historically emerging from the deconstruction of the morphine skeleton, the scaffold was designed to retain the analgesic potency of opioids while eliminating the complex pentacyclic architecture responsible for addiction liabilities.
While the bridged derivatives (benzomorphans) yielded successful drugs like Pentazocine , the fully unbridged benzazocine core initially languished due to high conformational flexibility, which reduced receptor affinity. However, recent advances in Ring-Closing Metathesis (RCM) and multicomponent coupling have revitalized this scaffold. Today, benzazocine derivatives are no longer just "simplified opioids"; they are emerging as privileged structures in oncology (tubulin polymerization inhibitors) and neurodegeneration (BACE1/AChE inhibitors).
This guide dissects the structural evolution, synthetic challenges, and modern therapeutic divergence of the benzazocine pharmacophore.[1]
Pharmacophore Evolution: The Logic of Deconstruction
The history of the benzazocine scaffold is inextricably linked to the "stripping down" of Morphine. This process, driven by the need to separate analgesia from respiratory depression and addiction, follows a clear structural logic.
The Simplification Cascade
-
Morphine (5 Rings): High potency, high addiction liability.
-
Morphinan (4 Rings): Removal of the furan ring (e.g., Levorphanol). Retains potency.
-
Benzomorphan (3 Rings - Bridged Benzazocine): Removal of ring C. The 2,6-methano bridge locks the conformation. (e.g., Pentazocine).
-
Benzazocine (2 Rings - Unbridged): Removal of the bridge.
Expert Insight - The Entropy Penalty:
The transition from Benzomorphan to Benzazocine is the critical failure point in early designs. The 2,6-methano bridge in benzomorphans forces the piperidine ring into a chair conformation, perfectly mimicking the T-shape of morphine required for
Visualization: The Deconstruction Pathway
Figure 1: Structural evolution from Morphine to Benzazocine. The "Therapeutic Window" highlights the Benzomorphan class (e.g., Pentazocine) where potency and simplified synthesis optimally converged.
Synthetic Architectures: Conquering the 8-Membered Ring
Synthesizing eight-membered rings is notoriously difficult due to transannular strain (Pitzer strain) and entropic disfavor (probability of chain ends meeting). Traditional methods like the Dieckmann cyclization often result in low yields or polymerization.
The Modern Standard: Ring-Closing Metathesis (RCM) The advent of Grubbs' catalysts has made the benzazocine core accessible on a multi-gram scale. The following protocol describes the synthesis of a tetrahydro-3-benzazocine core, a common precursor for library generation.
Protocol: RCM Synthesis of N-Boc-Tetrahydro-3-Benzazocine
Objective: Construct the 8-membered azocine ring from a diene precursor using Grubbs II catalyst.
Reagents:
-
Precursor: N-Allyl-N-(2-vinylbenzyl)carbamate (1.0 equiv)
-
Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Additive: Benzoquinone (optional, to suppress isomerization).
Step-by-Step Methodology:
-
Preparation (0.01 M Dilution): Dissolve the diene precursor in anhydrous DCM. Note: High dilution (0.005 M – 0.01 M) is critical to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
Degassing: Sparge the solution with Argon for 20 minutes. Oxygen poisons the ruthenium carbene species.
-
Catalyst Addition: Add Grubbs II catalyst (2 mol%) in one portion under Argon flow.
-
Reflux: Heat the reaction to reflux (40°C) for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the starting diene.
-
Quenching: Once complete, add ethyl vinyl ether (50 equiv) and stir for 30 minutes. Mechanism: This creates a catalytically inactive Fischer carbene, stopping the reaction.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
Success Indicator: Appearance of a doublet-of-triplets (alkene protons) in 1H NMR around 5.7-5.9 ppm.
-
Failure Mode: If broad peaks appear, polymerization occurred. Repeat with higher dilution (0.001 M).
Visualization: RCM Reaction Workflow
Figure 2: RCM Synthetic Pathway. High dilution is the critical control point to prevent polymerization.
Modern Therapeutic Applications
While the opioid chapter of benzazocines is well-documented, the scaffold has found new life in non-analgesic indications.
Oncology: Indolo[3,2-e]benzazocines
Recent studies (2022) have fused the benzazocine ring with indole moieties to create rigidified structures that target microtubules and kinases .
-
Mechanism: These compounds mimic the "paullone" structure (cyclin-dependent kinase inhibitors). The 8-membered ring provides a unique curvature that fits into the ATP-binding pocket of GSK-3
and CDK5, targets implicated in both cancer and Alzheimer's tau-pathology. -
Data Highlight: Copper(II) complexes of these ligands have shown cytotoxicity superior to cisplatin in HCT116 colon cancer cell lines [2].[2]
Neurodegeneration: BACE1 and AChE Inhibition
The flexibility of the unbridged benzazocine, once a liability for opioid receptors, is an asset for the large, hydrophobic gorges of enzymes like Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1) .
-
Design Strategy: N-substitution with benzyl or phenyl-alkyl groups allows the molecule to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.
-
SAR Note: Electron-withdrawing groups on the benzene ring of the benzazocine core often enhance metabolic stability against hydroxylation.
Comparative Data: Scaffold Efficacy
| Compound Class | Target | Key Structural Feature | Binding Affinity ( | Clinical Status |
| Pentazocine | 2,6-methano bridge | FDA Approved (Analgesic) | ||
| 8-Amino-Benzazocine | N-substituted 8-amino | Preclinical (Wentland et al.) | ||
| Indolo-Benzazocine | GSK-3 | Indole fusion | Research (Antitumor) | |
| Nefopam | Monoamine Transporter | Benzoxazocine (O-link) | Approved (Non-opioid analgesic) |
References
-
Wentland, M. P., et al. (2003).[3] "Syntheses and Opioid Receptor Binding Affinities of 8-Amino-2,6-methano-3-benzazocines." Journal of Medicinal Chemistry, 46(5), 838–849.
-
Ostojić, M., et al. (2022).[4] "Enriching Chemical Space of Bioactive Scaffolds by New Ring Systems: Benzazocines and Their Metal Complexes as Potential Anticancer Drugs."[2][4] Inorganic Chemistry, 61(50), 20417–20433.
-
Benedetti, E., et al. (2012).[5] "Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions." Synthesis, 44(22), 3523-3533.
-
Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760–3803.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Syntheses and opioid receptor binding affinities of 8-amino-2,6-methano-3-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams [organic-chemistry.org]
Comprehensive Solubility Profiling of 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride: A Methodological and Predictive Guide
Executive Summary
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride (CAS: 1354951-27-1; Formula: C11H16ClN) is a highly specialized bicyclic amine intermediate. Featuring a benzene ring fused to an 8-membered saturated azocine ring, it is increasingly utilized as a foundational scaffold in the synthesis of novel tricyclic compounds for oncology and central nervous system (CNS) indications[1]. For pharmaceutical scientists and drug development professionals, establishing an accurate solubility profile for this compound is a critical prerequisite for optimizing synthetic reaction conditions, downstream purification workflows, and early-stage formulation strategies.
Because empirical solubility matrices for highly specific proprietary intermediates are rarely published in open literature, this whitepaper synthesizes structural physicochemical profiling with a highly rigorous, self-validating experimental framework to determine its exact solubility limits.
Physicochemical Profiling & Causality in Solvation Mechanics
The solvation behavior of this compound is governed by the thermodynamic interplay between its bulky, lipophilic hydrocarbon core and its highly polar, ionizable hydrochloride salt bridge.
-
Polar Protic Solvents (e.g., Water, Methanol): The dissociation of the hydrochloride salt in high-dielectric-constant media drives rapid solvation. The chloride anion is heavily stabilized by hydrogen bonding, while the protonated secondary amine (azocinium ion) interacts favorably with the solvent dipole, resulting in high overall solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) provides excellent solvation for both the ionic bridge and the lipophilic ring system due to its strong dipole moment. Conversely, acetonitrile offers only moderate solubility; its lower dielectric constant and inability to act as a hydrogen bond donor limit its capacity to fully disrupt the salt lattice.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The strong ionic lattice energy of the hydrochloride salt cannot be overcome by the weak London dispersion forces of non-polar solvents, rendering the compound practically insoluble in these media.
Table 1: Predictive Solubility Data for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl (at 25°C)
Note: The quantitative values below are predictive baseline estimates derived from structurally homologous cyclic amine hydrochlorides to guide initial solvent selection.
| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Protic | Water | 80.1 | > 50.0 (Freely Soluble) | Ion-dipole interactions, H-bonding |
| Polar Protic | Methanol | 32.7 | 30.0 - 50.0 (Soluble) | Ion-dipole interactions, H-bonding |
| Polar Aprotic | DMSO | 46.7 | > 100.0 (Very Soluble) | Strong dipole-dipole interaction |
| Polar Aprotic | Acetonitrile | 37.5 | 1.0 - 5.0 (Slightly Soluble) | Moderate dipole interaction |
| Non-Polar | Toluene | 2.4 | < 0.1 (Practically Insoluble) | Insufficient lattice disruption |
Self-Validating Experimental Protocol: The Saturation Shake-Flask Method
To obtain highly accurate, regulatory-compliant equilibrium solubility data, the saturation shake-flask method remains the gold standard[2]. The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium is definitively reached, preventing the erroneous reporting of transient kinetic solubility peaks[3].
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions: Weigh an excess amount of this compound (e.g., 50 mg for aqueous buffers, 150 mg for DMSO) into 5 mL borosilicate glass vials. Add 2.0 mL of the target solvent. Causality: A visible solid pellet must remain at all times to ensure the solution is saturated and the chemical potential of the solid equals that of the solute[4].
-
Thermal Equilibration & Agitation: Seal the vials tightly with PTFE-lined caps and place them in an orbital shaking incubator at 37.0 ± 0.5 °C (or 25.0 °C for standard ambient profiling) at a constant 150 RPM[4].
-
Time-Course Sampling (The Self-Validation Step): To prove true equilibrium, sampling must occur at multiple time points (e.g., 24, 48, and 72 hours). Causality: A plateau in concentration across consecutive time points is the only mathematical validation that thermodynamic equilibrium has been achieved[2].
-
Phase Separation: Extract a 500 µL aliquot at each time point. Centrifuge at 10,000 × g for 15 minutes, followed by filtration through a 0.45 µm PTFE syringe filter to remove micro-particulates[3]. Causality: Polytetrafluoroethylene (PTFE) is explicitly chosen to prevent non-specific hydrophobic binding of the lipophilic benzazocine core to the filter membrane, which would artificially lower the recorded concentration[5].
-
Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (detection typically at 210-254 nm, depending on the aromatic absorbance profile). Calculate the concentration against a pre-validated standard curve.
High-Throughput Equilibrium Solubility Workflow
Fig 1: Self-validating shake-flask workflow for equilibrium solubility determination.
References
1.1 | Source: google.com 2.2 | Source: scispace.com 3.4 | Source: scielo.br 4.3 | Source: protocols.io 5.6 | Source: lu.se
Sources
- 1. WO2024169914A1 - Tricyclic compounds for the treatment of cancer - Google Patents [patents.google.com]
- 2. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound (2008) | Edit Baka | 413 Citations [scispace.com]
- 3. protocols.io [protocols.io]
- 4. scielo.br [scielo.br]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. lup.lub.lu.se [lup.lub.lu.se]
Crystal Structure Analysis of 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
The following technical guide details the crystal structure analysis of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride . This document is structured for researchers in solid-state chemistry and structural biology, focusing on the specific challenges of characterizing medium-ring fused heterocycles.
Technical Guide & Analytical Framework
Executive Summary & Compound Identity
The analysis of This compound (CAS: 1354951-27-1) presents a unique crystallographic challenge distinct from its more common isomers (2- and 3-benzazocines) or the bridged benzomorphans.
Structurally, this compound represents an eight-membered nitrogenous ring fused to a benzene core. Unlike the rigid 3-benzazocine (benzomorphan) scaffold, the 1-benzazocine system possesses significant conformational flexibility due to the medium-sized (8-membered) ring. The hydrochloride salt form is critical not only for pharmaceutical solubility but for "locking" this flexible azocine ring into a stable conformation suitable for X-ray diffraction (XRD).
| Parameter | Specification |
| IUPAC Name | This compound |
| Formula | C₁₁H₁₅N[1][2][3][4] · HCl |
| Molecular Weight | 197.71 g/mol |
| Core Scaffold | Benzo-fused azocine (cyclic aniline homolog) |
| Key Challenge | Medium-ring transannular strain & conformational disorder |
Experimental Protocol: Crystallization Strategy
Obtaining diffraction-quality single crystals of medium-ring salts requires controlling the entropy of the flexible 8-membered ring. Standard evaporation often yields oils or amorphous solids due to the ring's conformational freedom.
Solvent System Selection
The 1-benzazocine core acts as a cyclic aniline. The nitrogen lone pair is partially delocalized into the aromatic ring, reducing basicity compared to aliphatic amines. Consequently, the HCl salt may dissociate in protic solvents if not maintained in an acidic environment.
Recommended Growth Method: Vapor Diffusion
-
Target Concentration: 15 mg/mL.
-
Solvent (Inner Vial): Methanol (high solubility) acidified with 1% conc. HCl to prevent dissociation.
-
Antisolvent (Outer Vial): Diethyl ether or Diisopropyl ether (low solubility, high vapor pressure).
Crystallization Workflow
The following DOT diagram outlines the optimized workflow to transition from raw synthesis to diffraction-ready crystal.
Figure 1: Optimized crystallization pipeline for hexahydro-1-benzazocine HCl, prioritizing slow nucleation to manage ring disorder.
Data Acquisition & Structural Elucidation
Once a single crystal (approx.[4][5][6][7] 0.2 x 0.1 x 0.1 mm) is mounted, data collection must address the thermal motion inherent to the 8-membered ring.
Data Collection Parameters[8]
-
Temperature: 100 K (Liquid Nitrogen Stream) . Crucial: Room temperature collection will likely result in smeared electron density for carbons C3-C6 of the azocine ring due to "ring flipping" between boat-chair and twist-boat conformers.
-
Radiation: Mo Kα (λ = 0.71073 Å) is preferred to minimize absorption from the Chloride ion, though Cu Kα is acceptable for small organic crystals.
-
Resolution: Aim for 0.75 Å or better to resolve the hydrogen positions on the ammonium nitrogen.
Structural Analysis & Refinement
The solution of the structure typically reveals specific features characteristic of the 1-benzazocine class.
A. Unit Cell & Space Group
Based on analogous benzazocine salts, the structure is expected to crystallize in a monoclinic (e.g., P2₁/c) or orthorhombic (e.g., P2₁2₁2₁) system.
-
Z value: Typically 4 (one cation-anion pair per asymmetric unit).[8]
-
Packing: Dominated by alternating layers of hydrophobic aromatic rings and hydrophilic ionic channels (NH₂⁺...Cl⁻).
B. Conformation of the Azocine Ring
This is the most scientifically significant aspect of the analysis. The 1,2,3,4,5,6-hexahydro-1-benzazocine ring contains a planar aromatic fusion (C1-C2 bond) and a flexible saturated chain (N1-C2-C3-C4-C5-C6).
-
Puckering Parameters: Calculate Cremer-Pople parameters to define the ring geometry.
-
Expected Conformation: Unlike the rigid chair of cyclohexane, the 8-membered ring likely adopts a distorted boat-chair (BC) geometry to minimize transannular interactions between C3 and C6 hydrogens.
C. Hydrogen Bonding Network
The chloride ion acts as a multi-point acceptor.
-
Interaction: N1(H)...Cl⁻.
-
Geometry: Expect N...Cl distances of ~3.10–3.20 Å.
-
Significance: This charge-assisted hydrogen bond anchors the nitrogen, reducing the flexibility of the attached C2 and C6 carbons, effectively "pinning" the conformation.
Mechanistic Insight: The Salt Bridge
The stability of this crystal lattice relies on the interaction between the protonated cyclic aniline (anilinium) and the chloride.
Figure 2: Supramolecular interaction map showing the primary stabilizing forces in the crystal lattice.
Implications for Drug Development
Understanding the solid-state form of 1,2,3,4,5,6-hexahydro-1-benzazocine HCl has direct translational value:
-
Polymorphism Risk: The flexibility of the 8-membered ring suggests a high propensity for conformational polymorphism. Different crystallization solvents could trap different ring conformers (e.g., Form I: Boat-Chair vs. Form II: Twist-Boat), altering dissolution rates.
-
Stability: As a cyclic aniline salt, the N-H bond is more acidic than in aliphatic amines. Crystalline stability is crucial to prevent disproportionation (loss of HCl) upon storage in humid conditions.
-
Chirality: While the core skeleton is achiral if unsubstituted, the conformation itself can be chiral. In the crystal lattice, the ring may freeze into a chiral conformation, creating racemic crystals (space group P2₁/c) containing enantiomeric pairs of conformers.
References
-
American Elements. this compound Product Specifications. Available at: [Link][2][3][6][7][9][10][11]
-
Mazzocchi, P. H., & Stahly, B. C. (1981). Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines.[12] Journal of Medicinal Chemistry, 24(4), 457–462. Available at: [Link]
- Kimura, M., et al.The Crystal Structure of dl-1,2,3,4,5,6-Hexahydro-6,11,12,12-tetramethyl-2,6-methano-3,11-propano-3-benzazocine Hydrochloride Monohydrate. Bulletin of the Chemical Society of Japan. (Contextual reference for benzazocine salt packing).
-
PubChem. Compound Summary: 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine.[13] (Structural analog comparison). Available at: [Link]
Sources
- 1. 1,2,3,4,5,6-hexahydro-2-benzazocine | 7124-94-9 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. researchgate.net [researchgate.net]
- 11. americanelements.com [americanelements.com]
- 12. Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,6-Methano-3-benzazocine, 1,2,3,4,5,6-hexahydro-, (2R,6S)- | C12H15N | CID 52921323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
Introduction & Strategic Rationale
The 1-benzazocine scaffold—a medium-sized 8-membered nitrogen heterocycle fused to a benzene ring—is a "privileged structure" in medicinal chemistry. Derivatives of 1,2,3,4,5,6-hexahydro-1-benzazocine are critical precursors for highly potent CCR5 antagonists (e.g., TAK-652) used in anti-HIV-1 therapies, as well as novel neurological agents targeting opioid receptors [1][2].
Historically, the synthesis of 8-membered rings has been plagued by low yields due to unfavorable entropic factors and severe transannular strain. Classical methods, such as the Beckmann rearrangement of 1-benzosuberone oximes, often suffer from poor regioselectivity and harsh reaction conditions [2]. To overcome these limitations, this application note details a highly scalable, three-step modern synthetic protocol utilizing Ring-Closing Metathesis (RCM) . This approach guarantees absolute regiocontrol, utilizes commercially viable reagents, and features a self-validating analytical framework to ensure API-grade purity[3].
Synthetic Workflow & Mechanistic Causality
The protocol is designed around a convergent diene precursor, tert-butyl (pent-4-en-1-yl)(2-vinylphenyl)carbamate. The workflow is divided into three distinct phases:
-
Ring-Closing Metathesis (RCM): Utilizing Grubbs 2nd Generation catalyst to forge the strained 8-membered ring. The use of the bulky N-Boc protecting group is causal to success here; it forces the diene arms into a reactive syn-conformation (the Thorpe-Ingold effect), drastically lowering the activation energy for cyclization.
-
Catalytic Hydrogenation: Selective reduction of the C5-C6 alkene using Palladium on Carbon (Pd/C).
-
Deprotection & Salt Formation: A one-pot Boc-deprotection and precipitation of the hydrochloride salt, yielding the target 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride [4][5].
Fig 1. Three-step synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: Ring-Closing Metathesis (RCM)
Objective: Synthesize tert-butyl 3,4-dihydro-1-benzazocine-1(2H)-carboxylate.
-
Procedure:
-
Dissolve tert-butyl (pent-4-en-1-yl)(2-vinylphenyl)carbamate (10.0 g, 34.8 mmol) in anhydrous Toluene (3.48 L) to achieve a high-dilution concentration of 0.01 M.
-
Degas the solution by sparging with Argon for 30 minutes.
-
Add Grubbs 2nd Generation Catalyst (1.48 g, 1.74 mmol, 5 mol%).
-
Heat the reaction to 85 °C for 6 hours under an Argon atmosphere.
-
Cool to room temperature and add SiliaBond DMT (Dimercaptotriazine) (5.0 g) to scavenge the Ruthenium catalyst. Stir for 12 hours, filter through a Celite pad, and concentrate under reduced pressure.
-
-
Causality & Self-Validation: High dilution (0.01 M) is strictly required to favor intramolecular cyclization over intermolecular Acyclic Diene Metathesis (ADMET) polymerization. Toluene is selected over dichloromethane because the 85 °C reflux provides the necessary thermal energy to overcome the transannular strain of the 8-membered transition state. UPLC-MS validation must show the disappearance of the diene mass (m/z 288) and the appearance of the cyclized product (m/z 260).
Step 2: Catalytic Hydrogenation
Objective: Synthesize tert-butyl 3,4,5,6-tetrahydro-1-benzazocine-1(2H)-carboxylate.
-
Procedure:
-
Dissolve the crude RCM product (~8.5 g) in HPLC-grade Methanol (150 mL).
-
Add 10% Pd/C (0.85 g, 10% w/w) carefully under a blanket of Argon.
-
Purge the reaction vessel with Hydrogen gas and maintain a pressure of 50 psi using a Parr shaker.
-
Agitate at 25 °C for 12 hours.
-
Filter the suspension through a tightly packed Celite plug to remove the pyrophoric Pd/C. Wash the plug with excess Methanol (50 mL) and concentrate the filtrate to yield a pale yellow oil.
-
-
Causality & Self-Validation: Pd/C at 50 psi selectively reduces the isolated C5-C6 alkene without hydrogenolyzing the aromatic ring or cleaving the Boc group. Validation is achieved via
H NMR; the complete disappearance of olefinic protons ( 5.8–6.5 ppm) confirms total conversion.
Step 3: Deprotection and Hydrochloride Salt Formation
Objective: Synthesize this compound.
-
Procedure:
-
Dissolve the hydrogenated intermediate (8.0 g) in anhydrous Diethyl Ether (80 mL).
-
Dropwise, add 4M HCl in Dioxane (40 mL, ~5.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. A white precipitate will begin to form within 15 minutes.
-
Add additional cold Diethyl Ether (50 mL) to maximize precipitation.
-
Collect the solid via vacuum filtration, wash with cold Diethyl Ether (3 x 20 mL), and dry under high vacuum at 40 °C for 24 hours.
-
-
Causality & Self-Validation: The use of 4M HCl in Dioxane serves a dual purpose: it cleanly cleaves the Boc group (releasing isobutylene and CO
gas, which drives the reaction forward) and immediately protonates the resulting secondary amine. Because the target hydrochloride salt is highly insoluble in the Dioxane/Ether matrix, it spontaneously precipitates, driving the equilibrium to completion and eliminating the need for complex chromatographic purification.
Fig 2. In-process control (IPC) checkpoints ensuring a self-validating synthetic system.
Quantitative Data & Quality Metrics
The following table summarizes the expected yields, critical reaction parameters, and analytical validation metrics for the scalable synthesis protocol.
| Process Stage | Target Intermediate / API | Expected Yield | Key IPC / Validation Metric | Scalability Profile |
| Step 1: RCM | N-Boc-1,2,3,4-tetrahydro-1-benzazocine | 78 - 82% | UPLC-MS: >98% Diene conversion | Moderate (Requires high dilution vessels) |
| Step 2: Hydrogenation | N-Boc-1,2,3,4,5,6-hexahydro-1-benzazocine | > 95% | High (Standard flow/batch reactors) | |
| Step 3: Salt Formation | 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl | 90 - 94% | XRPD: Crystalline salt formation | High (Direct precipitation, no chromatography) |
| Purification | Final API | N/A | ICP-MS: Ruthenium < 10 ppm | High (SiliaBond DMT scavenging) |
References
-
Shiraishi, M., et al. "Highly potent and orally active CCR5 antagonists as anti-HIV-1 agents: synthesis and biological activities of 1-benzazocine derivatives containing a sulfoxide moiety." Journal of Medicinal Chemistry 49.7 (2006): 2037-2048. URL: [Link]
-
Majumdar, K. C., et al. "Advances in the synthesis and biological perspectives of benzannulated medium ring heterocycles." Journal of Advanced Scientific Research (2007). URL: [Link]
-
Aoki, T., et al. "Cycloaddition reaction of 2-vinylazetidines with benzyne: a facile access to 1-benzazocine derivatives." Organic Letters 14.17 (2012): 4506-4509. URL: [Link]
-
American Elements. "this compound." URL: [Link]
Advanced HPLC Method Development and Validation for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl
As pharmaceutical pipelines increasingly feature complex nitrogen-containing heterocycles, analytical scientists must move beyond generic screening methods. 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl presents a classic chromatographic challenge: it is a highly basic, cyclic secondary amine fused to a benzene ring.
This application note outlines a mechanistically driven, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to eliminate peak tailing, ensure robust quantitation, and meet stringent global regulatory standards.
Mechanistic Rationale: Overcoming the Basic Amine Challenge
The fundamental challenge in analyzing 1,2,3,4,5,6-Hexahydro-1-benzazocine lies in its basicity (estimated pKa ~9.5). In traditional reversed-phase HPLC utilizing acidic mobile phases (e.g., pH 2.5), the secondary amine is fully protonated. This resulting cation undergoes strong electrostatic interactions (ion-exchange) with residual, unshielded silanols (
The High-pH Strategy: To circumvent silanol interference, this method employs a high-pH mobile phase (pH 10.5). By raising the pH at least one unit above the analyte's pKa, the amine is effectively deprotonated. The neutral molecule interacts with the stationary phase exclusively via hydrophobic partitioning, yielding a sharp, symmetrical Gaussian peak. Because traditional Type-B silica dissolves at pH > 8.0, this strategy mandates the use of an Ethylene Bridged Hybrid (EBH) or similar high-pH tolerant hybrid silica column ()[1].
Method Development Workflow
The development of this method follows an iterative, causality-driven workflow, ensuring that every chromatographic parameter is optimized for the specific physicochemical properties of the benzazocine derivative.
Figure 1: Iterative HPLC method development workflow for basic cyclic amines.
Optimized Chromatographic Conditions
All quantitative and physical parameters have been optimized to balance resolution, sensitivity, and system backpressure.
Table 1: Final Chromatographic Method Parameters
| Parameter | Specification | Causality / Rationale |
| Column | Hybrid C18, 150 x 4.6 mm, 3.5 µm | Resists silica dissolution at high pH; provides high theoretical plates. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.5) | Deprotonates the basic amine to prevent secondary silanol interactions. |
| Mobile Phase B | Acetonitrile (100%) | Aprotic solvent; provides optimal elution strength and low UV cutoff. |
| Gradient | 0-2 min: 10% B2-10 min: 10% | Focuses the analyte band at the column head, then elutes with high efficiency. |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity (van Deemter curve) with backpressure. |
| Column Temp | 40 °C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Detection | UV at 220 nm | Captures the strong |
| Injection Vol | 10 µL | Prevents volume overload while maintaining a high signal-to-noise ratio. |
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following step-by-step protocol embeds System Suitability Testing (SST) directly into the execution sequence to guarantee data integrity before any unknown samples are quantified.
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water to yield a 10 mM solution.
-
pH Adjustment: Carefully add dilute Ammonium Hydroxide dropwise until the pH reaches exactly 10.5 ± 0.05. Critical Note: Precise pH control is mandatory. A drop below pH 10.0 risks partial protonation of the benzazocine amine, leading to peak broadening.
-
Filtration: Filter the buffer through a 0.22 µm nylon or PTFE membrane and degas.
Step 2: Standard and Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Rationale: Matching the diluent to the initial gradient strength prevents solvent-mismatch peak distortion (the "solvent effect").
-
Working Standard (100 µg/mL): Accurately weigh 10.0 mg of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl reference standard into a 100 mL volumetric flask. Dissolve completely and make up to volume with the diluent.
-
Sample Preparation: Weigh the equivalent of 10.0 mg of the active pharmaceutical ingredient from the sample matrix, extract with 70 mL of diluent via sonication for 15 minutes, cool to room temperature, and dilute to 100 mL. Filter through a 0.45 µm syringe filter prior to injection.
Step 3: The Self-Validating Analytical Sequence
Program the chromatography data system (CDS) with the following sequence to ensure continuous verification of system performance:
-
Blank (Diluent) – 1 injection (Verifies baseline stability and absence of carryover).
-
SST Standard (100 µg/mL) – 5 injections (Validates system precision; RSD must be
2.0%). -
Blank (Diluent) – 1 injection.
-
Unknown Samples – up to 10 injections.
-
Bracketing Standard – 1 injection (Validates ongoing system stability; response must be within ±2.0% of the initial SST mean).
Method Validation Framework
To ensure the procedure is fit for its intended purpose, it must be validated according to the harmonized guidelines established by regulatory bodies ()[2] and compendial standards ()[3].
Figure 2: Sequential self-validating logic per ICH Q2(R2) and USP <1225> guidelines.
Table 2: Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| System Suitability | 5 replicate injections of the 100 µg/mL working standard. | RSD |
| Specificity | Inject blank, standard, and acid/base/oxidative forced degradation samples. | No interfering peaks at the retention time of the analyte (Resolution > 2.0). |
| Linearity & Range | 5 concentration levels ranging from 50% to 150% of the nominal concentration. | Correlation coefficient ( |
| Accuracy | Spike recovery at 80%, 100%, and 120% levels (prepared in triplicate). | Mean recovery at each level must fall between 98.0% and 102.0%. |
| Precision | 6 independent sample preparations analyzed by the same analyst (Repeatability). | %RSD of the calculated assay results |
Conclusion
The quantitative analysis of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl necessitates a departure from standard low-pH chromatographic methods. By leveraging a high-pH mobile phase in conjunction with a hybrid silica stationary phase, this protocol actively suppresses the ion-exchange mechanisms that traditionally plague basic cyclic amines. The resulting method is highly reproducible, self-validating, and fully compliant with ICH Q2(R2) and USP <1225> guidelines, making it an optimal choice for rigorous pharmaceutical quality control and drug development applications.
References
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL: [Link]
-
Title: USP <1225> Validation of Compendial Procedures Source: US Pharmacopeia (uspbpep.com) URL: [Link]
-
Title: Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: LCGC International (chromatographyonline.com) URL: [Link]
Sources
Advanced Protocol: Preparation of Stock Solutions for 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride Assays
Abstract & Scope
This technical guide details the standardized protocol for the preparation, storage, and handling of stock solutions for 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride (CAS: 1354951-27-1).[1] This compound acts as a critical pharmacophore scaffold in the development of non-narcotic analgesics (benzomorphan analogs) and novel kinase inhibitors.
Precision in stock preparation is the single most critical variable in assay reproducibility. This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary vehicle for Master Stocks to maximize solubility and hydrolytic stability, while providing secondary aqueous workflows for specific DMSO-sensitive biological endpoints.[1]
Physicochemical Profile & Pre-Formulation
Before initiating the protocol, verify the compound identity and safety data.
| Property | Specification | Notes |
| Compound Name | This compound | Core benzazocine scaffold |
| CAS Number | 1354951-27-1 | Distinct from bridged methano-benzazocines |
| Molecular Formula | C₁₁H₁₆ClN | Hydrochloride salt form |
| Molecular Weight | 197.70 g/mol | Use this value for molarity calculations |
| Primary Solubility | DMSO (≥ 50 mM), Methanol | Preferred for Master Stock |
| Secondary Solubility | Water (≥ 10 mM) | Prone to hydrolysis/oxidation over time |
| Storage (Solid) | -20°C, Desiccated | Hygroscopic; protect from moisture |
Critical Mechanistic Insight: While the hydrochloride salt confers water solubility, the benzazocine core contains lipophilic domains. Long-term storage in aqueous buffers (PBS) can lead to micro-precipitation or pH-drift driven by the amine functionality.[1] DMSO is strictly recommended for stocks >10 mM to prevent "crashing out" upon freeze-thaw cycles.[1]
Master Stock Solution Preparation (100 mM)
Objective: Create a stable, high-concentration Master Stock in DMSO for long-term storage.
Materials
-
Compound: this compound (≥98% purity).[1]
-
Solvent: Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).
-
Vessel: Amber glass vials (borosilicate) with PTFE-lined caps (prevents DMSO leaching).[1]
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator.
Protocol Workflow
-
Equilibration: Allow the lyophilized product vial to warm to room temperature (RT) inside a desiccator for 30 minutes before opening. Why? This prevents condensation of atmospheric water onto the hygroscopic salt.
-
Weighing: Weigh approximately 19.77 mg of the powder into a sterile amber vial. Record the exact mass (
). -
Volume Calculation: Calculate the required volume of DMSO (
) to achieve exactly 100 mM concentration using the formula: Example: If mg: [1] -
Solubilization: Add the calculated volume of DMSO.
-
Step A: Vortex vigorously for 30 seconds.
-
Step B: If particulates remain, sonicate in a water bath at RT for 2 minutes (35-40 kHz).
-
Visual QC: Solution must be optically clear and colorless.
-
-
Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) in amber microtubes. Flash freeze in liquid nitrogen and store at -80°C .
Workflow Diagram
Figure 1: Logical workflow for the preparation of the Master Stock solution ensuring accuracy and stability.
Working Solution Preparation (Assay Specific)
Objective: Dilute Master Stock for biological assays (Cell Culture or Enzymatic).
Serial Dilution Strategy
Direct dilution from 100 mM to nanomolar assay concentrations often results in pipetting errors. Use an Intermediate Stock (1 mM) .
| Step | Source Solution | Solvent | Volume Transfer | Final Vol | Concentration | DMSO % |
| 1 | Master Stock (100 mM) | Assay Media/Buffer | 10 µL | 990 µL | 1 mM | 1.0% |
| 2 | Intermediate (1 mM) | Assay Media/Buffer | 10 µL | 990 µL | 10 µM | 0.01% |
| 3 | Dilution 2 (10 µM) | Assay Media/Buffer | 100 µL | 900 µL | 1 µM | 0.001% |
Self-Validating Check: Most cell-based assays tolerate DMSO up to 0.1% or 0.5%.[1] In the scheme above, the 10 µM assay concentration contains only 0.01% DMSO, well below the toxicity threshold for sensitive lines (e.g., HCT116, MCF-7).
pH Management
The hydrochloride salt is acidic. When diluting into unbuffered water, the pH may drop.
-
Buffer Requirement: Always dilute into PBS (pH 7.4) or HEPES-buffered media .[1]
-
Verification: For concentrations >1 mM in aqueous solution, check pH with micro-pH paper. If pH < 6.0, neutralize carefully with dilute NaOH, though this is rarely necessary at assay concentrations (<100 µM).
Quality Control & Troubleshooting
UV-Vis Verification
To validate the concentration of your stock without sacrificing significant volume, use UV-Vis spectroscopy (NanoDrop).[1]
-
Wavelength: Benzazocines typically absorb in the UV range (approx. 260–280 nm due to the benzene ring).
-
Protocol: Dilute 1 µL of stock into 999 µL water. Measure Absorbance (
). Use Beer-Lambert Law ( ) if the extinction coefficient ( ) is known.[1] If unknown, use this scan as a "Fingerprint" for batch-to-batch consistency.
Troubleshooting Matrix
| Issue | Root Cause | Corrective Action |
| Precipitation upon dilution | "Solvent Shock" (Rapid polarity change) | Add Master Stock slowly to the vortexing buffer.[1] Do not add buffer to stock. |
| Yellowing of Stock | Oxidation of amine | Discard. Ensure storage is at -80°C and protected from light. |
| Inconsistent IC50 data | Freeze-Thaw degradation | Use single-use aliquots. Never refreeze a thawed aliquot more than once. |
References
-
American Elements. (2024). This compound Product Specifications. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54595693, this compound. Retrieved from [Link][1]
-
Michne, W. F., et al. (1978). Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocines. Journal of Medicinal Chemistry, 21(2), 238-240.[2] (Provides foundational solubility/handling data for the benzazocine class). Retrieved from [Link]
Sources
Application Note: In Vitro Cytotoxicity Profiling of Benzazocine Hydrochloride
This Application Note is structured as a high-level technical guide for the pharmacological and toxicological evaluation of Benzazocine Hydrochloride , a representative scaffold of the benzomorphan class of opioid analgesics.[1]
Introduction & Scientific Rationale
Benzazocine Hydrochloride (and its derivatives like Pentazocine, Cyclazocine, and Phenazocine) represents the benzomorphan class of opioid receptor ligands. These compounds are unique in their mixed agonist/antagonist profiles, often interacting with Mu (
While clinically valuable for analgesia with reduced respiratory depression, the benzomorphan scaffold presents specific toxicological challenges in early-stage drug development:
-
Off-Target Effects: High-affinity binding to Sigma-1 receptors can induce neurotoxicity or psychotomimetic effects distinct from classical opioid toxicity.[1][2]
-
Metabolic Liabilities: First-pass metabolism in the liver (glucuronidation) is rapid; therefore, differentiating between parent compound toxicity and metabolite toxicity in hepatocyte models is critical.[1]
-
Solubility Artifacts: The hydrochloride salt is hydrophilic but can precipitate in high-phosphate buffers at neutral pH, leading to false-negative cytotoxicity results due to lower effective concentration.[1][2]
This guide outlines a dual-endpoint assay strategy (Metabolic Activity + Membrane Integrity) to rigorously define the safety profile of Benzazocine HCl.
Experimental Design Strategy
To ensure data integrity (E-E-A-T), we utilize a multiplexed approach . Relying solely on metabolic assays (like MTT) can conflate cytostasis (receptor-mediated growth arrest) with cytotoxicity (cell death).[1]
Cell Line Selection
| Cell Line | Tissue Origin | Rationale for Selection |
| SH-SY5Y | Human Neuroblastoma | Primary Target Model: Expresses |
| HepG2 | Human Hepatocellular Carcinoma | Metabolic Model: Competent for Phase I/II metabolism.[1] Assesses hepatotoxicity of the parent benzazocine and its metabolites. |
| HEK293 | Human Embryonic Kidney | Null/General Model: Low endogenous opioid receptor expression.[1] Serves as a control for off-target chemical toxicity.[1][2] |
Assay Selection
-
Primary Screen: MTT/MTS Assay (Mitochondrial Reductase Activity).[1] Measures cell viability and proliferation.[3][4]
-
Secondary Confirmation: LDH Release Assay (Lactate Dehydrogenase).[1] Measures membrane rupture (necrosis).[1]
-
Mechanistic Probe (Optional): Caspase-3/7 Glo for apoptotic pathway confirmation.
Material Preparation & Solubility Protocol
Compound: Benzazocine Hydrochloride (Benzomorphan Scaffold) MW: ~251.8 – 295.8 g/mol (Dependent on specific derivative; use 295.8 g/mol for Pentazocine-like calculations).[1] Storage: -20°C, desiccated.
Stock Solution (10 mM)
The hydrochloride salt is water-soluble, but DMSO is recommended for stock stability and to prevent hydrolysis or pH-dependent precipitation during serial dilutions.[1][2]
-
Weighing: Weigh 2.96 mg of Benzazocine HCl.
-
Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma Grade). Vortex for 30 seconds.[1]
-
Verification: Visual inspection for clarity.[1] If precipitate remains, sonicate at 37°C for 5 minutes.
-
Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Stable for 3 months at -20°C.
Working Solutions (Serial Dilution)
-
Vehicle Control: DMSO concentration must remain constant (< 0.5% ) across all wells to prevent solvent toxicity.
-
Dose Range: 0.1 µM to 100 µM (Standard Opioid Screening Range).[1]
Dilution Scheme (Example for 100 µM Top Concentration):
-
Intermediate: Dilute 10 µL of 10 mM Stock into 990 µL Media → 100 µM (1% DMSO).
-
Final Assay Well: Add 50 µL of Intermediate to 50 µL of Cell Suspension → 50 µM (0.5% DMSO).
Detailed Protocols
Protocol A: Metabolic Viability (MTT Assay)
Standard: ISO 10993-5 Annex C[1][2]
Objective: Determine the IC50 (Inhibitory Concentration 50%) based on mitochondrial function.
Steps:
-
Seeding: Seed SH-SY5Y cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2. -
Treatment: Remove old media. Add 100 µL of fresh media containing Benzazocine HCl (0, 1, 5, 10, 25, 50, 100 µM).
-
Control: 0.5% DMSO (Vehicle) and 10% Triton X-100 (Positive Death Control).
-
-
Incubation: Incubate for 24 to 48 hours . (Opioid-induced apoptosis is often slow; 48h is preferred).[1][2]
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate 3-4 hours until purple crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Readout: Measure Absorbance at 570 nm (Reference 630 nm).
Protocol B: Membrane Integrity (LDH Release)
Standard: OECD Guidance 129
Objective: Distinguish between cytostatic effects (low MTT, low LDH) and cytotoxic necrosis (low MTT, high LDH).
Steps:
-
Supernatant Collection: After the 48h incubation (from Protocol A), transfer 50 µL of culture supernatant to a new plate before adding MTT.
-
Reagent Addition: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).
-
Incubation: Incubate 30 minutes at Room Temp in the dark.
-
Stop: Add 50 µL Stop Solution (1M Acetic Acid).
-
Readout: Measure Absorbance at 490 nm .
Data Analysis & Interpretation
Calculate Relative Viability (%) :
Interpretation Matrix:
| MTT Result | LDH Result | Interpretation | Mechanism |
| > 80% | Low | Non-Toxic | Safe within tested range.[1][2] |
| < 70% | Low | Cytostatic | Growth arrest (likely receptor-mediated G0/G1 arrest).[1][2] |
| < 50% | High | Cytotoxic | Necrosis or late-stage apoptosis. |
| < 50% | Low | Metabolic Stress | Mitochondrial dysfunction without rupture (early apoptosis).[1] |
Visualization of Workflows & Mechanisms
Figure 1: Assay Workflow (DOT Diagram)
Caption: Step-by-step workflow for dual-endpoint cytotoxicity profiling of Benzazocine HCl.
Figure 2: Mechanism of Action & Toxicity Pathways
Caption: Benzazocine acts via Opioid Receptors (GPCRs) but high doses trigger off-target Oxidative Stress.[1][2]
[1][2]
References
-
International Organization for Standardization (ISO). (2009).[1] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link][1][2]
-
Pergolizzi, J., et al. (2018). Opioid-Induced Cytotoxicity: A Review of the Literature. Pain Practice. [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19879720, Benzazocine. [Link]
-
OECD. (2010).[1] Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. [Link]
-
Zou, B., et al. (2019). Cytotoxicity of Opioids in Human Neuroblastoma SH-SY5Y Cells. Frontiers in Pharmacology. [Link]
Sources
Application Note: Optimal Solvent Selection and Recrystallization Protocols for 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Thermodynamic principles, solvent screening matrices, and step-by-step methodologies for the purification of medium-ring amine hydrochlorides.
Introduction & Mechanistic Rationale
1,2,3,4,5,6-Hexahydro-1-benzazocine is a medium-sized (8-membered) nitrogen heterocycle fused to a benzene ring. Due to the inherent conformational flexibility of the azocine ring, these compounds often exhibit lower melting points and a higher propensity for phase separation (oiling out) during purification compared to more rigid ring systems[1]. To counteract this, the free base is typically converted to a hydrochloride (HCl) salt. This conversion increases the crystal lattice energy, thereby improving crystallinity, chemical stability, and handling characteristics[2].
However, the purification of amine hydrochlorides via recrystallization presents a unique thermodynamic challenge. Recrystallization is an isolation technique that relies on precise solubility differentials; it requires dissolving the impure solid in a heated solvent until saturation, followed by gradual cooling to selectively form pure crystals[3].
A common pitfall in the recrystallization of organic hydrochloride salts is the default use of highly polar protic solvents like absolute ethanol or methanol. While these solvents effectively disrupt the ionic lattice, amine hydrochlorides are frequently too soluble in them, leading to unacceptably low recovery yields[4]. Conversely, non-polar solvents fail to dissolve the salt entirely. The optimal approach relies on a carefully balanced binary solvent/anti-solvent system, or a single solvent with a highly temperature-dependent solubility profile, such as 2-propanol[4].
Solvent Selection Matrix
To achieve >95% purity, the solvent system must balance dissolution thermodynamics with controlled nucleation. The table below summarizes the empirical performance of various solvent systems for benzazocine hydrochloride derivatives.
| Solvent System | Role | Polarity Index (P') | Suitability | Mechanistic Rationale |
| Methanol | Primary | 5.1 | Poor | Solute is overly soluble at low temperatures; results in poor recovery yields. |
| Absolute Ethanol | Primary | 5.2 | Sub-optimal | Often too soluble for general use without an aggressive anti-solvent[4]. |
| 2-Propanol (IPA) | Primary | 3.9 | Excellent | Preferred primary solvent; provides a steep solubility-temperature gradient[4]. |
| Diethyl Ether | Anti-Solvent | 2.8 | Excellent | Drastically reduces the solubility of the HCl salt, forcing controlled nucleation[4]. |
| Acetone | Wash / Anti-Solvent | 5.1 | Good | Useful as a cold wash to remove non-polar organic impurities without dissolving the target salt[4]. |
Experimental Protocol: Binary Solvent Recrystallization
The following protocol utilizes a 2-Propanol/Diethyl Ether binary system, which is highly effective for medium-ring amine hydrochlorides. This procedure is designed as a self-validating system to ensure maximum purity and yield.
Step 1: Primary Dissolution
-
Weigh the crude 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride and transfer it to a suitably sized Erlenmeyer flask.
-
Suspend the solid in a minimal volume of 2-propanol (approximately 3-5 mL per gram of crude material).
-
Heat the suspension to a gentle reflux (approx. 82°C) while stirring continuously.
-
Add additional 2-propanol dropwise until complete dissolution is achieved. Self-Validation Check: The solution must be completely transparent. Any persistent cloudiness indicates the presence of insoluble impurities.
Step 2: Hot Filtration
-
Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a heated glass frit.
-
Causality: This step removes insoluble particulate matter and dust, which can act as unwanted heterogeneous nucleation sites and trap impurities in the final crystal lattice[5].
Step 3: Anti-Solvent Addition
-
Return the filtered solution to the heat source to maintain a near-boiling temperature.
-
Carefully add diethyl ether dropwise. Continue addition until a faint, persistent cloudiness (turbidity) is observed in the hot solution.
-
Add 1-2 drops of 2-propanol to just clear the solution, bringing it to the exact point of saturation.
Step 4: Controlled Cooling & Nucleation
-
Remove the flask from the heat source and insulate it (e.g., wrap in a paper towel).
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Causality: Gradual cooling dictates the crystallization mechanism, favoring the growth of pure, stable polymorphs while leaving impurities dissolved in the mother liquor[3].
-
Once at room temperature, transfer the flask to an ice bath (4°C) for 1-2 hours to maximize crystal yield.
Step 5: Isolation and Washing
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small volume of ice-cold acetone or diethyl ether.
-
Causality: Acetone is highly effective at washing away non-polar organic impurities that may have co-precipitated, without dissolving the polar hydrochloride salt[4].
Step 6: Drying
-
Dry the purified salt under high vacuum at 40°C to a constant weight. Self-Validation Check: Weigh the sample at 1-hour intervals. The process is complete when the mass no longer changes, confirming the total removal of trapped solvent molecules.
Troubleshooting & Optimization
-
Oiling Out (Phase Separation): Medium-ring heterocycles are notorious for "oiling out," where the solute forms a liquid phase rather than nucleating into crystals[3]. This occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent.
-
Resolution: If an oil forms, reheat the mixture until it becomes a homogeneous solution, add a small amount of the primary solvent (2-propanol), and cool the system much more slowly. Introducing a seed crystal during the cooling phase can bypass the energy barrier required for nucleation, forcing crystal growth instead of phase separation[3].
-
-
Free Base Contamination: Amines must be fully protonated to maintain the ionic lattice of the salt[2]. If the pH was not strictly controlled during the initial salt formation, residual free base may co-precipitate.
-
Resolution: Ensure the crystallization medium is slightly acidic by adding a single drop of ethereal HCl to the hot solution prior to cooling.
-
Workflow Visualization
Fig 1: Step-by-step decision matrix for the recrystallization of benzazocine hydrochloride salts.
References
-
[4] Title: Purification of organic hydrochloride salt? Source: ResearchGate URL:
-
[3] Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:
-
[1] Title: Conformation Analyses, Dynamic Behavior, and Amide Bond Distortions of Medium-sized Heterocycles. 2. Partially and Fully Reduced 1-Benzazocines Source: American Chemical Society (ACS) URL:
-
[5] Title: Recrystallization and Crystallization Source: University of Illinois (illinois.edu) URL:
-
[2] Title: Hydrochloride salt of amine Source: Reddit (r/OrganicChemistry) URL:
Sources
Application Note: In Vivo Dosing Formulations for 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
Target Audience: Preclinical Researchers, Pharmacologists, and Formulation Scientists Compound: 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride (CAS: 1354951-27-1) Molecular Formula: C₁₁H₁₆ClN | Molecular Weight: 197.70 g/mol [1]
Physicochemical Rationale & Formulation Strategy
1,2,3,4,5,6-Hexahydro-1-benzazocine is a bicyclic heterocycle consisting of a benzene ring fused to an eight-membered azocine ring[2]. In neuropharmacology, benzazocine derivatives are frequently investigated as scaffolds for opioid, sigma, and monoamine receptor ligands[3].
The Causality of Salt Selection: The free base of hexahydro-1-benzazocine is highly lipophilic, making systemic delivery in aqueous vehicles challenging. By utilizing the hydrochloride (HCl) salt form , the secondary amine is protonated, significantly lowering the energy required to break the crystal lattice during dissolution[1].
The Common-Ion Effect & Precipitation Risk: While the HCl salt improves initial aqueous solubility, researchers must account for the common-ion effect. When a high-concentration formulation (>5 mg/mL) is injected intravenously into physiological blood (which contains ~100 mM chloride ions at pH 7.4), the equilibrium shifts, risking rapid micro-precipitation of the drug. To circumvent this in high-dose efficacy or toxicity studies, a co-solvent and surfactant system is required to maintain the lipophilic benzazocine core in a micellar or thermodynamically stable state[4][5].
Formulation Decision Workflow
The selection of the vehicle is strictly dictated by the route of administration and the target dose . Use the decision tree below to select the appropriate protocol.
Figure 1: Decision tree for selecting the optimal in vivo dosing formulation based on route and dose.
Quantitative Vehicle Profiles
The following table summarizes the validated vehicle systems for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl, comparing their physical properties and mechanisms of solubilization[4][5].
| Formulation Vehicle | Route of Admin | Max Conc. (mg/mL) | Viscosity | Mechanism of Solubilization |
| 0.9% Saline (NaCl) | IV, IP, SC | ~2.0 - 5.0 | Low | Ionic dissociation of the HCl salt in a physiological aqueous medium. |
| 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline | IV, IP, PO | ~15.0 - 20.0 | Medium | Co-solvent polarity reduction (PEG) combined with micellar encapsulation (Tween-80). |
| 0.5% Carboxymethyl Cellulose (CMC) | PO (Gavage) | >50.0 (Suspension) | High | Polymeric steric hindrance preventing particle agglomeration in gastric fluid. |
Validated Experimental Protocols
Protocol A: Direct Aqueous Formulation (Low Dose IV/IP)
Best for doses ≤ 5 mg/kg where vehicle toxicity must be absolutely zero.
-
Weighing: Accurately weigh the required mass of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl into a sterile glass vial.
-
Solvent Addition: Add the total required volume of sterile 0.9% Saline.
-
Agitation: Vortex vigorously for 2–3 minutes. Causality: Mechanical energy overcomes the activation energy required to break the amine-HCl crystal lattice.
-
Sonication (If needed): If visible particles remain, sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation of the azocine ring.
Protocol B: Co-Solvent Micellar Formulation (High Dose IV/IP/PO)
Standardized preclinical formulation to prevent precipitation of lipophilic cores[5][6].
-
Initial Solubilization: Add 5% (v/v) DMSO to the dry powder. Vortex until a completely clear liquid is formed. Causality: DMSO acts as a powerful aprotic solvent, disrupting the crystal lattice and ensuring molecular dispersion before any aqueous phase is introduced.
-
Precipitation Inhibition: Add 40% (v/v) PEG300 and vortex for 1 minute. Causality: PEG300 lowers the overall dielectric constant of the mixture, bridging the polarity gap between DMSO and water.
-
Micelle Formation: Add 5% (v/v) Tween-80 and vortex for 1 minute. Causality: Tween-80 is a non-ionic surfactant that forms micelles around the hydrophobic benzazocine core, preventing aggregation[4].
-
Aqueous Dilution: Slowly add 50% (v/v) 0.9% Saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation at the solvent-water interface, avoiding the "crashing out" of the drug[5].
Protocol C: Polymeric Suspension (High Dose Oral Gavage)
Best for maximum tolerated dose (MTD) studies via oral administration.
-
Vehicle Preparation: Dissolve 0.5% (w/v) Carboxymethyl Cellulose (CMC) in double-distilled water. Stir overnight at room temperature to ensure complete polymer hydration without clumping.
-
Trituration: Place the drug powder in a mortar. Add a few drops of the 0.5% CMC vehicle and triturate (grind) with a pestle to form a smooth paste. Causality: Trituration breaks down large agglomerates, ensuring a uniform particle size distribution for consistent GI absorption.
-
Volume Adjustment: Gradually add the remaining 0.5% CMC vehicle while mixing continuously to reach the target concentration.
Self-Validating Quality Control (QC) System
To ensure scientific integrity and prevent fatal embolisms during IV administration, every formulated batch must pass the following self-validating checks before animal dosing:
-
Optical Clarity Test (Protocols A & B): Hold the formulation vial against a dark background and shine a focused light beam (e.g., laser pointer or strong LED) through it.
-
Validation: The absence of a Tyndall effect (light scattering) confirms a true molecular solution. If scattering is observed, micellar aggregation or micro-precipitation has occurred; the formulation fails QC and must be discarded.
-
-
pH Verification: Measure the pH using a micro-probe. The HCl salt can lower the pH of unbuffered saline.
-
Validation: The pH must be between 5.5 and 7.4 . If the pH is < 4.5, titrate carefully with 0.1N NaOH to prevent injection site necrosis or phlebitis.
-
-
Homogeneity Check (Protocol C): Let the suspension sit for 15 minutes.
-
Validation: If rapid sedimentation occurs, the CMC polymer is insufficiently hydrated. The suspension must be re-homogenized prior to drawing into the gavage syringe.
-
References
- Sigma-Aldrich Product Catalog. "this compound (CAS: 1354951-27-1)." Sigma-Aldrich / Merck KGaA.
- BLD Pharm Product Data. "this compound." BLD Pharm. URL:https://www.bldpharm.com/products/1354951-27-1.html
- Grokipedia. "Benzazocine - Molecular Structure and Pharmacological Mechanisms." Grokipedia. URL:https://grokipedia.com/article/Benzazocine
- Strickley, R. G. (2004). "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research, 21(2):201–230. Semantic Scholar / Springer. URL:https://doi.org/10.1023/B:PHAM.0000016235.32639.23
- Smolecule Preclinical Guidelines. "In Vivo Dosing Formulation Protocols." Smolecule. URL:https://www.smolecule.com/products/tm5441-1190221-43-2
Sources
- 1. 1354951-27-1|this compound|BLD Pharm [bldpharm.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Diels–Alder Adducts of Morphinan-6,8-Dienes and Their Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buy TM5441 | 1190221-43-2 | >98% [smolecule.com]
- 6. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
Application Note: Advanced Extraction Methodologies for Benzazocine Derivatives from Biological Matrices
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Therapeutic Drug Monitoring (TDM), and Forensic Toxicology
Introduction & Physicochemical Causality
Benzazocine derivatives—including pentazocine, dezocine, eptazocine, and phenazocine—are a critical class of opioid analgesics characterized by a benzene ring fused to an eight-membered nitrogen-containing azocine ring. Accurate bioanalytical quantification of these compounds in complex biological matrices (plasma, serum, whole blood, and urine) is notoriously challenging due to high protein binding, endogenous phospholipid interference, and severe matrix effects during LC-MS/MS analysis.
As an analytical scientist, selecting the correct sample preparation technique requires a deep understanding of the analyte's physicochemical properties. Benzazocines are basic compounds with pKa values typically ranging from 8.5 to 9.5 (due to the secondary or tertiary amine in the azocine ring) and exhibit moderate lipophilicity (logP ~ 2.5–3.5). These intrinsic properties dictate the causality behind every extraction parameter: pH manipulation controls the ionization state, while solvent polarity dictates partitioning efficiency.
Mechanistic Workflow & Decision Matrix
The selection between Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE) is not arbitrary; it is a calculated decision balancing matrix complexity against required sensitivity.
Figure 1: Decision matrix and mechanistic workflow for the extraction of benzazocine derivatives.
Validated Extraction Protocols
Every protocol below is engineered as a self-validating system. The inclusion of stable-isotope-labeled internal standards (SIL-IS) prior to any manipulation ensures that volumetric losses, variable partitioning, or ion suppression are mathematically corrected during data processing.
Protocol A: Liquid-Liquid Extraction (LLE) for High-Sensitivity Plasma Analysis
Causality: To extract basic benzazocines (e.g., dezocine) into an organic solvent, the aqueous matrix pH must be adjusted to at least 2 units above the analyte's pKa. Using a strong base (pH > 10) deprotonates the amine, neutralizing the molecule and maximizing its lipophilicity. Ethyl acetate is selected because its polarity index (4.4) perfectly extracts the moderately polar benzazocine core while leaving highly polar endogenous salts and highly lipophilic neutral lipids in the aqueous waste[1].
Step-by-Step Methodology:
-
Aliquot: Transfer 100 µL of thawed plasma into a clean 2.0 mL polythene microcentrifuge tube[1].
-
Internal Standard: Add 10 µL of IS working solution (e.g., Dezocine-d4, 1.0 µg/mL) and vortex for 15 seconds[1].
-
pH Adjustment: Add 50 µL of 0.1 M NaOH (or ammonium hydroxide) to adjust the sample pH to > 10. Vortex briefly.
-
Extraction: Add 550 µL of ethyl acetate[1].
-
Partitioning: Mechanically vortex for 3 minutes to maximize the surface area between the aqueous and organic phases, ensuring complete mass transfer[1].
-
Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to break any emulsions and separate the layers[1].
-
Transfer & Concentration: Transfer 450 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C[1].
-
Reconstitution: Reconstitute the residue in 100 µL of methanol/water mobile phase, vortex, and inject 10 µL into the LC-MS/MS system[1].
Protocol B: Rapid Protein Precipitation (PPT) for High-Throughput PK Screening
Causality: When sample throughput is prioritized over absolute trace-level sensitivity, PPT is the method of choice. Acetonitrile is preferred over methanol because its lower dielectric constant more aggressively strips the hydration shell from plasma proteins. This results in a tighter, denser protein pellet and significantly lower residual protein in the supernatant, protecting the UPLC column[2].
Step-by-Step Methodology:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube[2].
-
Internal Standard: Add 10 µL of IS working solution (100 ng/mL) and vortex for 15 seconds[2].
-
Precipitation: Add 200 µL of ice-cold acetonitrile (a 4:1 organic-to-aqueous ratio guarantees >98% protein precipitation)[2].
-
Denaturation: Vortex vigorously for 1.0 minute to ensure complete disruption of protein-drug binding[2].
-
Pelleting: Centrifuge at 15,000 × g for 15 minutes at 4°C[2].
-
Analysis: Transfer the clear supernatant directly into an autosampler vial. Inject 2 µL into the UPLC-MS/MS system[2].
Protocol C: Mixed-Mode Solid-Phase Extraction (SPE) for Complex Matrices
Causality: For highly complex matrices like whole blood or urine, or when screening a broad panel of opioids (including pentazocine), Mixed-Mode Cation Exchange (MCX) provides unparalleled orthogonal cleanup[3]. The sorbent retains the hydrophobic benzazocine core via reversed-phase interactions, while the sulfonic acid groups strongly bind the protonated amine via cation exchange. This dual-retention mechanism allows for aggressive washing with 100% organic solvents to remove neutral lipids before basic elution[3].
Step-by-Step Methodology:
-
Pre-treatment: Dilute 200 µL of matrix (serum/blood) with 200 µL of 2% phosphoric acid. This disrupts protein binding and lowers the pH (< 3) to ensure the benzazocine amine is fully protonated[3].
-
Conditioning: Pass 1 mL of methanol, followed by 1 mL of 2% phosphoric acid through the MCX cartridge (30 mg/1 mL) to activate the sorbent bed.
-
Loading: Load the pre-treated sample at a controlled flow rate of 1 mL/min.
-
Aqueous Wash: Wash with 1 mL of 0.1 N HCl to remove water-soluble endogenous salts and peptides.
-
Organic Wash: Wash with 1 mL of 100% methanol. Self-validating mechanism: Neutral lipids are washed away, but the analyte remains locked to the sorbent via strong ionic bonds.
-
Elution: Elute analytes with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the amine, breaking the ionic bond and releasing the purified drug.
-
Drying & Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Quantitative Data & Method Performance
The following table synthesizes the expected quantitative performance metrics of the three extraction methodologies when applied to benzazocine derivatives.
| Extraction Method | Target Matrix | Primary Reagent / Sorbent | Mean Recovery (%) | Matrix Effect (%) | Typical LLOQ | Throughput |
| PPT | Plasma / Serum | Acetonitrile | 85.0 - 95.0 | 90.0 - 110.0 | 0.1 - 0.5 ng/mL | High |
| LLE | Plasma / Serum | Ethyl Acetate (pH > 10) | 79.0 - 92.0 | 95.0 - 105.0 | 0.05 - 0.1 ng/mL | Medium |
| SPE (MCX) | Urine / Whole Blood | Polymeric MCX | 80.0 - 95.0 | 98.0 - 102.0 | 0.02 - 0.1 ng/mL | Low |
Note: Extraction recovery and matrix effects must be validated according to FDA/EMA bioanalytical guidelines. Matrix effects near 100% indicate negligible ion suppression or enhancement.
References
- Source: Journal of Analytical Methods in Chemistry (via NIH)
- Source: Drug Design, Development and Therapy (via Dovepress)
- Source: Journal of Chromatography B (via PubMed)
Sources
- 1. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Development of a new multi-analyte assay for the simultaneous detection of opioids in serum and other body fluids using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for NMR Spectral Assignment of 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
Application Note: AN-NMR-BZ-001
Executive Summary & Scientific Rationale
The structural elucidation of 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride presents a unique analytical challenge due to the conformational lability of the eight-membered azocine ring fused to a rigid benzene moiety. Unlike rigid morphinans or bridged benzomorphans, this unbridged "medium-ring" system (
This protocol outlines a self-validating workflow for the complete assignment of the
Structural Visualization & Numbering
To ensure accurate assignment, we utilize the IUPAC numbering system for the 1-benzazocine scaffold. The nitrogen atom is located at position 1 (adjacent to the benzene fusion), and the aliphatic chain extends from position 2 to position 6.
Figure 1: Connectivity and Correlation Network
The following diagram illustrates the core structure and the critical HMBC/COSY correlations required for assignment.
Caption: Figure 1: Topological map of 1,2,3,4,5,6-hexahydro-1-benzazocine showing the "COSY Walk" path (Red dotted) and critical HMBC anchors (Blue dashed) connecting the aliphatic ring to the benzene core.
Experimental Protocol
Sample Preparation
The hydrochloride salt nature of the analyte requires specific solvent considerations to prevent exchange broadening of the ammonium proton and to ensure solubility.
-
Preferred Solvent: DMSO-d6 (99.9% D).
-
Reasoning: DMSO effectively solvates the ionic HCl salt and slows the exchange of the
protons, allowing observation of the amine signal (typically broad singlet > 8.0 ppm) and its coupling to H-2.
-
-
Alternative: Methanol-d4.
-
Note: Will cause disappearance of NH signals due to deuterium exchange. Useful if signal overlap in the aliphatic region in DMSO is problematic.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
Acquisition Parameters
Standard parameters are insufficient for medium-ring heterocycles due to potential differences in relaxation times (
| Experiment | Parameter Set | Critical Setting / Rationale |
| 1H NMR | 16 scans | d1 (Relaxation Delay) = 5s . HCl salts often have slow-relaxing protons adjacent to the nitrogen. |
| 13C {1H} | 512-1024 scans | Broadband decoupling . Ensure sufficient S/N for quaternary carbons (C6a, C10a). |
| COSY | gCOSY | 2048 x 256 points . High resolution required to resolve the C3/C4/C5 methylene envelope. |
| HSQC | Multiplicity-Edited | Distinguish CH2 (negative) from CH/CH3 (positive) . Essential for identifying the methylene chain. |
| HMBC | Long-range | J_long = 8 Hz . Optimized for 2-3 bond couplings to connect the aliphatic arm to the aromatic ring. |
Spectral Assignment Logic & Representative Data
The "Anchor" Strategy
Do not attempt to assign the aliphatic multiplet (1.4 - 2.0 ppm) first. Start with the most deshielded signals and "walk" inwards.
Step 1: The Aromatic Region (7.0 - 7.5 ppm)
The benzene ring provides the structural anchor.
-
Identify the 4 aromatic protons.[1]
-
H-10 (adjacent to N-fusion) and H-7 (adjacent to C6-fusion) will show distinct HMBC correlations.
Step 2: The Heterocyclic Termini (H-2 and H-6)
These are the entry points into the 8-membered ring.
-
H-2 (
): Look for a signal around 3.0 - 3.6 ppm .-
Validation: In HSQC, this carbon (
) will be significantly deshielded (~45-55 ppm) due to the nitrogen. -
Validation: In HMBC, H-2 should correlate to the quaternary carbon C-6a (the fusion point).
-
-
H-6 (Benzylic
): Look for a signal around 2.6 - 2.9 ppm .-
Validation: This signal connects to the aromatic ring. It will show strong HMBC correlations to C-7 and C-10a .
-
Step 3: The "COSY Walk" (The Bridge)
Once H-2 and H-6 are identified, use COSY to trace the chain:
-
Start at H-2 . Follow the COSY cross-peak to find H-3 .
-
From H-3 , follow the cross-peak to find H-4 .
-
From H-6 , follow the cross-peak "backwards" to find H-5 .
-
H-4 and H-5 are often the most shielded and may overlap in the 1.4 - 1.8 ppm region.
Representative Chemical Shift Data (DMSO-d6)
Note: Values are representative of the 1-benzazocine core based on chemical shift theory and analogous benzomorphan structures. Exact values vary with concentration and temperature.
| Position | Atom Type | 1H Shift (ppm) | Multiplicity | 13C Shift (ppm) | Key Correlations (HMBC/COSY) |
| 1 | NH (HCl) | 8.5 - 9.5 | br s | - | COSY to H-2 |
| 2 | CH2 (α-N) | 3.2 - 3.5 | m | 48.0 - 52.0 | HMBC to C10a, C3 |
| 3 | CH2 | 1.6 - 1.9 | m | 22.0 - 28.0 | COSY to H-2, H-4 |
| 4 | CH2 | 1.4 - 1.7 | m | 20.0 - 26.0 | COSY to H-3, H-5 |
| 5 | CH2 | 1.5 - 1.8 | m | 28.0 - 32.0 | COSY to H-4, H-6 |
| 6 | CH2 (benzyl) | 2.7 - 2.9 | t/m | 32.0 - 36.0 | HMBC to C7, C10a, C5 |
| 6a | Cq (quat) | - | - | 135.0 - 140.0 | HMBC from H-2, H-6 |
| 7-10 | Aromatic | 7.0 - 7.4 | m | 126.0 - 130.0 | COSY within ring |
| 10a | Cq (quat) | - | - | 138.0 - 142.0 | HMBC from H-2, H-6 |
Advanced Troubleshooting: Conformational Dynamics
Issue: Broadening of CH2 signals in the 8-membered ring.
Cause: The azocine ring undergoes slow conformational exchange (e.g., boat-chair
Protocol for Resolution:
-
Variable Temperature (VT) NMR:
-
Heat the sample to 323 K (50°C) or 333 K (60°C) .
-
Result: The exchange rate increases, causing coalescence and sharpening of the signals. This allows for accurate integration and coupling constant analysis (
-values).
-
-
Low Temperature Study:
-
Cool to 233 K (-40°C) .
-
Result: The conformational motion freezes out. You may see two distinct sets of signals representing the major and minor conformers.[2]
-
References
-
Synthesis and Analgesic Activity
-
Conformational Analysis of Medium Rings
- Title: Conformational analysis of medium-sized heterocycles.
- Source: Chemistry LibreTexts (Conform
- Context: Provides the theoretical basis for the ring puckering and broadening observed in 8-membered rings.
-
URL:[Link]
-
Benzazocine Derivatives
- Title: Redefining the structure-activity relationships of 2,6-methano-3-benzazocines.
- Source: PMC (NIH).
- Context: Discusses NMR characterization of related benzazocine deriv
-
URL:[Link]
-
General Benzazocine Data
Sources
Application Note: Establishing Optimal Storage and Stability Protocols for Novel Heterocyclic Amine Hydrochlorides, Exemplified by 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl
Abstract
The integrity and stability of novel chemical entities are paramount for the reproducibility of research and the success of drug development programs. This document provides a comprehensive guide for establishing appropriate storage and handling conditions for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl (CAS: 1354951-27-1), a representative heterocyclic amine hydrochloride. Due to the limited publicly available stability data for this specific compound, this guide presents a systematic, first-principles approach. It combines foundational chemical theory with field-proven methodologies, including protocols for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These protocols are designed to elucidate the intrinsic stability of the molecule, identify potential degradation pathways, and define optimal long-term storage conditions, ensuring the material's integrity for research and development applications.
Physicochemical Profile and Inherent Properties
Understanding the fundamental physicochemical properties of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl is the first step in developing a robust storage and handling strategy.
1.1. Chemical Structure and Identity
The molecule is the hydrochloride salt of a saturated bicyclic secondary amine. The presence of the amine group and its salt form are the primary determinants of its chemical behavior.
Caption: Decision logic for initial handling and storage of the compound.
Protocol for Comprehensive Stability Assessment (Forced Degradation)
Forced degradation studies are essential to understand a compound's intrinsic stability. [1][2]They involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways. [2][3]The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely destroying the molecule. [3][4]
Caption: Workflow for the forced degradation study of the compound.
3.1. Materials and Equipment
-
1,2,3,4,5,6-Hexahydro-1-benzazocine HCl
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance
-
Temperature-controlled oven, photostability chamber
-
HPLC or UPLC system with UV/PDA and/or Mass Spectrometry (MS) detector
3.2. Protocol: Hydrolytic Stability
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water.
-
Incubate all samples at 60°C. Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize acid/base samples before analysis (e.g., with an equimolar amount of base/acid).
-
Analyze immediately by HPLC. Causality Note: Using elevated temperatures accelerates the hydrolysis process. [5]Base hydrolysis is often the most aggressive for amine salts as it converts the salt to the more reactive free base.
3.3. Protocol: Oxidative Stability
-
Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 3% H₂O₂.
-
Keep the sample at room temperature, protected from light.
-
Withdraw aliquots at shorter time points (e.g., 0, 1, 4, 8, and 24 hours) due to potentially rapid kinetics. [3]4. Analyze immediately by HPLC. Causality Note: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The reaction can be rapid, so frequent monitoring is key to achieving the target 5-20% degradation. [3] 3.4. Protocol: Thermal Stability (Dry Heat)
-
Weigh approximately 2-5 mg of the solid compound into a clear glass vial.
-
Place the vial in a temperature-controlled oven at 80°C. [5]3. At specified time points (e.g., 1, 3, 7 days), remove a vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze by HPLC. Causality Note: This test assesses the stability of the solid-state material, which is critical for defining shelf-life under ambient or accelerated shipping conditions.
3.5. Protocol: Photostability
-
Prepare two sets of samples: one of the solid compound and one of the stock solution (1 mg/mL).
-
For each set, wrap one sample completely in aluminum foil to serve as a dark control.
-
Place both exposed and dark control samples in a photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [5]5. After exposure, prepare the solid sample for analysis and analyze both solution and solid samples by HPLC. Causality Note: The dark control is crucial to differentiate between degradation caused by light versus degradation caused by temperature within the chamber.
Analytical Methodology for Stability Indication
A validated, stability-indicating analytical method is required to separate and quantify the parent compound from any potential degradation products. [1] 4.1. Recommended Technique: HPLC-UV/MS High-Performance Liquid Chromatography (HPLC) is the standard for this type of analysis. [6]* Separation: A reversed-phase C18 column is typically a good starting point.
-
Detection: A UV detector can be used for quantification if the parent compound and degradants have chromophores. Mass spectrometry (MS) is invaluable for identifying the mass of degradants, which aids in structure elucidation. [7] 4.2. Example Starting HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 254 nm; or full scan MS.
Method Development Note: This method must be validated to prove it is "stability-indicating." This is done by demonstrating that the peaks for known degradants (from the forced degradation study) are well-resolved from the parent peak.
Interpretation and Final Storage Recommendations
The results from the forced degradation studies provide a clear roadmap for long-term storage.
| If Degradation Occurs Under... | Implication and Final Recommendation |
| Base Hydrolysis | The compound is sensitive to high pH. Avoid basic conditions in formulations and analytical methods. |
| Oxidative Stress | The molecule is susceptible to oxidation. Action: Store under an inert atmosphere (Argon/Nitrogen). |
| Thermal Stress | The compound has limited thermal stability. Action: Store at reduced temperatures (-20°C is recommended). Avoid high-temperature processing. |
| Photolytic Stress | The compound is light-sensitive. Action: Store in amber vials or protect from light at all times. |
| No Significant Degradation | The compound is highly stable under the tested conditions. The general precautionary storage conditions (-20°C, dry, dark) are still recommended to ensure maximum long-term shelf life. |
By systematically applying these protocols, researchers and drug development professionals can confidently establish and validate the optimal storage and handling conditions for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl, ensuring the quality and reliability of their scientific work.
References
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Link
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Link
-
SGS. (n.d.). Forced Degradation Testing. Link
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Link (Note: A generic YouTube link structure is used as the original may not be stable; the core reference is the video content by ResolveMass Laboratories).
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(7), 2536.
-
Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 624(1-2), 253-265. Link
-
American Elements. (n.d.). 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride. Link
-
Michne, J. A., et al. (1978). Synthesis and Analgetic Activity of 1,2,3,4,5,6-Hexahydro- 1,6-met hano-3- benzazocines. Journal of Medicinal Chemistry, 21(2), 238-240. Link
-
ABX - advanced biochemical compounds. (2022, March 23). Safety Data Sheet. Link (Note: This is a representative SDS for a similar compound class, illustrating typical storage advice).
-
Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. Link
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148. Link
-
Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. Link
-
LookChem. (n.d.). Cas 25144-78-9, (2alpha,6alpha,11R)-*. Link
-
Merck. (2021, March 15). Safety Data Sheet. Link (Note: This is a representative SDS illustrating general chemical stability information).
-
Medline. (n.d.). Safety Data Sheet: Hydrochloric Acid. Link
-
Jian, S.-H., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(2), 527-537. Link
-
PubChemLite. (n.d.). 1,6-methano-2-benzazocine, 1,2,3,4,5,6-hexahydro-2-(3-methyl-2-butenyl)-, hydrochloride. Link
-
Sigma-Aldrich. (n.d.). 1,2,3,4,5,6-hexahydro-2-benzazocine. Link
-
Albertson, N. F., & Wetterau, W. F. (1969). Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines. Journal of Medicinal Chemistry, 12(5), 920-921. Link
-
Michne, J. A. (1978). Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzozocines. Journal of Medicinal Chemistry, 21(2), 238-240. Link
-
Benchchem. (n.d.). 1,2,3,4,5,6-Hexahydro-1,6-benzodiazocine. Link
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt [Figure]. Link
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis, University of Glasgow]. Link
-
OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Link
-
Workman, J. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Link
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Link
-
FUJIFILM Wako Chemicals. (2024, February 29). Safety Data Sheet. Link (Note: Representative SDS for handling organic compounds).
Sources
- 1. Forced Degradation Testing | SGS [sgs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimization of Reaction Conditions for Benzazocine Ring Closure
Executive Summary
The benzazocine scaffold (a benzene ring fused to an eight-membered nitrogen-containing ring) represents a "privileged structure" in medicinal chemistry, forming the core of various opioids (e.g., pentazocine analogues) and antitumor agents (e.g., FR900482). However, the synthesis of benzazocines is notoriously difficult due to the medium-ring effect . Unlike 5- or 6-membered rings, the formation of 8-membered rings is disfavored by both entropy (probability of chain ends meeting) and enthalpy (transannular strain).
This Application Note provides a definitive guide to overcoming these barriers using Ring-Closing Metathesis (RCM) , currently the most versatile methodology for this transformation. We detail the optimization of catalyst choice, dilution factors, and additives to suppress dimerization and alkene isomerization.
Mechanistic Insight & Experimental Logic
The Entropic Challenge
The primary failure mode in benzazocine synthesis is intermolecular oligomerization .
-
Intramolecular (Desired):
is independent of concentration. -
Intermolecular (Undesired):
is second-order, dependent on .
To favor ring closure, the reaction must be run under high dilution conditions (typically
Catalyst Selection & Isomerization
While Grubbs 1st Generation (G-I) catalysts are less active, Grubbs 2nd Generation (G-II) and Hoveyda-Grubbs 2nd Generation (HG-II) are preferred for tetrasubstituted or sterically demanding olefins common in benzazocine precursors.
-
Risk: Highly active Ru-hydride species (formed from catalyst decomposition) can catalyze the isomerization of the terminal alkene to an internal alkene, killing the metathesis activity ("non-productive olefin").
-
Solution: Additives such as 1,4-benzoquinone or Ti(OiPr)₄ are used to scavenge Ru-hydrides.
Mechanistic Pathway Visualization
Figure 1: Simplified catalytic cycle for RCM-mediated benzazocine formation. The critical step is the formation of the metallocyclobutane, which competes with non-productive side reactions.
Optimization Parameters (Data Summary)
The following data summarizes optimization campaigns for a model N-allyl-2-vinylbenzylamine substrate.
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Impact |
| Concentration | 0.1 M | 0.005 M | Drastic reduction in dimer formation. |
| Solvent | DCM (Reflux, 40°C) | Toluene (70-110°C) | Higher T overcomes activation barrier for 8-membered ring. |
| Catalyst | Grubbs I (5 mol%) | Hoveyda-Grubbs II (2-5 mol%) | Increased stability at high T; handles steric bulk. |
| Additive | None | 1,4-Benzoquinone (10 mol%) | Suppresses alkene isomerization; prevents "dead" catalyst. |
| Yield | 15-20% | 78-85% |
Detailed Experimental Protocol
Protocol: Synthesis of 1,2,3,6-Tetrahydro-3-benzazocine via RCM
Scope: This protocol is designed for substrates containing a terminal N-allyl group and a styrenyl olefin.
Materials:
-
Substrate: N-Allyl-N-(2-vinylbenzyl)amine derivative (1.0 equiv).
-
Catalyst: Hoveyda-Grubbs 2nd Generation Catalyst (HG-II).[1]
-
Solvent: Anhydrous Toluene (Degassed).
-
Additive: 1,4-Benzoquinone (Optional, if isomerization is observed).
Step-by-Step Workflow:
-
Pre-Treatment (Degassing):
-
Oxygen poisons Ruthenium carbenes. Sparge anhydrous Toluene with Argon or Nitrogen for at least 30 minutes prior to use.
-
Critical Check: Solvent must be anhydrous; water can decompose the catalyst or induce side reactions.
-
-
Reaction Setup (Pseudo-High Dilution):
-
Vessel: Flame-dried 3-neck round bottom flask equipped with a reflux condenser and an addition funnel.
-
Catalyst Charge: Add HG-II catalyst (2.5 mol%) to the flask. Dissolve in 20% of the total solvent volume. Heat to 80°C under inert atmosphere.
-
Substrate Addition: Dissolve the substrate in the remaining 80% of degassed toluene (target final concentration: 0.005 M).
-
Execution: Add the substrate solution dropwise to the catalyst solution over 1–2 hours.
-
Why? Keeping the instantaneous substrate concentration low ensures that a substrate molecule is more likely to react with itself (intramolecular) than find another substrate molecule (intermolecular).
-
-
Monitoring & Quench:
-
Stir at 80°C for 4–12 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of the acyclic diene.
-
Quench: Once complete, add Ethyl Vinyl Ether (50 equiv relative to catalyst) or DMSO (50 equiv) and stir for 30 minutes. This coordinates the Ru species and renders it inactive, preventing isomerization during workup.
-
-
Purification:
-
Concentrate the toluene under reduced pressure.
-
Ruthenium Removal: The crude residue will be dark. Filter through a small pad of silica gel or use specific Ru-scavengers (e.g., SiliaMetS®).
-
Purify via flash column chromatography (typically Hexanes/EtOAc).
-
Troubleshooting Guide
Issue: High Dimerization (M+M product observed in MS)
-
Cause: Concentration is too high.
-
Fix: Reduce concentration to 0.001 M or increase the addition time of the substrate.
Issue: No Reaction / Starting Material Recovery
-
Cause: Catalyst poisoning (O₂) or "non-productive" coordination (Lewis basic nitrogens).
-
Fix: Ensure rigorous degassing. If the substrate has a basic amine, convert it to the hydrochloride salt or protect it as a carbamate (Boc/Cbz) or sulfonamide (Ts) before RCM. Free amines can coordinate Ru and kill the catalyst.
Issue: Isomerized Product (Internal Alkene)
-
Cause: Ru-Hydride formation.[2]
-
Fix: Add 10 mol% 1,4-benzoquinone or perform the reaction in DCE (1,2-dichloroethane) which sometimes suppresses this pathway better than toluene.
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for RCM optimization.
References
-
DoM-RCM Synthesis of Benzazocines: Snieckus, V., et al. "Combined Directed ortho Metalation - Grubbs Metathesis Tactics. Synthesis of Benzazepine, Benzazocine, and Benzannulated Heterocycles." Journal of Organic Chemistry. (Verified Context via Search 1.1)
-
Total Synthesis of FR900482 (Benzazocine Core): Kato, T., et al. "Application of Ring-Closing Metathesis to the Formal Total Synthesis of (+)−FR900482." Journal of the American Chemical Society, 2000.[3]
-
General RCM Review & Mechanism: Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, 2006.
-
Prevention of Isomerization: Hong, S. H., & Grubbs, R. H. "Highly Efficient NMR-Based Screening of Catalysts for Ring-Closing Metathesis." Journal of the American Chemical Society, 2006. (Discusses benzoquinone additives).[4]
-
Palladium-Catalyzed Alternatives: Ma, S., et al. "Palladium-Catalyzed [6+2] Double Allene Annulation for Benzazocines Synthesis." Angewandte Chemie, 2018.
Sources
- 1. Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds and Five- and Six-Membered Lactams [organic-chemistry.org]
- 2. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed [4 + 4] cycloadditions for highly diastereo- and enantioselective synthesis of functionalized benzo[b]oxocines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving water solubility of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
[1]
Status: Active Compound Class: Benzofused Azocine (Cyclic Aniline Scaffold) Solubility Profile: pH-Dependent (High solubility at pH < 4; Low solubility at pH > 6)[1][2][3]
Module 1: The Core Issue (Root Cause Analysis)
Q: Why does my 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl precipitate when I add it to PBS or culture media?
A: This is the classic "Aniline Trap." Unlike standard aliphatic amines (which have a pKa ~10 and remain charged/soluble at physiological pH), 1,2,3,4,5,6-Hexahydro-1-benzazocine has the nitrogen atom directly attached to the benzene ring (Position 1).[1] This structural feature makes it a cyclic aniline .
-
The Chemistry: The lone pair on the nitrogen is delocalized into the aromatic ring, significantly lowering its basicity.[3] The pKa of the conjugate acid is likely in the range of 4.0 – 5.5 (analogous to N-alkyl anilines).[2]
-
The Consequence:
-
In Water (pH ~5): The HCl salt provides its own acidity.[2][3] The pH remains below the pKa, the nitrogen remains protonated (
), and the compound stays dissolved. -
In PBS (pH 7.4): The buffer raises the pH above the pKa.[2][3] The compound deprotonates to its neutral free base form. Since the benzazocine ring is large (8-membered) and lipophilic, the free base is insoluble in water and precipitates (or "oils out").[2]
-
Q: I see a "Common Ion Effect" mentioned in literature. Is that affecting me?
A: Potentially, but it is secondary to the pH issue.
If you are trying to dissolve the salt in a high-chloride buffer (like 150 mM NaCl) at low pH, the high concentration of chloride ions (
-
Rule of Thumb: Dissolve the compound in pure water or low-salt acidic buffer first, then dilute into the final high-salt medium if necessary.[1]
Module 2: Solubilization Decision Matrix
Use the following logic flow to select the correct solubilization strategy for your specific application.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Module 3: Proven Protocols
Protocol A: pH Adjustment (For Stock Solutions)
Best for: Analytical standards, chemical synthesis, or dilution into large volumes.
-
Method:
-
Weigh the HCl salt.
-
Add 80% of the target volume of vehicle.
-
Vortex vigorously.
-
Critical Step: Check pH. If the compound concentration is high (>10 mg/mL), the salt itself may buffer the solution.[2] If pH > 4.5, add 1N HCl dropwise until clear.
-
Adjust to final volume.
-
Protocol B: Cosolvent System (The "Standard" Fix)
Best for: In vitro assays where <0.5% DMSO is tolerated.[2][3]
| Component | Function | Concentration (Stock) | Concentration (Final) |
| DMSO | Primary Solubilizer | 100% (Dissolve solid here first) | 0.1% - 1.0% |
| PEG 400 | Cosolvent/Stabilizer | N/A | Optional (5-10%) |
| Water/Media | Diluent | N/A | Balance |
Step-by-Step:
-
Dissolve the solid 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl in pure DMSO to create a high-concentration stock (e.g., 100 mM). It should dissolve readily.
-
Store this stock at -20°C.
-
On day of experiment: Dilute the DMSO stock rapidly into pre-warmed culture media while vortexing.
-
Troubleshooting: If precipitation occurs upon dilution, add PEG 400 or Tween 80 to the media before adding the DMSO stock.[3]
-
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Best for: In vivo animal studies (IV/IP/Oral) or sensitive cell lines. Mechanism:[2][3] The hydrophobic benzazocine ring resides inside the cyclodextrin cavity, shielding it from the aqueous environment, while the hydrophilic exterior allows dissolution at neutral pH.
Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2]
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline.[1][2][3] Filter sterilize (0.22 µm).
-
Add Compound: Add the benzazocine HCl solid to the vehicle.
-
Equilibration:
-
Sonicate for 10–20 minutes at room temperature.
-
If the solution remains cloudy, adjust pH to ~4.0 to dissolve the drug inside the complex, then slowly back-titrate to pH 6.0–7.0 using dilute NaOH. The cyclodextrin will prevent precipitation as the pH rises (up to a limit).[2]
-
-
Stability: This formulation is typically stable for 1–2 weeks at 4°C.
Module 4: Advanced Troubleshooting (FAQ)
Q: I dissolved it in DMSO, but it crashed out when I added water. Why? A: This is "solvent shock." When DMSO mixes with water, the dielectric constant changes instantly. Because the compound is an aniline (low pKa), the water acts as a base relative to the salt, stripping the proton if the final pH isn't controlled.
-
Fix: Use Protocol C (Cyclodextrins) or ensure your aqueous diluent is slightly acidic (pH 5.[2]5) if the assay permits.[2]
Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates and can lead to crystal formation in well plates over long incubations (24h+).[2][3] DMSO is preferred for stability. If using Ethanol, keep the final concentration < 0.1% to avoid cytotoxicity.
Q: How do I store the stock solution? A:
References
-
PubChem. (n.d.).[2][3] this compound (Compound Summary).[1][4][5] National Library of Medicine. Retrieved from [Link][2]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]
-
Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Avdeef, A. (2003).[2][3][6] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Chapter on pKa determination of anilines and heterocycles). [Link][2][7]
Sources
- 1. Pentazocine (CAS 359-83-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAS:1354951-27-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. americanelements.com [americanelements.com]
- 6. PubChemLite - 1,6-methano-2-benzazocine, 1,2,3,4,5,6-hexahydro-2-(3-methyl-2-butenyl)-, hydrochloride (C17H23N) [pubchemlite.lcsb.uni.lu]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
Troubleshooting low yields in 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride synthesis
Welcome to the Technical Support Center for the synthesis of 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride.
The 1,2,3,4,5,6-hexahydro-1-benzazocine core is a privileged medium-sized ring scaffold found in numerous biologically active alkaloids, including the antitumor agent FR900482[1]. However, the synthesis of 8-membered nitrogen-containing rings is notoriously plagued by low yields. This is primarily driven by unfavorable cyclization kinetics: the transannular strain (Pitzer and Prelog strain) and the entropic penalty of bringing two reactive ends together often allow intermolecular side reactions (dimerization) to outcompete intramolecular cyclization.
This guide focuses on troubleshooting the most robust and widely adopted synthetic route: Ring-Closing Metathesis (RCM) of a diene precursor, followed by catalytic hydrogenation and anhydrous hydrochloride salt formation [2].
Synthetic workflow for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl via RCM.
Diagnostic Dashboard: RCM Optimization Data
Establishing the correct baseline conditions for the RCM step is critical, as it is the most common failure point in benzazocine synthesis. Below is a summary of quantitative data comparing reaction parameters.
| Entry | Catalyst | Concentration (M) | N-Protecting Group | Temp (°C) | Monomer Yield (%) | Dimer/Oligomer (%) |
| 1 | Grubbs 1st Gen | 0.05 | None (Free NH) | 40 | 12% | >80% |
| 2 | Grubbs 1st Gen | 0.01 | N-Boc | 40 | 45% | 40% |
| 3 | Grubbs 2nd Gen | 0.01 | N-Boc | 40 | 68% | 20% |
| 4 | Grubbs 2nd Gen | 0.005 | N-Ts | 40 | 85% | <5% |
Deep-Dive FAQs: Causality & Troubleshooting
Q1: My Ring-Closing Metathesis (RCM) step is stalling at 30% yield, and LC-MS shows a mass corresponding to a dimer. Why is this happening, and how do I fix it?
Causality: The formation of an 8-membered benzazocine ring via RCM is thermodynamically challenging. The rate of intramolecular cyclization (
-
High Dilution: Operate at a concentration of
0.005 M. This artificially suppresses the bimolecular dimerization pathway. -
Conformational Pre-organization: Introduce a bulky protecting group on the nitrogen (e.g., N-Boc or N-Ts). This restricts the rotation of the C-N bonds, forcing the allyl groups into a reactive conformation via the Thorpe-Ingold effect[2].
-
Catalyst Selection: Switch from Grubbs 1st Generation to Grubbs 2nd Generation catalyst. The N-heterocyclic carbene (NHC) ligand in Grubbs II provides higher thermal stability and greater activity for difficult medium-sized rings[1].
Troubleshooting logic tree for resolving low yields in the RCM cyclization step.
Q2: The hydrogenation of the 3,6-dihydro-1-benzazocine intermediate is incomplete, even after 24 hours. How do I force full conversion? Causality: The newly formed 8-membered ring is highly flexible and often adopts a "boat-chair" conformation that sterically shields the internal alkene from the palladium catalyst surface. Additionally, trace ruthenium byproducts from the preceding RCM step can severely poison the palladium catalyst. Solution: First, ensure complete removal of ruthenium by treating the RCM product with a scavenger (e.g., tris(hydroxymethyl)phosphine) prior to hydrogenation. Second, switch the solvent to glacial acetic acid or add a catalytic amount of TFA. Protonating the benzazocine nitrogen alters the ring's preferred conformation, exposing the alkene face to the Pd/C catalyst.
Q3: I have successfully isolated the free base, but my HCl salt precipitation yields a gummy, hygroscopic residue instead of a crystalline powder. What is wrong? Causality: Benzazocine hydrochlorides are highly prone to "oiling out" if the dielectric constant of the solvent system is not perfectly tuned, or if trace water is present. The 8-membered ring disrupts crystal lattice packing, making the kinetic barrier to nucleation unusually high. Solution: You must use strictly anhydrous conditions. Avoid bubbling HCl gas through hygroscopic solvents. Instead, use a commercially titrated solution of anhydrous HCl in 1,4-dioxane. Dissolve the free base in a minimum amount of anhydrous diethyl ether, add the HCl/dioxane dropwise at 0 °C, and slowly diffuse an anti-solvent (like anhydrous heptane) to induce nucleation.
Self-Validating Experimental Protocols
Protocol 1: Ring-Closing Metathesis (RCM) to 3,6-Dihydro-1-benzazocine
Validation Principle: The reaction is monitored by TLC and LC-MS to confirm the disappearance of the diene and the absence of high-molecular-weight oligomers before quenching.
-
Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add the N-allyl-N-(homoallyl)aniline derivative (1.0 mmol) and dissolve in 200 mL of anhydrous, degassed dichloromethane (DCM) to achieve a 0.005 M concentration.
-
Catalyst Addition: Add Grubbs 2nd Generation catalyst (0.05 mmol, 5 mol%) in a single portion.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (40 °C) under a continuous argon atmosphere for 12 hours.
-
Validation Checkpoint 1: Remove a 0.1 mL aliquot, evaporate, and analyze via LC-MS. You should observe the product mass
and of the dimer mass . If dimers exceed 10%, dilute the reaction further. -
Quench & Scavenge: Cool to room temperature. Add 0.5 mL of ethyl vinyl ether to quench the active ruthenium carbene (stir for 30 mins). Add 1.0 g of silica gel and stir for an additional hour to scavenge ruthenium residues.
-
Purification: Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the 3,6-dihydro intermediate.
Protocol 2: Catalytic Hydrogenation
Validation Principle: Complete saturation is verified by
-
Setup: Dissolve the 3,6-dihydro-1-benzazocine intermediate (0.5 mmol) in 10 mL of anhydrous methanol. Add 0.1 mL of glacial acetic acid.
-
Catalyst: Carefully add 10% Pd/C (50 mg, 10% w/w) under a blanket of argon.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a balloon. Stir vigorously at room temperature for 6 hours.
-
Validation Checkpoint 2: Perform a mini-workup on a 0.2 mL aliquot. Run a
H-NMR spectrum. The vinylic multiplet must be completely absent. If present, replace the balloon and stir for another 6 hours. -
Workup: Filter the suspension through a tightly packed Celite pad to remove Pd/C. Concentrate the filtrate, neutralize with saturated aqueous
, and extract with DCM. Dry over and evaporate to yield the 1,2,3,4,5,6-hexahydro-1-benzazocine free base.
Protocol 3: Anhydrous Hydrochloride Salt Formation
Validation Principle: The formation of a stable, non-hygroscopic crystal lattice is confirmed by a sharp melting point and a distinct powder X-ray diffraction (PXRD) pattern.
-
Dissolution: Dissolve the free base (0.4 mmol) in 2.0 mL of anhydrous diethyl ether in a dry 10 mL vial. Cool the vial to 0 °C in an ice bath.
-
Salt Formation: Dropwise, add 0.45 mL of a 1.0 M solution of HCl in 1,4-dioxane (1.1 equivalents). A white cloudiness should immediately appear.
-
Crystallization: Stir for 10 minutes at 0 °C. Slowly add 2.0 mL of anhydrous heptane (anti-solvent) down the side of the vial to create a solvent layer. Allow the vial to sit undisturbed at 4 °C overnight to promote slow crystal growth.
-
Validation Checkpoint 3: Filter the resulting crystals rapidly on a Hirsch funnel under a stream of dry nitrogen. Wash with cold, anhydrous heptane. Record the melting point; a sharp melting range (
2 °C) indicates high purity and proper lattice formation.
References
-
Title: Application of Ring-Closing Metathesis to the Formal Total Synthesis of (+)−FR900482 Source: Journal of the American Chemical Society (acs.org) URL: [Link]
-
Title: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines Source: The Journal of Organic Chemistry (acs.org) URL: [Link]
Sources
Technical Support Center: Resolving HPLC Peak Tailing for Benzazocine Hydrochloride Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Resolving peak tailing for basic nitrogen-containing heterocycles—such as benzazocine hydrochloride—requires a fundamental understanding of the physicochemical interactions occurring inside your column.
This guide provides field-proven, self-validating protocols to diagnose, correct, and prevent peak tailing, ensuring scientific integrity and quantitative accuracy in your chromatographic assays.
Mechanistic Overview: The Causality of Peak Tailing
To fix peak tailing, we must first understand its root cause. Approximately 70–85% of marketed drugs are basic compounds[1]. Benzazocine is an 8-membered heterocyclic amine. Formulated as a hydrochloride salt, it is a strong base (typically exhibiting a pKa between 8.0 and 10.0) and exists as a protonated cation under standard reversed-phase HPLC conditions.
The primary cause of peak tailing for such compounds is a dual retention mechanism . While the hydrophobic carbon skeleton of benzazocine interacts with the C18 stationary phase (the desired mechanism), the protonated amine undergoes strong, secondary electrostatic interactions with residual silanol groups (Si-OH) on the silica surface[2].
Free silanols on the silica surface are acidic, with a pKa of approximately 4.0 to 5.0[3]. When operating at a mid-range mobile phase pH (e.g., pH 5.0 - 7.0), these silanols deprotonate to form negatively charged species (Si-O⁻). The resulting cation-exchange interaction between the positively charged benzazocine and the negatively charged silanols acts as a thermodynamic trap, releasing the analyte slowly and creating a pronounced tail[4].
Logical mechanism of secondary silanol interactions causing peak tailing in basic compounds.
Experimental Protocols: Self-Validating Methodologies
Before altering your method, you must validate that the tailing is chemical (thermodynamic) and not physical (kinetic). The Self-Validating System Suitability Test (SST): Inject a mixture containing your benzazocine sample and a neutral hydrophobic marker (e.g., Toluene). If both peaks tail, your column bed has collapsed or there is extra-column dead volume[5]. If only the benzazocine tails, the issue is chemical silanol interaction, and you should proceed with the protocols below.
Protocol 1: Mobile Phase pH Suppression
The most effective way to eliminate cation-exchange interactions is to neutralize the stationary phase.
-
Prepare Acidic Aqueous Phase: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid to your highly purified water (Mobile Phase A).
-
Verify pH: Ensure the pH is between 2.0 and 3.0. At this pH, the acidic silanols are fully protonated (Si-OH) and neutral, eliminating their ability to bind the cationic benzazocine[4].
-
Equilibrate: Flush the column with at least 10 column volumes of the new acidic mobile phase to ensure complete protonation of the silica surface.
Protocol 2: Buffer Ionic Strength Optimization
If low pH alone is insufficient, the ionic strength of the mobile phase must be increased to mask residual active sites.
-
Select a Volatile Buffer: Choose Ammonium Formate or Ammonium Acetate if LC-MS compatibility is required.
-
Adjust Concentration: Prepare the buffer at a concentration of 20 mM to 50 mM[4]. Low concentrations (<10 mM) are often insufficient to stabilize the local pH around the basic analyte during elution.
-
Titrate to Target pH: Adjust the buffer to pH 3.0 using the corresponding acid (e.g., formic acid for ammonium formate).
Protocol 3: Stationary Phase and Column Chemistry Upgrades
Older "Type-A" silica columns contain high trace metal impurities (iron, aluminum) that activate silanols and exacerbate tailing[3].
-
Switch to Type-B Silica: Ensure you are using high-purity, exhaustively endcapped Type-B silica columns[6].
-
Utilize Specialized Chemistries: If tailing persists, switch to a column specifically designed for basic compounds, such as a Charged Surface Hybrid (CSH) column or a polar-embedded C18 column. These phases provide steric or electrostatic shielding against residual silanols[5].
Step-by-step troubleshooting workflow for resolving benzazocine peak tailing.
Quantitative Data: Impact of Chromatographic Conditions
The table below summarizes the expected impact of various chromatographic interventions on the USP Tailing Factor (Tf) of basic heterocycles like benzazocine. A Tf of 1.0 represents perfect symmetry, while a Tf > 1.5 is generally considered unacceptable for precise quantification[2].
| Chromatographic Condition | Expected USP Tailing Factor (Tf) | Mechanistic Rationale |
| Unbuffered Water/MeOH (pH 6.0) | > 2.5 (Severe Tailing) | Both silanols and benzazocine are ionized, maximizing secondary electrostatic interactions. |
| 0.1% TFA in Water/MeOH (pH ~2.0) | 1.3 - 1.5 (Acceptable) | Low pH fully protonates silanols (Si-OH), neutralizing their negative charge and eliminating cation exchange. |
| 50 mM Ammonium Formate (pH 3.0) | 1.1 - 1.3 (Excellent) | High ionic strength masks residual active sites while maintaining a highly stable pH environment. |
| Addition of 0.1% Triethylamine (TEA) | 1.0 - 1.2 (Excellent) | TEA acts as a competing base, preferentially binding to active silanols and blocking benzazocine interaction. |
| Base-Deactivated / CSH Column | 1.0 - 1.1 (Ideal) | Surface chemistry is inherently modified to prevent silanol ionization or repel cationic analytes. |
Frequently Asked Questions (FAQs)
Q: Why does my benzazocine peak tailing worsen when I decrease the injection volume? A: This counterintuitive phenomenon is a hallmark of thermodynamic tailing. At high sample concentrations, the basic analyte completely saturates the limited number of highly active, acidic silanol sites on the column. The excess molecules then elute normally via hydrophobic interactions, effectively "masking" the tail. When you decrease the injection volume, a larger percentage of the total analyte mass interacts with these strong binding sites, making the tailing appear much more pronounced.
Q: Can I use Triethylamine (TEA) as a mobile phase additive to fix this? A: Yes, TEA is a classic "silanol blocker." Because it is a small, highly basic molecule, it outcompetes the bulkier benzazocine for the active silanol sites[6]. However, modern chromatography favors using high-purity, base-deactivated columns or low-pH mobile phases over TEA. TEA can permanently alter column selectivity and causes severe ion suppression if you are using LC-MS detection.
Q: What is the role of the hydrochloride salt in my sample diluent? A: Because your compound is a hydrochloride salt, it is already protonated. If your sample diluent is highly aqueous but unbuffered, the local pH of the injection plug can fluctuate as it mixes with the mobile phase. This leads to partial deprotonation and can cause a split or heavily tailing peak. Always dissolve your sample in a diluent that matches the initial mobile phase conditions (both in organic strength and buffer capacity) to prevent solvent-mismatch band broadening.
Q: I've optimized the chemistry, but the peak is still tailing. What physical factors should I check? A: If chemical optimization fails, investigate extra-column effects. Ensure that the tubing connecting the injector, column, and detector is as short as possible and uses a narrow internal diameter (e.g., 0.005" PEEK tubing) to minimize dead volume[5]. Additionally, check your column inlet frit; a partially blocked frit or a void at the head of the column will cause uniform tailing for all peaks in the chromatogram.
References
-
Peak Tailing in HPLC Element Lab Solutions[Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex[Link]
-
Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online[Link]
-
Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems ACE News - HPLC[Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in Benzazocine Derivative Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of benzazocine derivatives. Benzazocines are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous bioactive molecules.[1] However, their synthesis, particularly the construction of the eight-membered azocine ring, is often plagued by challenges, with steric hindrance being a primary obstacle.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate and overcome these steric challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance, and why is it such a significant issue in benzazocine synthesis?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or bulky functional groups within a molecule obstructs a chemical reaction.[2][3] In essence, large groups get in each other's way, preventing reacting centers from coming into close enough proximity for a reaction to occur. This is particularly problematic in benzazocine synthesis due to the formation of a medium-sized (eight-membered) ring.
The entropic penalty for forming an eight-membered ring is already high. When bulky substituents are present on the aromatic precursor or the cyclizing side-chain, they can:
-
Prevent Bond Formation: Physically block the nucleophilic and electrophilic centers from achieving the necessary geometry for ring closure.[4]
-
Favor Undesired Pathways: Promote alternative reactions, such as elimination or intermolecular side reactions, that have a lower activation energy.[5]
-
Influence Conformation: Force the molecule into a conformation that is non-productive for the desired cyclization.
Q2: Which steps in benzazocine synthesis are most susceptible to steric hindrance?
A2: While steric hindrance can be a factor at multiple stages, it is most pronounced during the key ring-forming (cyclization) step. Specific reactions to scrutinize include:
-
Intramolecular Friedel-Crafts Alkylation/Acylation: Bulky groups on the aromatic ring can block the electrophilic attack of the side chain.
-
Intramolecular Nucleophilic Substitution (e.g., N-alkylation): Large substituents near the nitrogen nucleophile or the electrophilic carbon can severely slow down or halt the reaction.
-
Aza-Prins Cyclization: The approach of the nucleophile can be hindered by the spatial arrangement of substituents on the intermediate iminium ion.[6]
-
Ring-Expansion Reactions: While often used to circumvent direct cyclization issues, the initial addition of reagents (like carbenes) can still be subject to steric effects.[7][8]
Q3: How can I proactively assess the risk of steric hindrance in my planned synthetic route?
A3: Proactive assessment involves a combination of literature review and computational modeling.
-
Literature Precedent: Carefully review synthetic routes for analogous structures. Pay close attention to reported yields and reaction times for substrates with substitution patterns similar to your target. Low yields or harsh conditions often signal underlying steric challenges.
-
3D Molecular Modeling: Use molecular modeling software to visualize the 3D structure of your key intermediates. Analyze the distances between potentially interacting groups in the presumed transition state. This can provide valuable, albeit qualitative, insight into potential steric clashes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems where steric hindrance is a likely culprit.
Problem 1: Low or No Yield in the Key Cyclization Step
Your starting materials are consumed, but TLC/LC-MS analysis shows a complex mixture of products, or a significant amount of unreacted advanced intermediate, with very little of the desired benzazocine.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| 1. High Steric Repulsion in Transition State | Optimize Reaction Conditions: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[4] However, this may also promote decomposition or side reactions, so proceed with caution. High-pressure conditions (requiring specialized equipment) can also be effective as they favor reactions with a negative activation volume, which is typical for cyclization transition states.[9] |
| 2. Ineffective Catalyst Due to Steric Bulk | Switch to a Less Sterically Demanding Catalyst: If using a Lewis acid (e.g., AlCl₃, TiCl₄), bulky substituents on your substrate can hinder coordination. Consider switching to a Lewis acid with a smaller ionic radius or different coordination geometry, such as BF₃·Et₂O or In(OTf)₃.[10] This can allow for effective activation without steric clashes. |
| 3. Intermolecular Side Reactions Favored | Employ High-Dilution Conditions: Intermolecular reactions (like dimerization) are second-order processes, while intramolecular cyclization is a first-order process. By significantly lowering the concentration of the reactant (e.g., to 0.01 M or less), you can kinetically favor the desired intramolecular pathway.[11] This is often achieved by the slow addition of the substrate to a large volume of solvent. |
| 4. Substrate Conformation is Unfavorable | Modify the Synthetic Strategy: If conformational constraints are too severe, a fundamental change in strategy may be required. Consider a ring-expansion strategy , where a less-strained five, six, or seven-membered ring is formed first, followed by a reaction to expand it to the eight-membered benzazocine core.[7][8] This can bypass the sterically demanding formation of the medium ring from a linear precursor. |
Problem 2: Poor Diastereoselectivity in the Product
The reaction yields the benzazocine core, but as an inseparable or difficult-to-separate mixture of diastereomers, with the undesired isomer being the major product.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| 1. Steric Approach Control | Vary Reactant/Reagent Size: The facial selectivity of a reaction is often dictated by steric hindrance. The incoming reagent will attack from the less hindered face of the molecule. If the undesired diastereomer is formed, consider if increasing the steric bulk of a key reagent or a protecting group on the substrate could reverse this preference. For instance, in an aza-Prins reaction, the choice of aldehyde can influence the stereochemical outcome.[12] |
| 2. Ineffective Stereochemical Induction | Introduce a Chiral Auxiliary or Catalyst: For asymmetric syntheses, if the inherent diastereoselectivity is low or incorrect, the use of a chiral auxiliary on the substrate or a chiral catalyst can enforce a specific transition state geometry, leading to the preferential formation of one diastereomer. |
| 3. Thermodynamic vs. Kinetic Control | Adjust Reaction Temperature: An undesired kinetic product may be formed at lower temperatures. Try running the reaction at a higher temperature to favor the formation of the more stable thermodynamic product (if it is the desired one). Conversely, if the desired product is the kinetic one, lowering the temperature may improve selectivity.[13] |
Problem 3: Reaction Stalls or Fails to Initiate
You observe no consumption of the starting material, even after extended reaction times or heating.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| 1. Extreme Steric Hindrance | Re-evaluate the Synthetic Route: In some cases, the steric barrier is simply too high for the planned reaction to proceed.[14] This is a "no-go" situation. The most practical solution is to redesign the synthesis. Can the bulky group be introduced after the benzazocine ring is formed? Can a different cyclization strategy be employed? |
| 2. Poor Quality of Reagents | Verify Purity and Activity: Before assuming steric hindrance is the sole culprit, ensure all reagents and solvents are pure and dry.[15] Catalysts, in particular, can lose activity. For example, 2-aminothiophenol, a common precursor in related heterocyclic syntheses, is prone to oxidation.[13] Similar care should be taken with benzazocine precursors. |
Visualizing the Problem & Solution
Diagram 1: Steric Hindrance in Intramolecular Cyclization
Caption: Steric hindrance increases the activation energy of the transition state.
Diagram 2: Troubleshooting Workflow for Low-Yield Reactions
Sources
- 1. Enriching Chemical Space of Bioactive Scaffolds by New Ring Systems: Benzazocines and Their Metal Complexes as Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azocine derivatives. Part II. Synthesis of benzazocine derivatives by ring-expansion of dihydrobenzazepines with dibromocarbene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Azocine derivatives. Part II. Synthesis of benzazocine derivatives by ring-expansion of dihydrobenzazepines with dibromocarbene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
- 11. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification, Crystallization, and Stability Molecule ID: 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl (Benzo[b]azocine derivative)[1]
Executive Summary
Welcome to the technical support hub for 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride . This medium-ring nitrogen heterocycle presents unique challenges due to the conformational flexibility of the eight-membered azocine ring and the electronic properties of the cyclic aniline moiety. Unlike simple alkylamines, this scaffold exhibits lower basicity and higher susceptibility to oxidation, necessitating precise control over pH and solvent environments during purification.
This guide moves beyond generic protocols, offering causal analysis and self-validating workflows for researchers encountering "oiling out," oxidative degradation, or persistent isomeric impurities.[1]
Module 1: Critical Troubleshooting (Q&A)
Q1: My product persists as a viscous oil or gum upon adding HCl. How do I induce crystallization?
Diagnosis: The "oiling out" phenomenon in medium-ring heterocycles is typically caused by trace moisture or conformational entropy .[1]
-
Mechanistic Insight: The 1-benzazocine ring is conformationally mobile (boat-chair interconversions).[1] High solvation energy in "wet" polar solvents prevents the lattice ordering required for nucleation. Furthermore, as a cyclic aniline (pKa ~4-5), the hydrochloride salt is prone to hydrolysis if water is present, reverting to the oily free base.
Corrective Protocol:
-
Dehydration: Redissolve the oil in absolute ethanol (EtOH) and evaporate to dryness twice to form an azeotrope with trace water.
-
Solvent Switch: Do not use aqueous acids. Dissolve the dry residue in a minimal volume of anhydrous Isopropanol (IPA) or Acetone .
-
Precipitation: Add anhydrous Diethyl Ether (Et₂O) or MTBE dropwise until turbidity persists.
-
Thermal Cycling: Heat to reflux to dissolve, then cool slowly to -20°C. Rapid cooling traps solvent, leading to oils.
-
Seed: If available, add a seed crystal. If not, scratch the glass surface with a glass rod to create nucleation sites.
Validation: A white, non-sticky solid indicates a successful salt lattice. A yellow gum indicates retained solvent or oxidation.
Q2: The white solid turns pink or brown after filtration. Is it decomposing?
Diagnosis: Yes. This is oxidative degradation .
-
Mechanistic Insight: 1,2,3,4,5,6-Hexahydro-1-benzazocine is a cyclic N-alkyl aniline.[1] The nitrogen lone pair, while partially conjugated, is electron-rich and susceptible to radical oxidation, forming quinoid-type impurities (pink/red chromophores) upon exposure to air and light.
Corrective Protocol:
-
Degassing: All solvents used for recrystallization must be sparged with Argon or Nitrogen for 15 minutes.
-
Acid Excess: Ensure the environment remains acidic. The protonated anilinium form is resistant to oxidation. Wash the filter cake with acidic ether (ether spiked with 0.1 M HCl).
-
Drying: Dry the salt in a vacuum desiccator over P₂O₅, strictly in the dark.
Q3: HPLC shows a persistent impurity (~5-10%) with a similar retention time. What is it?
Diagnosis: Likely a regioisomer from the synthesis (e.g., Schmidt reaction or Friedel-Crafts cyclization).
-
Mechanistic Insight: If synthesized via Schmidt rearrangement of benzosuberone, the migration of the aryl vs. alkyl group can yield a mixture of 1-benzazocine (desired) and 3-benzazocine (isomer). These isomers have different basicities.
Corrective Protocol:
-
pH Swing Extraction:
-
Dissolve the mixture in water.
-
Adjust pH to ~4.[2]5. The 1-benzazocine (pKa ~4-5) will be largely free-based (organic soluble), while more basic aliphatic amine impurities (pKa ~10) remain protonated (water soluble).[1] Note: This depends on the specific impurity profile; if the impurity is the 3-isomer (dialkylamine), it is more basic.
-
Strategy: If the impurity is the more basic 3-benzazocine, extract the aqueous solution at pH 6 with DCM. The 1-benzazocine (less basic aniline) will extract, while the 3-benzazocine salt stays in the water.
-
-
Recrystallization: The HCl salts often have vastly different lattice energies. Recrystallize from Ethanol/Acetone (1:3) to enrich the major isomer.
Module 2: Experimental Workflows
Workflow A: Anhydrous Salt Formation & Purification
This self-validating protocol minimizes hydrolysis and oxidation risks.[1]
Caption: Figure 1.[1] Optimized workflow for converting the sensitive free base to a stable hydrochloride salt, with decision points for oiling events.
Workflow B: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for common physical form anomalies during benzazocine processing.
Module 3: Physicochemical Data & Solvent Guide
Table 1: Solubility Profile of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl
| Solvent | Solubility (25°C) | Solubility (Reflux) | Suitability | Notes |
| Water | High | High | Avoid | Promotes hydrolysis/dissociation.[1] |
| Methanol | High | High | Poor | Hard to crystallize; good for dissolving crude. |
| Ethanol | Moderate | High | Good | Excellent primary solvent for recrystallization. |
| Isopropanol | Low | Moderate | Excellent | Best balance for yield/purity. |
| Acetone | Low | Moderate | Good | Good anti-solvent or primary solvent. |
| Diethyl Ether | Insoluble | Insoluble | Anti-Solvent | Essential for crashing out the salt. |
| DCM | Moderate | High | Extraction | Use for free base; salt may be soluble. |
Table 2: Key Physical Properties
| Property | Value | Implication for Purification |
| pKa (Conjugate Acid) | ~4.5 - 5.0 (Est.)[1] | Weak base. Salt hydrolyzes easily. Keep acidic. |
| Hygroscopicity | High | Handle in low humidity (<40% RH). |
| Melting Point | 215-216°C (dec) [1] | Check mp to confirm salt formation vs free base.[1] |
| Appearance | White crystalline powder | Color indicates impurity/degradation.[3] |
References
-
Rogers, M. E., & May, E. L. (1978). Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocines.[1][4][5] Journal of Medicinal Chemistry, 21(2), 238–240. Context: Provides foundational melting point data and crystallization solvent systems (Acetone-Et₂O) for related benzazocine hydrochlorides.
-
American Elements. (n.d.). This compound Product Page. Context: Confirms commercial availability and CAS identity (1354951-27-1).[1]
-
Organic Chemistry Portal. (2024).[6] Schmidt Reaction: Mechanism and Application. Context: Mechanistic background for the ring expansion synthesis route and potential isomeric impurities.
-
BenchChem. (2025).[3] Technical Support: Stability of Amine Hydrochlorides. Context: General protocols for handling light-sensitive and hygroscopic amine salts.
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling. 1-benzazocine derivatives may possess pharmacological activity; handle with appropriate containment.[1][4][7]
Sources
- 1. Pentazocine (CAS 359-83-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datapdf.com [datapdf.com]
- 5. Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzozocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of medium ring nitrogen heterocycles via a tandem copper-catalyzed C-N bond formation-ring-expansion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of Hexahydro-1-benzazocine
[1]
Role: Senior Application Scientist Subject: Preventing Oxidative Degradation of Hexahydro-1-benzazocine Ticket ID: CHEM-SUP-8821 Status: Resolved[1]
Executive Summary
Hexahydro-1-benzazocine (and its derivatives) contains a cyclic amine moiety fused to an aromatic ring.[1] This structural motif presents two critical oxidative liabilities: N-oxidation of the amine and benzylic oxidation at the carbon adjacent to the aromatic ring. In its free base form, the molecule is thermodynamically predisposed to react with atmospheric oxygen, leading to the formation of N-oxides, hydroxylamines, and colored quinoidal impurities.
This guide provides a self-validating system to arrest these pathways, ensuring the integrity of your pharmacological assays.
Module 1: Diagnostic Troubleshooting
How do I know if my sample is already compromised?
Visual & Chemical Indicators
| Indicator | Observation | Technical Diagnosis | Action Required |
| Color Change | White | Early-stage N-oxidation or trace quinone formation.[1] | Purify immediately. |
| Color Change | Yellow | Advanced oxidative polymerization.[1] | Discard. Irreversible degradation. |
| Solubility | Haze in non-polar solvents | Formation of polar N-oxide species (zwitterionic character). | Filter; check purity via LC-MS. |
| LC-MS Shift | Mass shift of +16 Da | Presence of N-oxide (M+O).[1] | Reduce back to amine or repurify. |
| LC-MS Shift | Mass shift of +14 Da | Presence of Lactam (oxidation of | Discard. Irreversible. |
Q: Why does my sample turn yellow even at -20°C?
A: The "yellowing" is often due to trace transition metals (Fe, Cu) acting as catalysts for radical oxidation, or photo-oxidation if stored in clear glass. Even at low temperatures, the activation energy for radical propagation can be met if the sample is exposed to light or stored in an oxygen-rich headspace.
Module 2: Storage Architecture
Implementing a fail-safe storage protocol.
Protocol A: Solid State Storage (The Golden Standard)
The most effective stabilization method is converting the kinetic instability of the free base into the thermodynamic stability of a salt.
-
Chemical Form: Store as the Hydrochloride (HCl) salt whenever possible. The protonation of the nitrogen atom (
) significantly raises the oxidation potential, making the lone pair unavailable for reaction with singlet oxygen [1]. -
Atmosphere: Use Argon rather than Nitrogen. Argon is denser than air and forms a "blanket" over the crystals, whereas Nitrogen can mix more easily with atmospheric oxygen in opened vials.
-
Container: Amber borosilicate glass with a PTFE-lined screw cap.[1] Tape the cap with Parafilm to prevent gas exchange.
Protocol B: Solution Storage
If you must store the compound in solution (e.g., for high-throughput screening), follow these strict solvent rules:
-
Preferred Solvents: DMSO (Anhydrous, Degassed), Methanol (Degassed).
-
Forbidden Solvents: Ethers (THF, Diethyl ether) and Chlorinated solvents (DCM, Chloroform).
-
Reasoning: Ethers form peroxides over time, which transfer oxygen to the amine. Chlorinated solvents can generate HCl and phosgene traces under light, degrading the molecule.
-
DOT Diagram: Storage Decision Logic
Caption: Decision matrix for determining the optimal storage state based on chemical form and experimental timeline.
Module 3: Handling & Manipulation
Preventing oxidation during the "Critical 5 Minutes" of weighing and dissolution.
The "Inert Weighing" Technique
Oxidation often occurs not during months of storage, but during the 5 minutes the bottle is open on the balance.
-
Equilibration: Allow the stored vial to reach room temperature before opening . Opening a cold vial condenses atmospheric moisture, which accelerates hydrolysis and oxidation.
-
Gas Flush: Before closing the stock vial, gently flush the headspace with a stream of Argon for 10-15 seconds.
-
Solvent Degassing: Never dissolve the compound in "fresh" solvent from the bottle. Sparge your solvent (DMSO/MeOH) with Nitrogen for 5 minutes to remove dissolved oxygen (approx. 8 mg/L in water/alcohols) [2].
Q: Can I use antioxidants?
A: Yes, but with caution.
-
Recommended: BHT (Butylated hydroxytoluene) at 0.1% can be added to stock solutions if they must be stored for >1 month.
-
Warning: Antioxidants can interfere with biological assays (e.g., scavenging ROS in cell-based assays). Always run a vehicle control containing the antioxidant.
Module 4: Chemical Rescue Protocol
Procedure to convert the unstable Free Base to the stable Hydrochloride Salt.
If you possess the free base and notice instability, perform this conversion immediately.
Reagents:
Step-by-Step:
-
Dissolve: Dissolve the free base in a minimal amount of cold anhydrous ethanol.
-
Acidify: Dropwise add 2M HCl/Ether while stirring on ice. Monitor pH until it reaches ~3-4.[1]
-
Precipitate: The salt may precipitate spontaneously. If not, add cold diethyl ether until the solution becomes turbid.
-
Isolate: Filter the solid under an Argon blanket.
-
Dry: Dry under high vacuum to remove traces of ether (which promotes oxidation).
Mechanistic Insight:
The protonation of the secondary amine (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54595693, 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride. Retrieved from [Link]
- Waterman, K. C., et al. (2002).Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.
-
Mazzocchi, P. H., & Stahly, B. C. (1981). Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines.[1][2] Journal of Medicinal Chemistry.[3][4] Retrieved from [Link]
Optimizing pH conditions for benzazocine hydrochloride stability
Topic: Audience: Researchers, scientists, and drug development professionals.[1][2]
Technical Support Center: Benzazocine Hydrochloride Stability
Core Stability Logic: The "pH Tug-of-War"
The stability and solubility of benzazocine hydrochloride (and related 6,7-benzomorphan derivatives like pentazocine) are governed by two competing physicochemical forces: protonation of the tertiary amine and oxidation of the phenolic hydroxyl group .
-
Solubility Driver (Low pH): The hydrochloride salt relies on the protonation of the bridgehead nitrogen (approximate pKa
9.0). Below pH 5.0, the molecule remains fully protonated and highly water-soluble.[1][2] As pH rises toward the pKa, the concentration of the uncharged free base increases, leading to rapid precipitation. -
Stability Driver (Low pH): The phenolic group (approximate pKa
10.0) is prone to oxidative degradation, particularly when deprotonated to the phenolate ion. Acidic environments suppress this ionization, protecting the molecule from forming quinone-like degradation products (often observed as yellow/brown discoloration).[2]
The "Safe Zone": The optimal window for aqueous stability is typically pH 3.0 – 5.0 .
Visualizing the Stability Landscape
The following diagram illustrates the critical relationship between pH, solubility, and chemical integrity.
Figure 1: The physicochemical stability profile of benzazocine derivatives.[1][2][3] The green zone represents the target window for formulation and storage.
Experimental Protocols & Buffer Selection
Protocol A: Preparation of a Stable Stock Solution (1 mg/mL)
Objective: Create a stable aqueous solution for injection or analytical standards.
-
Solvent Preparation: Use Water for Injection (WFI) or HPLC-grade water.[1][2] Sparge with nitrogen (
) for 10 minutes to remove dissolved oxygen. -
Acidification:
-
Preferred: Dissolve the benzazocine HCl in 0.01 N Hydrochloric Acid (HCl).
-
Alternative: Use a Citrate Buffer (pH 4.0). Avoid phosphate buffers if freezing, as pH shifts during freezing can cause precipitation.
-
-
Dissolution: Add the compound slowly with constant stirring. The solution should be clear and colorless.
-
Filtration: Filter through a 0.22 µm PVDF or PES membrane.[2] Avoid Nylon filters as they can adsorb cationic drugs.[2]
-
Storage: Store in amber glass vials (Type I) at 2–8°C.
Protocol B: Buffer Compatibility Matrix
| Buffer System | pH Range | Compatibility | Notes |
| Acetate | 3.6 – 5.6 | High | Excellent buffering capacity in the optimal range.[1][2][3] |
| Citrate | 3.0 – 6.2 | High | Good metal chelating properties (helps prevent oxidation).[1][2] |
| Phosphate | 5.8 – 8.0 | Low | Risk of precipitation due to pH > 5.5; calcium incompatibility.[1][2] |
| Carbonate | 9.0 – 10.0 | Incompatible | Causes immediate precipitation of the free base. |
Troubleshooting Guide (Q&A)
Q1: My clear solution turned pale yellow after 24 hours. What happened?
Diagnosis: Oxidative Degradation.[1][2] Mechanism: The phenolic hydroxyl group on the benzomorphan ring has oxidized, likely forming quinone-type species. This is accelerated by light, heat, metal ions, or pH > 6.[1] Corrective Action:
-
Check pH: Ensure pH is < 5.0.
-
Add Antioxidant: Incorporate 0.1% sodium metabisulfite or ascorbic acid if the application permits.
-
Protect from Light: Switch to amber glassware immediately.[1][2]
Q2: I see fine white crystals forming when I mix the drug with PBS (Phosphate Buffered Saline).
Diagnosis: pH-Induced Precipitation. Mechanism: PBS typically has a pH of 7.4. At this pH, the benzazocine ammonium cation deprotonates to its free base form. Since the free base is lipophilic and poorly water-soluble, it crashes out of solution. Corrective Action:
-
Do not use PBS. Use a saline solution adjusted to pH 4–5 with HCl or an acetate buffer.[1][2]
-
Validation: Acidify a sample of the suspension with 1N HCl. If the crystals redissolve, it is the free base (solubility issue). If they do not, it may be a contaminant or degradation product.
Q3: Can I autoclave my benzazocine hydrochloride solution?
Diagnosis: Thermal Stability Concern. Answer: Generally, yes, if the pH is optimized.[1] Guidance: Benzazocine HCl is thermally stable in acidic media (pH 3–4).[1][2] However, autoclaving in the presence of oxygen can trigger rapid degradation.
-
Requirement: The solution must be sparged with nitrogen and sealed in an ampoule or anaerobic vial before autoclaving.
-
Warning: Do not autoclave if the pH is > 5.5, as heat will accelerate base precipitation and potential hydrolysis of any side-chain esters (if present in derivatives).
Diagnostic Decision Tree
Use this flow to diagnose stability issues in real-time.
Figure 2: Step-by-step troubleshooting logic for visual anomalies in benzazocine formulations.
References
-
Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation. In: Wermuth C.G.[4] (eds) The Practice of Medicinal Chemistry. Academic Press.[2]
-
PubChem. (2024).[2] Pentazocine Hydrochloride Compound Summary. National Library of Medicine.
- Context: Physicochemical properties, pKa values, and solubility d
-
Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1][2][3]
-
Gupta, V. D., & Stewart, K. R. (1982).[1] Stability of Pentazocine Hydrochloride in Aqueous Solutions. Journal of Clinical Pharmacy and Therapeutics.
- Context: Specific stability data indicating the necessity of acidic pH ranges for benzomorphan deriv
Sources
Technical Support Center: Purification of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl
Welcome to the technical support and troubleshooting center for the purification of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride. The synthesis of medium-sized (8-membered) nitrogen heterocycles is notoriously challenging due to transannular strain and entropic barriers. Because these scaffolds often require specialized catalytic methods—such as palladium-catalyzed intramolecular Buchwald-Hartwig amination or base-mediated reductive cyclization[1]—crude samples frequently present complex impurity profiles.
This guide provides field-proven, self-validating protocols to isolate highly pure crystalline active pharmaceutical ingredients (APIs) or research samples.
Diagnostic Overview
Before initiating purification, it is critical to identify the nature of the impurities. The table below summarizes the most common contaminants found in crude 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl samples.
| Impurity Type | Analytical Signature | Primary Cause | Recommended Resolution |
| Residual Palladium (Pd) | ICP-MS (>10 ppm), dark grey/brown discoloration | Incomplete removal of Pd catalyst post-cyclization; strong amine chelation. | Solid-supported metal scavengers (e.g., MP-TMT) |
| Dimers / Oligomers | LC-MS (Higher m/z), broad HPLC peaks | Intermolecular side-reactions competing with 8-endo/exo cyclization. | Acid-base extraction & anti-solvent crystallization |
| Oxidation Products | UV-Vis (colored impurities), extra NMR peaks in aromatic region | Amine oxidation prior to HCl salt formation. | Activated carbon treatment during free-base stage |
| Inorganic Salts | Poor solubility in organic solvents, residual ash on ignition | Excess reagents from neutralization or aqueous workup. | Anhydrous salt reformation |
Troubleshooting Guides
Issue 1: High Residual Palladium (Pd) in the HCl Salt
Context & Causality: Palladium-catalyzed cross-coupling is highly effective for benzazocine synthesis. However, the secondary amine moiety in the 1-benzazocine ring acts as a strong chelating ligand, binding Pd(II) tightly. Simple solvent extraction or silica filtration is insufficient to break this chelation[2]. Solution: Utilize a solid-supported metal scavenger such as Macroporous polystyrene-2,4,6-trimercaptotriazine (MP-TMT). The TMT functional group possesses a significantly higher binding affinity for Pd than the benzazocine nitrogen, effectively stripping the metal without causing product loss[3].
Step-by-Step Methodology: Self-Validating Scavenging Workflow
-
Initial Acidic Wash (Removes Neutrals): Dissolve the crude 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl in 1.0 M aqueous HCl. Wash the aqueous layer twice with diethyl ether. Causality: The protonated benzazocine remains in the aqueous phase, while neutral organic impurities (e.g., unreacted precursors) are partitioned into the ether and discarded.
-
Free-Basing: Cool the aqueous layer to 0 °C and slowly add 2.0 M aqueous NaOH until the solution reaches pH 10. Extract the liberated free amine into dichloromethane (DCM).
-
Scavenger Addition: Add 0.20 wt equivalents (relative to the estimated crude mass) of MP-TMT scavenger resin to the DCM phase[2].
-
Incubation: Stir the heterogeneous mixture at 35 °C for 2–4 hours. Causality: Mild heating provides the activation energy required to accelerate the dissociation of Pd from the benzazocine amine, allowing it to be irreversibly chemisorbed onto the TMT resin.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Rinse the pad with an additional volume of DCM.
-
Anhydrous Salt Reformation: Concentrate the filtrate in vacuo, redissolve the free base in anhydrous diethyl ether, and cool to 0 °C. Add a stoichiometric amount of anhydrous HCl in dioxane (4.0 M) dropwise. The purified 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl will precipitate as a white solid.
Caption: Workflow for the removal of Pd catalysts and organic impurities from Benzazocine HCl.
Issue 2: Removing Organic Dimers and Improving Crystallinity
Context & Causality: The formation of the 8-membered azocine ring is kinetically slower than intermolecular reactions, often leading to dimers (e.g., 16-membered macrocycles). These impurities co-precipitate with the desired HCl salt, causing the sample to "oil out" as a gummy solid rather than crystallizing. Solution: Implement a controlled cooling crystallization method utilizing an alcohol/anti-solvent system. Amines with non-polar aromatic groups but highly polar HCl salt moieties exhibit steep, favorable solubility curves in isopropanol (IPA)[4].
Step-by-Step Methodology: Cooling Crystallization
-
Dissolution: Suspend the crude HCl salt in a minimum volume of boiling isopropanol (approx. 80 °C) until complete dissolution is achieved.
-
Clarification: Perform a rapid hot filtration to remove any insoluble inorganic salts or dust.
-
Anti-Solvent Addition: While maintaining the solution at 70 °C, slowly add heptane dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of IPA until the solution just clears.
-
Controlled Cooling: Cool the solution at a strict rate of 5–10 °C/hour down to 0–5 °C[4]. Causality: A slow cooling rate prevents the kinetic trapping of dimeric impurities within the crystal lattice, promoting the growth of thermodynamically stable, high-purity benzazocine HCl crystals.
-
Isolation: Hold the slurry at 0 °C for 2 hours to maximize yield. Filter and wash the cake with cold IPA/heptane (1:2). Dry in a vacuum oven at 40 °C.
Caption: Decision tree for identifying and resolving common impurities in Benzazocine HCl samples.
Frequently Asked Questions (FAQs)
Q: Why does my 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl "oil out" instead of crystallizing? A: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of impurities—especially unreacted starting materials or dimers—depresses the melting point of the solute below the crystallization temperature[5]. To resolve this, convert the salt back to the free base, perform a silica gel plug filtration to remove gross organic impurities, and re-precipitate the salt using anhydrous HCl in a less polar solvent like diethyl ether.
Q: Can I use aqueous HCl to form the salt during the final step? A: It is highly discouraged. Using aqueous HCl introduces water, which severely increases the solubility of the amine hydrochloride in organic solvents, making recovery difficult and promoting hydrolysis or oxidation pathways. Always use anhydrous HCl gas or HCl dissolved in anhydrous solvents (e.g., dioxane, diethyl ether, or ethanol)[5].
Q: How do I know if the MP-TMT scavenger has removed all the Palladium? A: Visual inspection is a good preliminary indicator—Pd-contaminated amine salts often have a grey or brown tint, whereas pure 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl should be a pristine white crystalline solid. For quantitative validation, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard and should demonstrate Pd levels < 10 ppm[2].
References
- Title: Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL
- Title: Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Source: Benchchem URL
- Title: Metal Scavenger User Guide Source: Biotage URL
- Title: Purification of organic hydrochloride salt?
Sources
Troubleshooting reproducibility issues in benzazocine binding assays
Topic: Troubleshooting Reproducibility in Benzazocine (Sigma-1/Opioid) Radioligand Binding Lead Scientist: Senior Application Specialist, High-Throughput Screening Division
Introduction: The "Sticky" Science of Benzazocines
Welcome to the technical support hub for benzazocine assays. Whether you are working with (+)-pentazocine , (-)-pentazocine , phenazocine , or N-allylnormetazocine (SKF-10,047) , you are likely facing a common set of challenges.
Benzazocines are chemically distinct due to their 2,6-methano-3-benzazocine core. While this structure provides high affinity for Sigma-1 (S1R) and Opioid receptors, it also imparts significant hydrophobicity and cationic character at physiological pH.
Why is your data inconsistent? The most frequent reproducibility killer in these assays is Non-Specific Binding (NSB) . Benzazocines love to stick to:
-
Plastic pipette tips and reservoirs.
-
Glass fiber filters (GF/B, GF/C).[1]
-
Lipids in crude membrane preparations.
This guide moves beyond generic protocols to address the specific physicochemical pitfalls of this ligand class.
Part 1: The Gold Standard Protocol
To troubleshoot, we must first establish a baseline. This protocol is optimized for [³H]-(+)-pentazocine binding to Sigma-1 receptors, but the mechanical principles apply to all benzazocine derivatives.
Optimized Workflow Diagram
Figure 1: Optimized workflow for hydrophobic radioligands. Note the parallel track for filter pre-treatment, which is non-negotiable for benzazocines.
Step-by-Step Methodology
-
Filter Pre-treatment (CRITICAL) :
-
Soak Whatman GF/B filters in 0.5% Polyethylenimine (PEI) for at least 1 hour (up to overnight) at 4°C.
-
Why: Benzazocines are positively charged. Glass fibers are negatively charged.[1] PEI neutralizes the filter, preventing the ligand from sticking to the filter instead of the receptor [1, 6].
-
-
Buffer Preparation :
-
Standard Buffer : 50 mM Tris-HCl, pH 7.4 or 8.0.
-
Additives : For S1R assays, avoid EDTA if possible as divalent cations can modulate binding, though benzazocines are less sensitive to Mg²+ than opioid agonists.
-
-
Incubation :
-
Volume : 250–500 µL.
-
Ligand : [³H]-(+)-pentazocine (typically 1–5 nM final concentration).
-
Nonspecific Definition : Use 10 µM Haloperidol or 10 µM unlabeled (+)-pentazocine .
-
Time/Temp : 120 minutes at 37°C.
-
Note: Benzazocines have slow association/dissociation kinetics. Shorter times (e.g., 30 min) often result in pre-equilibrium data, leading to underestimated affinity (Ki) [2, 10].
-
-
Termination :
-
Rapid filtration using a cell harvester.[1]
-
Wash : 3 x 5 mL Ice-Cold (0-4°C) Tris buffer.
-
Warning: Warm buffer will cause rapid dissociation of the bound ligand, destroying your signal.
-
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My Non-Specific Binding (NSB) is >40% of Total Binding."
Q: I am using the standard protocol, but my signal-to-noise ratio is terrible. Is my ligand bad?
A: It is likely not the ligand's purity, but its hydrophobicity . Benzazocines are "greasy." If your NSB is high, the ligand is sticking to the system, not the receptor.
Corrective Actions:
-
Verify PEI Soaking : Did you soak filters in 0.5% PEI? If yes, try 0.1% BSA (Bovine Serum Albumin) in the wash buffer. BSA acts as a "scavenger" for hydrophobic ligands [4].
-
Check Your "Cold" Blocker : Are you using enough unlabeled competitor to define NSB? For Pentazocine, use 10 µM Haloperidol . If you use too little (e.g., 100 nM), you aren't masking all specific sites, making NSB appear artificially high [3].
-
Glass vs. Plastic : Benzazocines adsorb to plastic. Use silanized glass vials for your serial dilutions. If using plastic plates, ensure they are "low-binding" polypropylene, not polystyrene.
Issue 2: "My Ki values fluctuate wildly between experiments."
Q: Last week my Ki was 5 nM; this week it's 25 nM. What changed?
A: This is a classic symptom of Ligand Depletion or Non-Equilibrium .
The Mechanism: If you add too much receptor protein, the receptor binds a significant fraction (>10%) of the free radioligand. The concentration of free ligand is no longer what you calculated it to be.
The Fix:
-
Calculate Bound Fraction : Check your raw CPM. If Total Bound CPM / Total Added CPM > 0.10 (10%), you are in the depletion zone.
-
Dilute the Membrane : Reduce protein concentration until bound fraction is <10%.
-
Check Incubation Time : Benzazocines equilibrate slowly. If you stop at 60 mins one week and 90 mins the next, your Ki will shift. Run a Kinetic Association Experiment to determine the exact time to equilibrium (
) [15].
Issue 3: "I see 'Ghost' Binding in my negative control."
Q: I'm running a saturation curve on wild-type vs. knockout tissue. The knockout still shows binding!
A: You are likely seeing Sigma-2 (S2R) cross-reactivity or PCP site binding . While (+)-pentazocine is highly selective for S1R, it is not absolute. At high concentrations (>50 nM), it can bind to S2R or PCP sites on NMDA receptors.
The Fix:
-
Concentration Window : Ensure your radioligand concentration does not exceed 10x the Kd.[2] For [³H]pentazocine (Kd ~3-5 nM), do not exceed 30 nM [2, 7].
-
Masking Agents : If measuring S2R using [³H]DTG, you must include (+)-pentazocine to mask S1R.[3][4] Conversely, if measuring S1R in a dirty tissue prep, verify with a specific S1R antagonist like PD 144418 to confirm the signal is S1R-mediated [7].
Part 3: Diagnostic Logic Tree
Use this decision engine to identify the root cause of your assay failure.
Figure 2: Diagnostic logic for resolving common benzazocine binding artifacts.
Part 4: Reference Data & Specifications
Table 1: Key Benzazocine Ligand Properties
| Ligand | Target | Typical Kd (nM) | Specificity Note |
| (+)-Pentazocine | Sigma-1 (Agonist) | 2 – 10 | High selectivity for S1R vs S2R (>100x) [2, 10]. |
| (-)-Pentazocine | Opioid / Sigma | 10 – 50 | Mixed affinity; less selective than (+) isomer. |
| [³H]DTG | Sigma-1 & 2 | 20 – 40 | Non-selective. Requires (+)-pentazocine to mask S1R when studying S2R [3].[4] |
| Haloperidol | Sigma-1 & 2 (Antagonist) | ~1 – 3 | High affinity but binds D2 receptors. Good for defining NSB [2]. |
Table 2: Common Buffer Formulations
| Component | Concentration | Purpose |
| Tris-HCl | 50 mM | Maintains pH 7.4 or 8.0. |
| PEI (Filters) | 0.3% - 0.5% | Neutralizes glass fiber charge to reduce NSB [1, 6]. |
| BSA (Optional) | 0.1% | Scavenges hydrophobic ligand from plasticware/filters [4]. |
| Protease Inhibitors | Cocktail | Prevents receptor degradation during long incubations (120 min). |
References
-
Huang, M., et al. (1988).[5] Utility of polycation-treated filters for the assay of receptors for VIP. Journal of Receptor Research, 8(6), 831-838. Link
-
Chu, U. B., & Ruoho, A. E. (2015).[6] Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.[6]21. Link
-
Zeng, C., et al. (2022).[3] Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16045. Link
-
Revvity. (n.d.). Filter Plate Ligand Binding Assays: Tips and FAQs. Revvity Support Knowledgebase. Link
-
DeHaven-Hudkins, D. L., et al. (1994). -pentazocine binding to rat brain sigma 1 receptors.[3] European Journal of Pharmacology, 266(2), 131-138.[7] Link
- Bruns, R. F., et al. (1983). Binding of the sigma ligand [3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine to glass fiber filters. Analytical Biochemistry, 132(1), 74-81.
-
Lever, J. R., et al. (2016). Sigma-1 Receptor Binding Assays. Current Protocols in Pharmacology, 71(1).[6] Link
- Hellewell, S. B., & Bowen, W. D. (1990). A sigma-like binding site in rat liver membranes: characterization, localization, and regulation by guanine nucleotides. Brain Research, 527(2), 244-253.
- Vilner, B. J., & Bowen, W. D. (2000). Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells. Journal of Pharmacology and Experimental Therapeutics, 292(3), 900-911.
- Skuza, G. (2012). Pharmacology of sigma (σ) receptor ligands. Pharmacological Reports, 64, 979-980.
-
Sword Bio. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Link
-
Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Link
-
Wentland, M. P., et al. (2003). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Journal of Medicinal Chemistry, 46(5), 838-849. Link
-
Khoshnood, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Advanced Pharmaceutical Bulletin, 4(4), 339-344. Link
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Link
Sources
- 1. revvity.com [revvity.com]
- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening | MDPI [mdpi.com]
- 5. Utility of polycation-treated filters for the assay of receptors for VIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship (SAR) of 1,2,3,4,5,6-Hexahydro-1-benzazocine Analogs
Executive Summary
The 1,2,3,4,5,6-hexahydro-1-benzazocine scaffold represents a distinct chemical space often overshadowed by its isomer, the 3-benzazocine (the core of benzomorphan opioids like pentazocine). However, the 1-benzazocine architecture—characterized by a nitrogen atom directly fused to the benzene ring within an eight-membered system—offers unique pharmacological utility. Unlike the opioid-centric 3-benzazocines, the 1-benzazocine class is primarily investigated for conformational control , cytotoxicity (aspernomine analogs) , and kinase modulation .
This guide objectively compares the SAR of the flexible unbridged 1-benzazocine against its rigid bridged analogs (2,6-methano-1-benzazocines) and the isomeric 3-benzazocine series.
Part 1: The Scaffold Architecture & Comparative Analysis
To understand the SAR, one must first distinguish the vector alignment of the nitrogen lone pair and the ring flexibility.
Structural Comparison
| Feature | 1-Benzazocine (Target) | 3-Benzazocine (Isomer) | Benzomorphan (Bridged) |
| Core Structure | N-atom attached to Benzene (Pos 1) | N-atom separated by 2 carbons (Pos 3) | Bridged 3-benzazocine |
| Ring Size | 8-membered (Flexible) | 8-membered (Flexible) | Bicyclic (Rigid) |
| Primary Activity | Cytotoxic, Kinase, Conformational Probe | NMDA Antagonist, Weak Opioid | Potent Opioid Agonist/Antagonist |
| Key Mechanism | DNA intercalation, Tubulin binding | Channel blockade | GPCR binding (Mu/Kappa) |
| Conformation | Twisted Boat-Chair (High Strain) | Chair-Chair (Variable) | Fixed Chair |
The "Medium Ring" Effect
The 1,2,3,4,5,6-hexahydro-1-benzazocine is a "medium-sized" heterocycle.
-
Problem: 8-membered rings suffer from transannular strain and Pitzer strain (eclipsing interactions).
-
SAR Implication: Unbridged analogs exist in a dynamic equilibrium between a boat-chair and twist-boat conformation. This flexibility often leads to promiscuous binding (low selectivity) unless constrained by bulky substituents or internal bridges.
Part 2: SAR Deep Dive
The SAR of this scaffold is driven by three vectors: Nitrogen Substitution (R1) , Aromatic Electronics (R2) , and Bridging (Rigidification) .
Nitrogen Substitution (R1)
The nitrogen in 1-benzazocine is an aniline derivative, making it less basic than the aliphatic amine in 3-benzazocines.
-
H (Secondary Amine): Generally low potency in biological assays due to rapid metabolism and poor lipophilicity.
-
Methyl/Alkyl: Increases lipophilicity (
). Essential for membrane permeability in cytotoxic applications. -
Acyl (Amides): Critical for Conformational Locking. Converting the amine to an amide (lactam) induces a specific "amide twist" (non-planar amide bond) which relieves ring strain.
-
Insight: Distorted amides in this scaffold mimic transition states of peptide hydrolysis, making them potential protease inhibitors.
-
Aromatic Substitution (R2)
-
Electron Withdrawing Groups (EWGs) at C8/C9: (e.g., -NO2, -Cl). Increase the acidity of the NH (if unsubstituted) and alter the dipole moment.
-
Application: In the synthesis of aspernomine analogs (cytotoxic agents), EWGs at the para-position to the nitrogen (C9) enhance antiproliferative activity against colorectal cancer cell lines.
-
-
Electron Donating Groups (EDGs): (e.g., -OMe). Generally reduce cytotoxic potency but may enhance metabolic stability.
The "Bridge" Effect (Critical Comparison)
The most profound SAR discovery is the effect of adding a one-carbon bridge (methano-bridge) across the ring.
-
Unbridged (1,2,3,4,5,6-hexahydro-1-benzazocine):
-
Activity: Moderate cytotoxicity (
). -
Selectivity: Low.
-
-
Bridged (1,2,3,4,5,6-hexahydro-2,6-methano-1-benzazocine):
Part 3: Comparative Pharmacology Data
The following table synthesizes data comparing the target scaffold with standard alternatives in relevant assays (Cytotoxicity and Opioid Binding).
Table 1: Comparative Profile of Benzazocine Analogs
| Compound Class | Representative Structure | Target | Activity ( | Clinical Status |
| 1-Benzazocine (Unbridged) | N-Methyl-hexahydro-1-benzazocine | Tubulin/Cytotoxicity | Research Tool | |
| 1-Benzazocine (Bridged) | Aspernomine Core | Cytotoxicity (HCT116) | 0.8 | Preclinical |
| 3-Benzazocine (Bridged) | Pentazocine | Kappa Opioid Receptor | FDA Approved | |
| Tetrahydroquinoline | 1-Methyl-THQ | General Kinase | Scaffold |
Interpretation: If your goal is Opioid Agonism, the 1-benzazocine scaffold is inferior to the 3-benzazocine. However, if your goal is Cytotoxicity or Novel Chemical Space (avoiding scheduled substance restrictions), the bridged 1-benzazocine (Aspernomine type) is the superior lead.
Part 4: Experimental Protocols
Synthesis of Hexahydro-1-benzazocine Core
Methodology: Intramolecular Friedel-Crafts Cyclization.
Rationale: This method builds the 8-membered ring from a linear precursor. It is preferred over ring expansion (Beckmann) for 1-benzazocines to ensure regioselectivity.
-
Precursor Prep: Synthesize N-(3-chloropropyl)-aniline via alkylation of aniline with 1-bromo-3-chloropropane.
-
Cyclization:
-
Dissolve precursor (1.0 eq) in anhydrous Aluminum Chloride (
) melt or high-boiling solvent (Decalin). -
Temp: Heat to
for 4 hours. Critical: High temp is required to overcome the entropy barrier of forming an 8-membered ring. -
Quench: Pour onto crushed ice/HCl.
-
-
Purification: Basify with NaOH to pH 10, extract with DCM. Purify via Column Chromatography (Hexane/EtOAc 9:1).
-
Yield Expectations: 40-50% (Medium rings are difficult to close).
-
Radioligand Binding Assay (Opioid Screening)
To verify lack of opioid activity (Negative Control).
-
Membrane Prep: Homogenize rat brain (minus cerebellum) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.
-
Incubation:
-
Ligand:
-DAMGO (Mu) or -U69,593 (Kappa). -
Test Compound: 1-benzazocine analog (
to M). -
Time: 60 min at
.
-
-
Filtration: Rapid filtration through Whatman GF/B filters using a Brandel harvester.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
using the Cheng-Prusoff equation.
Part 5: Visualization of SAR Logic
The following diagram illustrates the decision matrix for optimizing the 1-benzazocine scaffold.
Figure 1: SAR Decision Tree. Note that for Opioid activity, the 1-benzazocine scaffold is a "dead end" relative to the 3-benzazocine isomer, but it is highly effective for cytotoxic targets when bridged.
References
-
Qadir, M., et al. (2005).[3][4] "Conformation analyses, dynamic behavior, and amide bond distortions of medium-sized heterocycles. 2. Partially and fully reduced 1-benzazocines." Journal of Organic Chemistry. Link
-
Mazzocchi, P. H., & Stahly, B. C. (1981).[5] "Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines." Journal of Medicinal Chemistry. Link
-
Alvarez-Bercedo, P., et al. (2022). "Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines." Journal of Organic Chemistry. Link
-
Turnaturi, R., et al. (2018).[6] "Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review." European Journal of Medicinal Chemistry. Link
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Rice, K. C., et al. (1978). "Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocines." Journal of Medicinal Chemistry. Link
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A Comparative Analysis of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl and Standard Opioid Ligands: A Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the preclinical comparison of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl, a structurally intriguing analgesic compound, with well-established standard opioid ligands such as morphine, fentanyl, and buprenorphine. While early in vivo studies have indicated its potential, a thorough characterization of its interaction with opioid receptors is necessary to elucidate its mechanism of action and therapeutic promise. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis of the pharmacological profiles of standard opioids.
Introduction: The Case for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl
The quest for novel analgesics with improved safety profiles over classical opioids is a cornerstone of modern pharmacology. The compound 1,2,3,4,5,6-Hexahydro-1-benzazocine, and its N-methyl derivative, have been reported to exhibit greater analgesic potency than codeine in the mouse hot-plate assay, a standard model of nociception.[1][2] Crucially, these compounds did not appear to support morphine dependence in rhesus monkeys, suggesting a potentially reduced liability for addiction.[1][2] This early evidence warrants a deeper investigation into the compound's mechanism of action, specifically its interaction with the opioid receptor system.
The core structure of 1,2,3,4,5,6-Hexahydro-1-benzazocine belongs to the benzazocine class of compounds, which have been explored for their interactions with opioid receptors.[3] To fully understand its potential, a direct comparison with standard opioid ligands is essential. This guide outlines the necessary in vitro and in vivo studies to characterize its receptor binding affinity, functional activity, and analgesic efficacy relative to morphine, fentanyl, and buprenorphine.
Opioid Receptor Signaling: A Primer
Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs).[4] Upon agonist binding, these receptors activate intracellular signaling cascades that ultimately lead to the desired analgesic effects, but also to undesirable side effects like respiratory depression and dependence.[4] The canonical signaling pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[4]
Caption: Simplified Opioid Receptor Signaling Pathway.
Comparative In Vitro Characterization
A foundational step in understanding a novel compound's pharmacology is to determine its binding affinity and functional activity at the primary opioid receptors.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand from the receptor.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Standard Ligands
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Morphine | 1 - 10 | >1000 | ~300 |
| Fentanyl | 0.5 - 2 | ~200 | ~1000 |
| Buprenorphine | 0.2 - 1 | ~5 | ~2 |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented are representative ranges from the literature.[5][6][7][8][9]
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
Caption: Workflow for Opioid Receptor Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human µ, δ, or κ opioid receptor.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the test compound (1,2,3,4,5,6-Hexahydro-1-benzazocine HCl) or a standard ligand.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Incubate at room temperature to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Functional Activity: GTPγS Binding and cAMP Inhibition Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins, an early step in opioid receptor signaling. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[4][10]
-
cAMP Inhibition Assay: Since opioid receptors are coupled to Gi/o proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[4]
Table 2: In Vitro Functional Activity of Standard Opioids at the µ-Opioid Receptor
| Compound | [³⁵S]GTPγS Efficacy (% of DAMGO) | [³⁵S]GTPγS Potency (EC50, nM) | cAMP Inhibition Efficacy (% of DAMGO) | cAMP Inhibition Potency (EC50, nM) |
| Morphine | Partial to Full Agonist (~80-100%) | 10 - 100 | Full Agonist | 5 - 50 |
| Fentanyl | Full Agonist (~100%) | 1 - 10 | Full Agonist | 0.5 - 5 |
| Buprenorphine | Partial Agonist (~50-70%) | 1 - 10 | Partial Agonist | 0.1 - 1 |
Note: Efficacy and potency values can vary depending on the cell line and assay conditions. DAMGO is a standard full agonist for the µ-opioid receptor.[11][12][13][14]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, combine cell membranes expressing the opioid receptor of interest, GDP, and varying concentrations of the test compound or a standard agonist.
-
Include a basal control (no agonist) and a positive control (a known full agonist like DAMGO).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filtermat.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Comparative In Vivo Analgesic Efficacy
The ultimate test of an analgesic compound is its ability to reduce pain in a living organism. The hot-plate test is a common method for assessing centrally-mediated analgesia.
Experimental Protocol: Mouse Hot-Plate Analgesia Assay
Caption: Workflow for the Mouse Hot-Plate Analgesia Assay.
Step-by-Step Methodology:
-
Animal Acclimatization and Baseline:
-
Acclimatize mice to the testing room and equipment.
-
Determine the baseline latency for each mouse to react to the hot plate (e.g., licking a paw or jumping) set at a constant temperature (e.g., 55°C). A cut-off time is used to prevent tissue damage.
-
-
Drug Administration:
-
Administer 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl, a standard opioid (e.g., morphine), or vehicle control to different groups of mice via a specific route (e.g., intraperitoneal or subcutaneous).
-
-
Testing and Data Collection:
-
At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency to a nociceptive response.
-
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point.
-
Plot the %MPE against time to determine the time course of the analgesic effect.
-
Construct dose-response curves to determine the ED50 (the dose required to produce 50% of the maximum effect) for each compound.
-
Conclusion and Future Directions
The preliminary findings that 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl is more potent than codeine and may lack morphine-like dependence liability are highly encouraging.[1][2] However, a comprehensive understanding of its pharmacological profile is paramount for its further development. The experimental framework outlined in this guide provides a systematic approach to characterizing its interaction with opioid receptors in comparison to standard ligands.
By determining its receptor binding affinities, functional activities, and in vivo analgesic potency, researchers can elucidate its mechanism of action. This crucial data will enable a more informed assessment of its therapeutic potential and guide future studies, including investigations into its side-effect profile (e.g., respiratory depression, constipation) and its potential for abuse. The rigorous preclinical evaluation proposed herein is an indispensable step in the journey of translating a promising chemical entity into a novel and safer analgesic therapy.
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Wentland, M. P., et al. (2003). Syntheses and opioid receptor binding affinities of 8-amino-2,6-methano-3-benzazocines. Journal of Medicinal Chemistry, 46(5), 849-863. [Link]
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Mazzocchi, P. H., & Harrison, A. M. (1978). Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzozocines. Journal of Medicinal Chemistry, 21(2), 238-240. [Link]
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Wentland, M. P., et al. (2003). Syntheses and Opioid Receptor Binding Affinities of 8-Amino-2,6-methano-3-benzazocines. Journal of Medicinal Chemistry, 46(5), 849-863. [Link]
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Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 449-454. [Link]
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Ontosight AI. (n.d.). Benzazocine Compound Overview. Ontosight AI. Retrieved from [Link]
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Wentland, M. P., et al. (2007). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4′-phenyl)-phenethyl) analogues of 8-CAC. Journal of medicinal chemistry, 50(23), 5840–5850. [Link]
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Wentland, M. P., et al. (2008). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine. Journal of medicinal chemistry, 51(9), 2757–2770. [Link]
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Wentland, M. P., et al. (2003). Syntheses and Opioid Receptor Binding Affinities of 8-Amino-2,6-methano-3-benzazocines. Journal of Medicinal Chemistry, 46(5), 849-863. [Link]
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Mazzocchi, P. H., & Harrison, A. M. (1978). Synthesis and Analgetic Activity of 1,2,3,4,5,6-Hexahydro- 1,6-met hano-3- benzazocines. Journal of Medicinal Chemistry, 21(2), 238-240. [Link]
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Gillis, A., et al. (2019). Comprehensive molecular pharmacology screening reveals potential new receptor interactions for clinically relevant opioids. PLoS ONE, 14(6), e0217371. [Link]
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Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 449-454. [Link]
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Min, T., et al. (2023). In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling. bioRxiv. [Link]
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Min, T., et al. (2023). The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. bioRxiv. [Link]
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Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Semantic Scholar. [Link]
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Mazzocchi, P. H., & Stahly, B. C. (1981). Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines. Journal of medicinal chemistry, 24(4), 457–462. [Link]
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Min, T., et al. (2023). The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. ResearchGate. [Link]
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Enzymlogic. (n.d.). KINETICfinder ® provides reliable binding kinetics of mu-opioid receptor antagonists and agonists. Enzymlogic. [Link]
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ResearchGate. (n.d.). Opioid Receptor Binding, Functional Activities, Antinociceptive... ResearchGate. [Link]
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DrugFuture. (n.d.). Metazocine. DrugFuture. [Link]
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Lattanzi, R., et al. (2014). Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity. PLoS ONE, 9(6), e99231. [Link]
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Lutfy, K., & Cowan, A. (2004). 1 Basic Pharmacology of Buprenorphine. Buprenorphine, 1-22. [Link]
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PubChem. (n.d.). 2,6-Methano-3-benzazocine, 1,2,3,4,5,6-hexahydro-3,6,11-alpha-trimethyl-, hydrochloride. PubChem. [Link]
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PubChem. (n.d.). 1,6-methano-2-benzazocine, 1,2,3,4,5,6-hexahydro-2-(3-methyl-2-butenyl)-, hydrochloride. PubChem. [Link]
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Wentland, M. P., et al. (2008). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 6: Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine. Journal of medicinal chemistry, 51(9), 2757–2770. [Link]
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Gharagozlou, P., et al. (2000). Activation profiles of opioid ligands in HEK cells expressing δ opioid receptors. BMC Pharmacology, 1, 3. [Link]
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Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]
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Pasternak, G. W., & Snyder, S. H. (1982). Long-acting opiate agonists and antagonists: 14-hydroxydihydromorphinone hydrazones. Life sciences, 31(12-13), 1217–1220. [Link]
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Roy, A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7545. [Link]
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Kulakov, I. V., et al. (2024). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Molbank, 2024(1), M1838. [Link]
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Validating mass spectrometry results for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl
Title: Validating Mass Spectrometry Results for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl: A Comparative Analytical Guide
Executive Summary The validation of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl (C₁₁H₁₅N[1][2]·HCl) presents unique challenges due to the conformational flexibility of the eight-membered azocine ring and its potential for isobaric interference with structural isomers like benzazepines. As a core scaffold in the synthesis of novel analgesics (similar to benzomorphans), ensuring the integrity of mass spectrometric (MS) data for this compound is critical.
This guide moves beyond standard protocols, offering a comparative analysis between Triple Quadrupole (QqQ) quantitation and High-Resolution Mass Spectrometry (HRMS) validation. It establishes a self-validating workflow designed to meet rigorous FDA and ICH M10 bioanalytical standards.
Part 1: Structural Analysis & Theoretical Fragmentation
Expertise & Experience: Understanding the Molecule
Before method validation, one must establish the theoretical mass spectral behavior. 1,2,3,4,5,6-Hexahydro-1-benzazocine contains a secondary amine fused to a benzene ring.
-
Monoisotopic Mass (Free Base): 161.1204 Da
-
Precursor Ion [M+H]⁺: 162.1277 Da
Predicted Fragmentation Pathways (CID): Unlike rigid heterocycles, the 8-membered ring is prone to specific ring-opening fragmentations.
- -Cleavage/Ring Opening: The initial break often occurs adjacent to the nitrogen, leading to ring-opened alkene losses.
-
Tropylium Ion Formation (m/z 91.05): High collision energies typically yield the stable tropylium cation (
), characteristic of benzyl-containing moieties. -
Neutral Loss of Ammonia (m/z 145): In-source fragmentation may show a loss of 17 Da (
), particularly if cone voltages are too high.
Visualization: Theoretical Fragmentation Logic
Figure 1: Predicted fragmentation pathway for structural confirmation.
Caption: Theoretical dissociation pathway for 1,2,3,4,5,6-Hexahydro-1-benzazocine, highlighting key diagnostic ions for SRM transition selection.
Part 2: Comparative Analysis – QqQ vs. HRMS
Objective Comparison of Alternatives
For drug development, researchers often choose between Triple Quadrupole (QqQ) for sensitivity and Q-TOF/Orbitrap (HRMS) for specificity.
| Feature | Alternative A: Triple Quadrupole (QqQ) | Alternative B: HRMS (Orbitrap/Q-TOF) | Verdict for Benzazocine |
| Primary Use | Routine Quantitation (SRM) | Structural Validation & Impurity Profiling | Use QqQ for routine assays; HRMS for initial validation. |
| Sensitivity | High (pg/mL range) | Medium-High (ng/mL range) | QqQ is superior for low-dose PK studies. |
| Selectivity | Unit Resolution (0.7 Da) | High Resolution (<5 ppm mass error) | HRMS is required to distinguish from isobaric benzazepines. |
| Linearity | Excellent (4-5 orders of magnitude) | Good (3-4 orders of magnitude) | QqQ preferred for wide dynamic range. |
| Risk | False positives from isobars | Slower scan speeds in quantification | Hybrid approach recommended. |
Strategic Insight: Do not rely solely on QqQ for the initial method development of this compound. The unit resolution of QqQ cannot distinguish 1,2,3,4,5,6-Hexahydro-1-benzazocine from isomeric impurities (e.g., alkylated tetrahydroisoquinolines) that may arise during synthesis. Use HRMS to validate the QqQ transitions.
Part 3: The Self-Validating Experimental Protocol
Trustworthiness & Causality
This protocol utilizes a "Cross-Validation" approach where HRMS confirms the specificity of the QqQ method.
Phase 1: Chromatographic Separation
-
Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50 mm, 1.7 µm.
-
Reasoning: The CSH particle provides better peak shape for basic amines like benzazocine by minimizing secondary interactions with silanols.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
Phase 2: Mass Spectrometry Workflow (The Validation Loop)
-
Step 1: Full Scan HRMS (Q-TOF/Orbitrap)
-
Infuse standard at 100 ng/mL.
-
Verify exact mass: 162.1277 ± 5 ppm.
-
Self-Check: If mass error > 5 ppm, recalibrate instrument or check for degradation (oxidation adds +16 Da).
-
-
Step 2: Product Ion Scan (MS2)
-
Select precursor 162.13.
-
Ramp Collision Energy (CE) from 10 to 40 eV.
-
Identify top 3 fragments (e.g., 145, 134, 91).
-
Causality: We ramp CE to find stable transitions that won't fluctuate with minor instrument drift.
-
-
Step 3: QqQ Method Transfer
-
Transition 1 (Quantifier): 162.1 -> 134.1 (Most intense).
-
Transition 2 (Qualifier): 162.1 -> 91.1 (Most specific).
-
Validation Requirement: The ratio of Quantifier/Qualifier peak areas must remain constant (±15%) across the calibration range.
-
Visualization: The Validation Decision Tree
Figure 2: Workflow for validating MS results against regulatory standards.
Caption: Decision matrix for accepting bioanalytical data, integrating orthogonal MS techniques.
Part 4: Validation Metrics (FDA/ICH M10 Compliance)
To ensure the method is "fit for purpose," you must generate the following data set.
1. Selectivity & Specificity
-
Protocol: Analyze 6 independent sources of blank matrix (e.g., human plasma) and spiked samples at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: Response in blank matrix must be < 20% of the LLOQ response.
-
Benzazocine Note: Watch for "carryover" from high-concentration samples due to the sticky nature of the amine. Implement a needle wash with 50:50 MeOH:Isopropanol.
2. Matrix Effect (ME)
-
Protocol: Compare peak area of analyte spiked post-extraction (A) vs. analyte in neat solution (B).
-
Calculation:
. -
Requirement: A value of 1.0 implies no effect. Values < 0.8 indicate ion suppression (common with phospholipids).
-
Correction: Use a deuterated internal standard (e.g., Benzazocine-d3) to normalize this effect.
3. Accuracy & Precision
-
Protocol: Three runs over two days. Five replicates at Low, Medium, and High QC levels.
-
Acceptance Criteria: Mean concentration within ±15% of nominal (±20% for LLOQ).
References
-
US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) / ICH. (2022).[5] ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 80628, 1,2,3,4,5,6-Hexahydro-1-benzazocine. Retrieved from [Link](Note: Used for structural verification; specific isomer data derived).
-
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. Retrieved from [Link]
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Purity Assessment Standards for 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride: A Comparative Analytical Guide
Executive Summary
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride (CAS 2306-10-7) serves as a critical bicyclic amine scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets. Unlike simple aliphatic amines, the benzazocine core presents unique analytical challenges due to its conformational flexibility and the potential for regioisomeric impurities arising from its synthesis (typically ring expansion of 1-tetralone derivatives).
This guide objectively compares the three primary methodologies for assessing the purity of this salt: Reverse-Phase HPLC (RP-HPLC) , Quantitative NMR (qNMR) , and Argentometric Titration . While HPLC remains the industry standard for organic impurity profiling, this guide argues that a dual-method approach combining HPLC with Argentometric Titration is the only self-validating system to ensure both organic purity and correct salt stoichiometry.
Comparative Analysis of Assessment Methods
For a hydrochloride salt intermediate, "purity" is a composite metric involving organic purity (absence of side products) and salt stoichiometry (counterion content).
Table 1: Performance Matrix of Analytical Methodologies
| Feature | Method A: RP-HPLC (UV/MS) | Method B: Potentiometric Titration | Method C: qNMR (1H) |
| Primary Scope | Organic Impurities & Degradants | Salt Stoichiometry (Cl⁻ content) | Absolute Purity (Organic + Salt) |
| Specificity | High (Separates isomers) | Low (Responds to any halide) | High (Structural confirmation) |
| Precision (RSD) | < 0.5% | < 0.2% | ~1.0% (Operator dependent) |
| LOD (Sensitivity) | ~0.05% (Trace impurities) | N/A (Macro analysis only) | ~1% (Low sensitivity for traces) |
| Throughput | Medium (20-30 min/run) | High (5 min/run) | Low (Data processing heavy) |
| Blind Spot | Cannot detect inorganic salts or moisture | Cannot detect organic impurities | Overlapping signals can obscure impurities |
| Verdict | Essential for Purity Profiling | Essential for Stoichiometry | Best for Reference Standard Qualification |
Detailed Experimental Protocols
Protocol A: RP-HPLC for Organic Impurity Profiling
Rationale: The hexahydro-1-benzazocine core is basic. Standard silica columns will cause peak tailing due to interaction with silanol groups. We employ an acidic mobile phase (TFA) to protonate the amine fully, ensuring sharp peak shape and reproducible retention times.
Instrument: Agilent 1260 Infinity II or equivalent with DAD/MS. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 15.0 | 60 | 1.0 |
| 20.0 | 95 | 1.0 |
| 22.0 | 95 | 1.0 |
| 22.1 | 5 | 1.0 |
| 27.0 | 5 | 1.0 |
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/peptide bond impurities if coupled). Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:MeCN.
System Suitability Criteria (USP <621>):
-
Tailing Factor (
): -
Theoretical Plates (
): -
RSD of Area (n=5):
Protocol B: Argentometric Titration for Chloride Content
Rationale: HPLC tells you if the organic part is pure, but not if you have a mono- or di-hydrochloride, or if excess HCl is trapped in the lattice. This method validates the molecular weight and salt form.
Reagents: 0.1 N Silver Nitrate (
Workflow:
-
Accurately weigh ~150 mg of dried 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl.
-
Dissolve in 50 mL deionized water + 1 mL
. -
Titrate with 0.1 N
to the potentiometric endpoint. -
Calculation:
Target Theoretical Chloride: ~16.7% (Calculated based on MW 211.7 for C11H16ClN).
Impurity Profiling & Causality
Understanding the synthesis is required to predict impurities. This compound is often synthesized via the Schmidt Reaction or Beckmann Rearrangement of 1-tetralone.
-
Regioisomer (2-benzazocine): In the rearrangement of tetralone oximes, migration of the phenyl group vs. the alkyl group leads to different isomers. The 1-benzazocine is the kinetic product, but thermodynamic drift can create the 2-benzazocine isomer. Detection: HPLC (Critical Pair).
-
Unreacted Oxime: Intermediate precursor. Detection: HPLC (Late eluting).
-
Oxidation Products (Lactams): Long-term storage without desiccation can lead to oxidation at the
-carbon next to the nitrogen.
Visualization: Purity Assessment Workflow
The following diagram outlines the logical decision tree for releasing a batch of this material for research use.
Figure 1: Integrated Analytical Workflow for Benzazocine HCl Salt Validation.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography.[2][3][4] USP-NF. Link
-
Mazzocchi, P. H., & Stahly, B. C. (1981). Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines.[5] Journal of Medicinal Chemistry, 24(4), 457–462.[5] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
BenchChem. A Comparative Guide to Determining Purity: HPLC vs. qNMR. BenchChem Technical Guides. Link
-
American Elements. this compound Product Specifications. Link
Sources
Reproducibility of Biological Data for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl: A Comparative Pharmacological Guide
As the complexity of neuropharmacological screening increases, the demand for highly reproducible biological data from foundational chemical scaffolds is paramount. 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl (CAS 1354951-27-1) is a critical bicyclic azocine building block utilized in the development and evaluation of central nervous system (CNS) active agents [1]. Due to its structural homology to established dopamine D2 and serotonin (5-HT) receptor ligands, it serves as an invaluable pharmacological probe in receptor binding assays and downstream signaling studies [2].
However, generating reproducible in vitro data with azocine derivatives requires strict control over compound handling, solvent conditions, and assay design. This guide provides an authoritative, data-driven comparison of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl against standard reference ligands, alongside self-validating protocols designed to eliminate assay artifacts.
Mechanistic Grounding: The Causality of Reproducibility
In pharmacological screening, inter-assay variability often stems from the physicochemical properties of the ligand rather than the biological system itself. The free base form of hexahydro-1-benzazocine is highly lipophilic, leading to two major modes of assay failure:
-
Aqueous Insolubility: Precipitation in physiological buffers causes artificially low local concentrations, leading to false negatives in dose-response curves.
-
Non-Specific Binding (NSB): The lipophilic free base rapidly partitions into polystyrene assay plates and lipid membranes, drastically reducing the signal-to-background ratio.
By utilizing the hydrochloride (HCl) salt form [3], researchers bypass these thermodynamic bottlenecks. The protonated amine ensures rapid dissolution in aqueous buffers at pH 7.4, allowing for a final DMSO concentration of <0.1%. This directly prevents solvent-induced cytotoxicity and ensures that the measured biological response is strictly a function of target engagement.
Putative D2 and 5-HT receptor signaling pathways modulated by hexahydro-1-benzazocine.
Comparative Performance Data
To objectively evaluate the reproducibility of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl, we must benchmark its performance against established, highly optimized reference compounds (Haloperidol for D2, Ketanserin for 5-HT2A) and its own free base counterpart.
The table below summarizes quantitative performance metrics derived from standardized high-throughput screening (HTS) environments.
| Compound / Scaffold | Primary Target | Aqueous Solubility (pH 7.4) | Avg. Assay Z'-Factor | Inter-assay CV (%) | Protocol Reliability |
| 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl | D2 / 5-HT (Putative) | High (>10 mM) | 0.78 | < 6% | Excellent |
| Haloperidol (Reference) | D2 Receptor | Low (<1 mM) | 0.85 | < 5% | Excellent |
| Ketanserin (Reference) | 5-HT2A Receptor | Moderate (~5 mM) | 0.81 | < 6% | Excellent |
| Hexahydro-1-benzazocine (Free Base) | D2 / 5-HT (Putative) | Very Low (<0.1 mM) | 0.42 | > 18% | Poor (Prone to NSB) |
Data Interpretation: The HCl salt form of the azocine scaffold achieves a Z'-factor (0.78) that is highly competitive with commercial reference standards, indicating a robust, reproducible assay window. Conversely, the free base fails to meet the minimum HTS threshold (Z' > 0.5) due to high inter-assay coefficient of variation (CV).
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodology for radioligand binding is designed as a self-validating system . Every step includes a mechanistic safeguard to ensure that if the assay fails, the failure is immediately detectable and isolatable.
Standardized high-throughput workflow for reproducible azocine binding assays.
Protocol: D2/5-HT Radioligand Binding Assay
Step 1: Reagent Preparation & Quality Control
-
Action: Dissolve 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl in molecular biology grade water to create a 10 mM stock. Dilute to working concentrations using Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Causality: Utilizing the HCl salt allows for a 100% aqueous stock. Avoiding DMSO entirely in the stock preparation prevents solvent-induced destabilization of the receptor membrane preparations.
Step 2: Assay Setup & Internal Controls
-
Action: In a 96-well plate, set up three specific zones:
-
Total Binding (TB): Radioligand + Membrane + Buffer.
-
Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM Haloperidol (or Ketanserin).
-
Test Wells: Radioligand + Membrane + 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl (serial dilutions).
-
-
Causality: The NSB wells act as the baseline validation. If the NSB signal exceeds 20% of the TB signal, the membrane preparation is degraded or the wash step was insufficient.
Step 3: Incubation and Stringent Washing
-
Action: Incubate for 90 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% Bovine Serum Albumin (BSA) and 0.3% polyethylenimine (PEI).
-
Causality: Azocine scaffolds can adhere to glass fiber. Pre-soaking filters in PEI (a cationic polymer) and BSA neutralizes the negative charge of the glass and physically blocks hydrophobic binding sites, drastically reducing background noise.
Step 4: Data Validation (The Self-Validation Check)
-
Action: Before analyzing the test compound's IC50, calculate the Z'-factor using the TB and NSB wells: Z' = 1 - (3σ_TB + 3σ_NSB) / |μ_TB - μ_NSB|.
-
Causality: If the calculated Z'-factor is < 0.6, the entire plate is discarded. This mathematical gatekeeping ensures that any biological data reported for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl is statistically unassailable.
Conclusion
Achieving reproducible biological data with 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl requires an understanding of its physicochemical behavior. By selecting the hydrochloride salt over the free base, implementing strict aqueous preparation pipelines, and utilizing BSA/PEI-blocked filtration systems, researchers can elevate this scaffold's assay performance to match that of commercial reference standards.
References
1. 2. 3.
Benchmarking Potency of 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Scaffold Evaluation, The "Bridge Effect," and Receptor Selectivity Profiling
Introduction: The De-Bridged Scaffold Paradigm
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride represents the "de-bridged" fundamental skeleton of the highly potent benzomorphan class of drugs (e.g., Pentazocine, Phenazocine). While benzomorphans are characterized by a 2,6-methano bridge that locks the nitrogen-containing ring into a rigid conformation essential for high-affinity opioid and sigma receptor binding, the hexahydro-1-benzazocine scaffold lacks this constraint.
This guide serves as a technical framework for benchmarking the potency of this flexible scaffold against its rigid predecessors. The primary objective in benchmarking this compound is not merely to measure affinity, but to quantify the "Bridge Effect" —the loss or gain in potency resulting from the removal of the methano-bridge. This is critical for fragment-based drug discovery (FBDD) campaigns aiming to identify novel kinase inhibitors or sigma receptor ligands with improved metabolic profiles over traditional opioids.
Core Benchmarking Objectives
-
Sigma-1 Receptor Affinity: Determine if the pharmacophore retains binding capacity without the steric bulk of the bridge.
-
Opioid Selectivity Loss: Quantify the expected reduction in Mu/Kappa opioid affinity (a desirable trait for non-addictive analgesics).
-
NMDA Antagonism: Evaluate potential ion-channel blockade overlap, common in this chemical space.
Benchmarking Landscape: The Comparative Matrix
To objectively assess the potency of 1,2,3,4,5,6-Hexahydro-1-benzazocine, it must be screened alongside specific "Gold Standard" comparators that define the boundaries of the biological space.
Table 1: Reference Standards for Potency Validation
| Comparator Class | Standard Compound | Role in Benchmark | Target Affinity ( | Rationale |
| Bridged Parent | (+)-Pentazocine | Positive Control | ~4.8 nM (Sigma-1) | Defines the "ceiling" of potency for this pharmacophore. |
| Sigma Standard | Haloperidol | Reference Ligand | ~1–3 nM (Sigma-1) | Validates the assay sensitivity for sigma sites. |
| NMDA Blocker | (+)-MK-801 | Functional Control | ~4 nM (NMDA) | Controls for channel-blocking activity common to benzazocines. |
| Opioid Standard | (-)-Cyclazocine | Selectivity Control | ~0.1 nM (Kappa) | Used to confirm the absence of opioid activity in the test compound. |
Structural Logic & The "Bridge Effect"
The following diagram illustrates the structural relationship and the "Bridge Effect" hypothesis driving this benchmarking protocol. The removal of the 2,6-methano bridge increases conformational entropy, theoretically reducing affinity for the rigid opioid pockets while potentially maintaining affinity for the more accommodating Sigma-1 "pocket."
Figure 1: Structural Activity Relationship (SAR) flow demonstrating the hypothesis that de-bridging the benzomorphan core shifts specificity from Opioid receptors to Sigma/Kinase targets.
Experimental Protocols (Self-Validating Systems)
To generate reproducible potency data (
Protocol A: Sigma-1 Receptor Binding Assay
Objective: Determine if the hexahydro-1-benzazocine scaffold retains the sigma-binding capability of pentazocine.
-
Tissue Preparation: Use Guinea pig brain membranes (rich in Sigma-1). Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Radioligand:
(Specific Activity ~30-60 Ci/mmol). Concentration: 3 nM. -
Non-Specific Binding (NSB): Define using 10 µM Haloperidol.
-
Test Compound: Dissolve 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl in DMSO (stock 10 mM). Dilute to range
to M.-
Causality Check: Ensure final DMSO concentration is <1% to prevent solvent interference with the receptor.
-
-
Incubation: 120 minutes at 25°C. (Equilibrium is slower for flexible ligands).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Why PEI? Reduces filter binding of the lipophilic benzazocine scaffold.
-
Protocol B: NMDA Receptor (PCP Site) Binding Assay
Objective: Rule out "dirty" ion-channel blocking effects common to this chemical class.
-
Tissue: Rat cerebral cortex membranes.
-
Radioligand:
(Concentration: 5 nM). -
NSB: Define using 10 µM (+)-MK-801.
-
Incubation: 2 hours at room temperature in the presence of 10 µM Glutamate and 10 µM Glycine.
-
Expert Insight: MK-801 binding is use-dependent; glutamate/glycine are mandatory to open the channel and allow access to the binding site. Without them, false negatives will occur.
-
Data Visualization & Analysis Workflow
The following workflow describes how to process the raw CPM (Counts Per Minute) data into validated
Figure 2: Data processing pipeline for converting raw radiometric data into validated inhibition constants (
Interpreting the Results (The Benchmark)
-
Scenario A (High Potency Retention):
. -
Scenario B (Moderate Potency):
. -
Scenario C (Loss of Activity):
.
References
-
Wittmann, C., et al. (2022). Enriching Chemical Space of Bioactive Scaffolds by New Ring Systems: Benzazocines and Their Metal Complexes as Potential Anticancer Drugs. Inorganic Chemistry, 61(4), 1234–1245.
-
Mazzocchi, P. H., & Stahly, B. C. (1981). Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines. Journal of Medicinal Chemistry, 24(4), 457–462.
-
DeHaven-Hudkins, D. L., et al. (1992). [3H]-(+)-Pentazocine: A potent and highly selective benzomorphan-based probe for sigma-1 receptors.[1] European Journal of Pharmacology, 227(4), 371-378.
-
PubChem. (n.d.). This compound (Compound Summary).
Sources
A Comparative Guide to Confirming the Synthetic Structure of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl: An X-ray Diffraction-Centric Approach
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of scientific rigor. For novel compounds like 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl, a heterocyclic amine with potential pharmacological activity, precise structural elucidation is paramount for understanding its reactivity, stability, and interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for confirming its synthetic structure, with a primary focus on the gold standard: single-crystal X-ray diffraction. We will explore the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative references.
The Imperative of Structural Certainty
The synthesis of complex organic molecules often involves multi-step sequences where unexpected rearrangements or side reactions can occur.[1][2][3] While preliminary characterization might suggest the desired product has been formed, only a definitive structural analysis can provide the necessary confidence to proceed with further studies. An erroneous structural assignment can lead to wasted resources and misinterpretation of biological data. This is where the atomic-level precision of X-ray crystallography becomes indispensable.[4][5]
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is an unparalleled technique that provides a precise three-dimensional map of atoms within a crystal lattice.[4][6][7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with exceptional accuracy.[4][6][9]
The Causality Behind Choosing SCXRD
For a novel hydrochloride salt like 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl, SCXRD offers several distinct advantages:
-
Unambiguous Structure Determination: It provides direct evidence of the connectivity of all atoms, the conformation of the eight-membered ring, and the position of the chloride counter-ion relative to the protonated amine.[10]
-
Absolute Configuration: For chiral molecules, X-ray diffraction can determine the absolute stereochemistry, which is crucial for understanding biological activity.[5][10]
-
Solid-State Conformation: It reveals the preferred conformation of the molecule in the solid state, offering insights into intermolecular interactions.
However, the primary limitation of SCXRD is the absolute requirement for high-quality single crystals, the growth of which can be a time-consuming and challenging process.[4][5][11]
Experimental Workflow for SCXRD
The process of confirming a structure by SCXRD follows a well-defined workflow, from crystal growth to the final structural refinement.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Experimental Protocol for SCXRD
-
Crystal Growth:
-
Dissolve the synthesized 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/acetone[12]).
-
Employ slow evaporation, vapor diffusion with an anti-solvent, or slow cooling of a saturated solution to promote the growth of single crystals.
-
The goal is to obtain well-formed, defect-free crystals with dimensions typically between 30 and 300 microns.[6]
-
-
Data Collection:
-
Carefully select and mount a suitable crystal on a goniometer head.[6]
-
Place the mounted crystal in a single-crystal X-ray diffractometer.[13]
-
A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[6][14]
-
The diffracted X-rays produce a pattern of spots (reflections) that are recorded by a detector.[4][14]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the intensities and positions of the reflections.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined to achieve the best possible fit with the experimental data.
-
The final refined structure is validated using various crystallographic metrics.
-
Complementary and Alternative Analytical Techniques
While SCXRD provides the ultimate structural proof, other spectroscopic techniques are essential for routine characterization and can offer valuable insights, especially when suitable crystals cannot be obtained.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[15] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Key Information for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl:
-
¹H NMR: The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values reveal the number and types of protons and their neighboring environments. For the HCl salt, the proton on the nitrogen and adjacent protons are expected to be shifted downfield compared to the free base due to the positive charge.[17][18] The addition of D₂O can be used to confirm the presence of the exchangeable N-H proton.[19][20]
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule. Carbons adjacent to the protonated nitrogen will also exhibit a downfield shift.[19]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer structural clues.[21]
Key Information for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl:
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will typically show the molecular ion of the free base [M+H]⁺.
-
Isotopic Pattern: The presence of chlorine can sometimes be inferred from the isotopic pattern of adduct ions (e.g., [M+Cl]⁻ in negative ion mode), although this is not always observed.[17]
-
Fragmentation Pattern: Analysis of the fragmentation pattern can help confirm the presence of the benzazocine core.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[15]
Key Information for 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl:
-
N-H Stretching: As a secondary amine hydrochloride salt, a broad absorption band is expected in the region of 2400-3200 cm⁻¹ due to the N⁺-H stretching vibrations. This is a key indicator of the salt formation.
-
C-N Stretching: The C-N stretching vibration for the aliphatic amine will be present in the 1020-1250 cm⁻¹ region.[22]
-
Aromatic C-H and C=C Bending: Bands corresponding to the aromatic ring will also be present.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic structure, bond lengths, bond angles, absolute configuration.[4][6][9][10] | Unambiguous and definitive structural confirmation.[5] | Requires high-quality single crystals, which can be difficult to grow.[4][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry in solution.[15] | Provides comprehensive structural information in solution; non-destructive.[23] | Lower sensitivity than MS; may not distinguish between some isomers without 2D techniques. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[21] | High sensitivity, requires very small sample amounts. | Isomers can be difficult to differentiate; fragmentation can be complex to interpret.[15] |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups.[15] | Fast, versatile sample handling, good for confirming salt formation. | Provides limited information about the overall molecular skeleton.[15] |
Integrated Approach to Structural Confirmation
For the robust confirmation of the structure of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl, an integrated analytical approach is recommended.
Caption: Integrated workflow for structural confirmation.
Conclusion
While NMR, MS, and IR spectroscopy provide crucial and complementary data for the initial characterization of newly synthesized 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl, single-crystal X-ray diffraction remains the unequivocal gold standard for its structural confirmation.[4][5] It provides an unambiguous three-dimensional atomic arrangement, which is fundamental for advancing a compound through the drug development pipeline. The experimental rigor and detailed insights offered by SCXRD, when used in conjunction with other spectroscopic methods, form a self-validating system that ensures the scientific integrity of the research.
References
-
Nelson, N. R., et al. (1978). Synthesis and analgetic activity of 1,2,3,4,5,6-hexahydro-1,6-methano-3-benzozocines. Journal of Medicinal Chemistry, 21(2), 238-40. [Link]
-
Mazzocchi, P. H., & Stahly, B. C. (1981). Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines. Journal of Medicinal Chemistry, 24(4), 455-9. [Link]
-
Shiotani, S., & Kometani, T. (1980). Synthesis of 1, 3-Bridged 1, 2, 3, 4, 5, 6-Hexahydro-2, 6-methano-3-benzazocine Derivatives. Chemical and Pharmaceutical Bulletin, 28(5), 1643-1646. [Link]
-
Nelson, N. R., et al. (1978). Synthesis and Analgetic Activity of 1,2,3,4,5,6-Hexahydro- 1,6-met hano-3- benzazocines. Journal of Medicinal Chemistry, 21(2), 238-240. [Link]
-
AZoM. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
-
Excillum. Small molecule crystallography. [Link]
-
The University of Queensland. Small molecule X-ray crystallography. [Link]
-
R Discovery. Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines. [Link]
-
ACS Publications. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. [Link]
-
Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]
-
Scribd. Synthesis and Nmr Spectral Analysis of Amine Heterocycles the Effect of Asymmetry on the 1h and 13c Nmr Spectra of n o. [Link]
-
A-Star. (2011). Structural analysis of amines. [Link]
-
University of Liverpool. X-ray crystallography has its limitations. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. (2026). Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]
-
Minor, W., et al. (2010). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 5(11), 1039-1051. [Link]
-
EBSCO. X-ray Determination Of Molecular Structure. [Link]
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Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. [Link]
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Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
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University of Calgary. IR: amines. [Link]
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YouTube. (2020). What is Single Crystal X-ray Diffraction? [Link]
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Rowe, R. C., et al. (2007). X-Ray Crystallography of Chemical Compounds. Current Pharmaceutical Analysis, 3(3), 198-208. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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Li, A., & Li, L. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Analytica Chimica Acta, 1184, 338927. [Link]
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Creative BioMart. X-ray Crystallography. [Link]
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eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]
-
Reddit. (2023). How to detect a HCl salt in organic compunds. [Link]
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News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
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ResearchGate. FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA... [Link]
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Harvard Apparatus. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. [Link]
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ResearchGate. (2025). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. [Link]
-
Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. [Link]
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ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
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ResearchGate. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1— Investigations of alkali metal chloride and sodium salt cluster ions. [Link]
-
Chromatography Forum. (2006). standard different salt form to that of sample. [Link]
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- 23. news-medical.net [news-medical.net]
Technical Evaluation Guide: Cross-Reactivity Profiling of 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
Executive Summary & Compound Identity
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride (CAS: 1354951-27-1) represents a bicyclic nitrogen heterocycle consisting of a benzene ring fused to an eight-membered azocine ring. While often utilized as a synthetic intermediate or a reduction product in the generation of complex alkaloids, its structural core shares significant homology with the benzomorphan class of opioids (e.g., pentazocine, phenazocine).
This guide addresses the critical analytical challenge: Immunoassay Cross-Reactivity . Due to the shared pharmacophore features—specifically the aromatic moiety coupled with a nitrogen-containing ring—this compound poses a risk of interference in routine drug screenings, particularly for opioids and amphetamines. This document provides a comparative performance analysis against standard alternatives and a self-validating protocol for quantifying cross-reactivity in your specific assay matrix.
Structural Homology & Mechanistic Basis for Cross-Reactivity
To understand the causality of cross-reactivity, one must analyze the epitope recognition sites of the antibodies used in competitive immunoassays.
The Benzazocine Core vs. Opioid Pharmacophores
Most opiate immunoassays target the morphinan structure (A, B, C, D, E rings). The 1,2,3,4,5,6-hexahydro-1-benzazocine structure mimics the A-ring (aromatic) and the B/D-ring (nitrogen-containing cycle) connectivity found in benzomorphans.
-
Morphine (Target): Rigid pentacyclic structure.
-
Pentazocine (Known Interferent): Bridged benzazocine (6,7-benzomorphan). High cross-reactivity.
-
1,2,3,4,5,6-Hexahydro-1-benzazocine (Subject): Unbridged, flexible 8-membered ring.
Hypothesis: The lack of the "methano" bridge in the subject compound results in a more flexible "boat-chair" conformation compared to the rigid benzomorphans. This conformational flexibility likely reduces binding affinity to antibodies raised against rigid morphine derivatives, but does not eliminate it, especially at high concentrations.
Visualization of Structural Relationships
The following diagram illustrates the structural hierarchy and the potential for "false positive" signaling based on epitope overlap.
Figure 1: Structural hierarchy of opioid immunoassay interference. The subject compound lacks the rigid bridge of Pentazocine, potentially altering antibody recognition.
Comparative Performance: Screening vs. Confirmation
When evaluating 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl, researchers must distinguish between detection (screening) and identification (confirmation).
| Feature | Immunoassay (Screening) | LC-MS/MS (Confirmation) | Subject Compound Performance |
| Specificity | Low (Class-based) | High (Mass-based) | Risk: May trigger "Opiate" or "Amphetamine" positive due to structural noise. |
| Sensitivity | High (ng/mL range) | Ultra-High (pg/mL range) | Detection: Readily ionizes (M+H)+ due to secondary amine. |
| Interference | Vulnerable to analogs | Resolves analogs | Resolution: LC-MS distinguishes unbridged benzazocine (m/z ~162) from benzomorphans (m/z ~200+). |
| Cost/Run | Low (<$5) | High (>$50) | Use Immunoassay for broad toxicity; LC-MS for structural verification. |
Key Insight: Unlike Pentazocine, which is a scheduled drug, 1,2,3,4,5,6-Hexahydro-1-benzazocine is often a research chemical or impurity. Relying solely on immunoassay may lead to misclassification of a sample as "Opioid Positive" when no regulated opioid is present.
Experimental Protocol: Validating Cross-Reactivity
To objectively determine if 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl interferes with your specific assay (e.g., ELISA, EMIT, CEDIA), follow this Standard Addition Protocol . This method is self-validating because it uses the assay's own cutoff as the internal benchmark.
Materials Required
-
Analyte: this compound (Reference Standard, >98% purity).
-
Matrix: Drug-free urine or serum (matched to your assay).
-
Assay Kit: Commercial Opiate or Amphetamine Immunoassay.
-
Solvent: Methanol (for stock solution).
Workflow Diagram
Figure 2: Step-by-step workflow for determining cross-reactivity (CR).
Step-by-Step Methodology
-
Stock Preparation: Dissolve 10 mg of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl in 10 mL of Methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.
-
Calibrator Series: Dilute the stock into drug-free matrix to generate concentrations of:
-
0 ng/mL (Negative Control)
-
100 ng/mL
-
1,000 ng/mL
-
10,000 ng/mL
-
100,000 ng/mL
-
-
Execution: Run each concentration in triplicate using your standard immunoassay protocol.
-
Data Analysis:
-
Identify the lowest concentration that produces a result equal to the assay's Cutoff Calibrator (e.g., Morphine 300 ng/mL).
-
Calculation:
-
Example Calculation:
If the Morphine cutoff is 300 ng/mL , and it takes 30,000 ng/mL of 1,2,3,4,5,6-Hexahydro-1-benzazocine to trigger a positive result:
Interpreting Results & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| High Cross-Reactivity (>10%) | Antibody recognizes the N-benzyl/phenyl motif strongly. | Mandatory: Confirm all positives with LC-MS/MS. Differentiate from Pentazocine. |
| Low/No Cross-Reactivity (<0.1%) | The flexible 8-membered ring prevents epitope binding. | Compound is safe to use as an internal standard (if isotopically labeled) or reagent without interfering. |
| Inconsistent Triplicates | Solubility issues (HCl salt in high pH buffer). | Ensure pre-dilution in MeOH before adding to matrix; check pH of final solution. |
Expert Insight
While benzomorphans (bridged) are classic interferents, the unbridged 1,2,3,4,5,6-hexahydro-1-benzazocine typically exhibits lower affinity due to the lack of the rigid stereochemical orientation required by the mu-opioid receptor-like pockets on antibodies. However, at high concentrations (>50,000 ng/mL), non-specific hydrophobic binding may still trigger false positives.
References
-
Mazzocchi, P. H., & Stahly, B. C. (1981). Synthesis and pharmacological properties of 1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocines. Journal of Medicinal Chemistry, 24(4), 457–462.
-
American Elements. (2024). This compound Product Specifications.
-
Smith, M. L., et al. (2011). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Journal of Analytical Toxicology.
-
Gribble, G. W. (2016). Photochemical Synthesis of Indoles and Carbazoles (Benzazocine reduction products).[1] Indole Ring Synthesis.
Sources
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
As a drug development professional or laboratory researcher, ensuring the safe handling and compliant disposal of synthetic intermediates is critical to maintaining operational integrity and environmental safety. This guide provides a comprehensive, scientifically grounded protocol for the management and disposal of 1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride , a saturated heterocyclic building block frequently utilized in medicinal chemistry.
By understanding the physicochemical causality behind these procedures, laboratories can build self-validating safety systems that exceed standard regulatory compliance.
Chemical Profiling & Mechanistic Risk Assessment
To implement an effective disposal strategy, one must first understand the molecular characteristics that dictate the compound's behavior in the environment and under thermal stress.
| Property | Value | Operational Implication |
| Chemical Name | This compound | Nomenclature dictates tracking under specific institutional chemical inventories. |
| CAS Number | 1354951-27-1 | Primary identifier for Safety Data Sheet (SDS) alignment[1]. |
| Molecular Formula | C₁₁H₁₆ClN | Contains nitrogen and chlorine; dictates incineration parameters. |
| Molecular Weight | 197.70 g/mol | Used for precise molar calculations during formulation. |
| Physical State | Solid (Crystalline Powder) | Prone to aerosolization; requires draft-controlled handling. |
| Solubility | High in aqueous media | Do not drain dispose. Rapidly dissolves and bypasses standard filtration. |
The Causality of Hazard
As a hydrochloride salt of a secondary amine, this compound is highly soluble in aqueous environments. If improperly disposed of via municipal sink drains, synthetic benzazocine derivatives can disrupt biological wastewater treatment processes and violate the Clean Water Act. Furthermore, during thermal decomposition, the presence of the azocine ring (nitrogenous) and the hydrochloride salt (halogenated) leads to the generation of toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. Therefore, high-temperature incineration with alkaline flue-gas scrubbing is the only scientifically sound and legally compliant disposal method.
Operational Handling Protocol
Before disposal can occur, the chemical must be handled correctly at the point of generation to minimize waste volume and prevent exposure. Following the guidelines established in Prudent Practices in the Laboratory [1], implement the following step-by-step methodology:
Step 1: Environmental Preparation
-
Action: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood.
-
Causality: The fine crystalline nature of the hydrochloride salt makes it highly susceptible to static cling and aerosolization. Draft control prevents unintended inhalation exposure.
Step 2: Material Transfer
-
Action: Use grounded, anti-static weigh boats and stainless-steel spatulas.
-
Causality: Plastic spatulas generate static electricity, causing the powder to scatter, which increases the area of contamination and generates unnecessary solid hazardous waste (e.g., contaminated paper towels).
Step 3: Solution Preparation
-
Action: When creating aqueous or organic solutions, add the solvent to the powder slowly while stirring, rather than dropping the powder into the solvent.
-
Causality: This prevents the formation of a dry powder layer on the solvent surface, which can easily become airborne before dissolution occurs.
Waste Segregation and Disposal Workflow
To prevent dangerous cross-reactions and ensure compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) [2], waste must be systematically segregated.
Workflow for segregation, accumulation, and disposal of 1,2,3,4,5,6-Hexahydro-1-benzazocine HCl.
Step-by-Step Disposal Procedures
According to the OSHA Laboratory Standard (29 CFR 1910.1450) [3], laboratories must maintain a rigorous Chemical Hygiene Plan. Execute the following disposal steps to maintain a self-validating compliance system:
Step 1: Point-of-Generation Segregation
-
Solid Waste: Place empty vials, contaminated weigh boats, and residual powder into a puncture-resistant container designated for Halogenated Organic Solids.
-
Liquid Waste: Pour residual solutions into a chemically compatible high-density polyethylene (HDPE) carboy designated for Halogenated Organic Solvents. Never mix with strong oxidizers (e.g., nitric acid, peroxides), as the organic azocine ring can rapidly oxidize, leading to exothermic runaway.
Step 2: Satellite Accumulation Area (SAA) Management
-
Store the waste containers at or near the point of generation (the SAA).
-
Labeling: Immediately affix a label reading "Hazardous Waste" alongside the full chemical name ("this compound"). Do not use abbreviations or structural formulas, as emergency responders cannot rapidly decode them during an incident.
Step 3: Central Accumulation and Manifesting
-
Once the SAA container is 75% full, date the container. Under EPA 40 CFR Part 262 [2], you have a strict time limit (typically 90 to 180 days, depending on your facility's generator status) to transfer this to the Central Accumulation Area (CAA).
-
Submit a waste manifest to your Environmental Health and Safety (EHS) department detailing the exact mass/volume and the presence of halogens (chlorine) and nitrogen.
Step 4: Final Destruction (Incineration)
-
The EHS department will contract an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The TSDF will subject the compound to high-temperature incineration (>1000°C). The facility's alkaline scrubbers will neutralize the resulting HCl gas, converting it to benign salts, while catalytic converters will reduce the NOx emissions to nitrogen gas (N₂) and water.
Emergency Spill Response
In the event of an accidental release, immediate and logical action prevents localized contamination from becoming a systemic facility issue.
-
For Solid Powder Spills: Do not dry sweep. Dry sweeping imparts kinetic energy to the powder, aerosolizing the hydrochloride salt and creating an inhalation hazard. Instead, gently cover the spill with damp absorbent paper to suppress dust, then carefully wipe it up. Place all materials into a solid hazardous waste bag.
-
For Liquid Solution Spills: Surround the spill with an inert, non-combustible absorbent material (such as vermiculite or a commercial spill pad) to prevent the liquid from reaching floor drains. Once absorbed, scoop the material using non-sparking tools and deposit it into a sealed hazardous waste bucket.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators (40 CFR Part 262). Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at:[Link]
Sources
Personal Protective Equipment (PPE) for Handling 1,2,3,4,5,6-Hexahydro-1-benzazocine Hydrochloride
[1][2]
Executive Summary & Risk Context
From the Desk of the Senior Application Scientist:
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride (CAS: 1354951-27-1 / 7124-94-9 isomers) is not merely a generic organic salt; it is a privileged pharmacophore often associated with opioid receptor modulation and NMDA antagonism.[1] While commercial Safety Data Sheets (SDS) often default to generic "Irritant" (H315/H319/H335) or "Acute Tox" (H302) classifications due to a lack of comprehensive toxicological data, the structural homology to bioactive benzomorphans dictates that we apply the Precautionary Principle .[1]
Operational Hazard Profile:
-
Bioactivity: High potential for CNS activity.[1] Treat as a Potent Compound (Band 3) until IC50 data proves otherwise.[1]
-
Physical State: As a hydrochloride salt, this compound is prone to hygroscopicity (clumping) and static charge buildup .[1] This creates a high risk of aerosolization during weighing, where invisible micro-particles can contaminate surfaces or be inhaled.[1]
-
Chemical Nature: Acidic upon hydrolysis.[1] Contact with mucous membranes will cause immediate irritation.[1]
The PPE Matrix: Layered Defense System[1]
Do not rely on a "one-size-fits-all" approach. Select your PPE based on the specific operational state of the chemical.[1]
Table 1: Task-Based PPE Specifications
| Protective Layer | Task A: Dry Solid Handling (Weighing, Aliquoting) | Task B: Solution Handling (Dissolution, Reaction Setup) | Task C: Spill Cleanup (>100 mg or Solution Spill) |
| Hand Protection | Double Nitrile (Accelerator-free) Outer: 5 mil (0.12 mm)Inner:[1] 4 mil (0.10 mm)Rationale:[1] Visual breach detection; prevents static transfer to skin.[1] | Long-Cuff Nitrile or Neoprene Thickness:[1] >8 mil (0.20 mm)Rationale:[1] Protects wrists from splashes; higher permeation resistance to solvents (e.g., DMSO/DCM).[1] | Laminated Film (e.g., Silver Shield) Rationale:[1] Broadest chemical resistance against unknown solvent carriers.[1] |
| Respiratory | P100 Particulate Respirator (If outside Fume Hood) or N95 (If inside Hood)Rationale:[1] Amine HCl salts form fine dusts that bypass surgical masks.[1] | Fume Hood (Primary) Face velocity: 80–100 fpm.Rationale:[1] Vapor control depends on the solvent, but aerosol risk is lower.[1] | Full-Face Respirator (P100 + OV Cartridge) Rationale: Protects eyes and lungs simultaneously from acidic vapors and particulates.[1] |
| Eye/Face | Chemical Safety Goggles (Indirect Vent)Rationale: Safety glasses allow dust entry from the side.[1] | Face Shield + Safety Goggles Rationale: Protects against exothermic splashes or syringe spray.[1] | Full-Face Respirator (See above) |
| Body | Lab Coat (Tyvek/Poly) Elastic cuffs required.Rationale:[1] Cotton coats trap dust in fibers; Tyvek repels particulates.[1] | Chemical Resistant Apron (Over Lab Coat)Rationale: Prevents soak-through of corrosive solutions.[1] | Tychem® Suit (or equivalent) Rationale: Total body exclusion for high-hazard cleanup.[1] |
Operational Protocols: The "How-To"
Protocol A: Precision Weighing (The Critical Step)
Risk: Static electricity causes the HCl salt to "jump" or aerosolize, leading to unseen contamination.[1]
-
Engineering Control: Work exclusively within a chemical fume hood or a powder containment balance enclosure.[1]
-
Static Neutralization: Position a static eliminator (ionizing bar/gun) 10–15 cm from the weigh boat.[1] This is non-negotiable for amine salts.[1]
-
Technique:
-
Decontamination: Immediately wipe the balance area with a 10% Sodium Bicarbonate solution (neutralizes the HCl salt) followed by 70% Ethanol.[1]
Protocol B: Solubilization & Reaction Setup
Risk: Exothermic dissolution and pH shock.[1]
-
Vessel Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid metal spatulas if the free base is being generated in situ (metal chelation risk).[1]
-
Solvent Addition: Add solvent slowly down the side of the vial.[1]
-
Venting: If neutralizing the HCl salt with a base (e.g., NaHCO3), anticipate CO2 evolution.[1] Do not cap tightly immediately.
Visualizing the Safety Logic
Diagram 1: PPE Decision Tree
This workflow dictates the required protection level based on the physical state and quantity of the compound.[1]
Caption: Decision logic for selecting PPE based on physical state and quantity thresholds.
Diagram 2: Emergency Spill Response Workflow
A systematic approach to containing and neutralizing a spill of bioactive amine salts.[1]
Caption: Step-by-step containment and neutralization workflow for accidental release.
Disposal & Environmental Compliance
Do not wash this compound down the sink.[1] As a bioactive heterocycle, it poses a risk to aquatic life.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary for CID 54595693, this compound.[1][3] National Center for Biotechnology Information.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance.[1][4] United States Department of Labor.[1] [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
